molecular formula C29H30N2O6 B1434571 Z-D-Lys(Fmoc)-OH CAS No. 1864003-01-9

Z-D-Lys(Fmoc)-OH

Cat. No.: B1434571
CAS No.: 1864003-01-9
M. Wt: 502.6 g/mol
InChI Key: LNKKPRSYVVUBTR-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-D-Lys(Fmoc)-OH is a useful research compound. Its molecular formula is C29H30N2O6 and its molecular weight is 502.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-D-Lys(Fmoc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-D-Lys(Fmoc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c32-27(33)26(31-29(35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28(34)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKKPRSYVVUBTR-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Utility of Z-D-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of Nα-benzyloxycarbonyl-Nε-(9-fluorenylmethoxycarbonyl)-D-lysine, abbreviated as Z-D-Lys(Fmoc)-OH. This specialized amino acid derivative is a cornerstone in advanced peptide synthesis, enabling the construction of complex, non-linear, and site-specifically modified peptides. The core utility of this molecule lies in the orthogonal stability of its two distinct amine-protecting groups—the Z and Fmoc moieties. We will dissect its chemical structure, elucidate the principle of orthogonal protection that governs its reactivity, detail its strategic applications in synthetic workflows, and provide essential data on its properties and handling. This document is intended for researchers, chemists, and professionals in drug development who require a sophisticated understanding of advanced building blocks for peptide and protein engineering.

Core Chemical Identity and Physicochemical Properties

Z-D-Lys(Fmoc)-OH is a derivative of the D-enantiomer of lysine, where the alpha-amino (Nα) and epsilon-amino (Nε) groups are masked with chemically distinct protecting groups. This dual protection is fundamental to its application in multi-step, site-selective chemical manipulations.

  • IUPAC Name: (2R)-2-{[(benzyloxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid.[1]

  • Common Synonyms: Nα-Z-Nε-Fmoc-D-lysine, Cbz-D-Lys(Fmoc)-OH

  • Molecular Formula: C₂₉H₃₀N₂O₆.[1]

  • Stereochemistry: The designation 'D' indicates that the stereocenter at the alpha-carbon has the (R) configuration.

The structure consists of three key components:

  • D-Lysine Backbone: A six-carbon amino acid chain with a carboxylic acid terminus and two amino groups.

  • Nα-Z (Benzyloxycarbonyl) Group: This group protects the alpha-amino function, the site of peptide bond formation in the main chain. It is notably stable to the basic conditions used in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Nε-Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This group protects the side-chain amino function. Its lability to mild bases like piperidine makes it the reactive handle for side-chain modifications within an Fmoc-SPPS workflow.

Physicochemical Data Summary

The following table summarizes the key computed properties of Z-D-Lys(Fmoc)-OH.

PropertyValueSource
Molecular Weight 502.6 g/mol [1]
Exact Mass 502.21038668 Da[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 6[1]
Rotatable Bonds 13[1]
Topological Polar Surface Area 114 Ų[1]
XLogP3 5[1]

The Principle of Orthogonal Protection

The paramount feature of Z-D-Lys(Fmoc)-OH is the orthogonality of its protecting groups. In synthetic chemistry, orthogonality refers to the ability to remove one class of protecting groups in the presence of another without affecting the second group. This principle allows for precise, stepwise chemical modifications at different locations within the same molecule.

The deprotection conditions for the Z and Fmoc groups are mutually exclusive:

  • Fmoc Group Removal: The Fmoc group is labile to secondary amines. In SPPS, it is routinely cleaved using a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2][3] This reaction is rapid, typically completing within minutes at room temperature, and leaves acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Z) protecting groups intact.

  • Z Group Removal: The Z group is highly stable to the basic conditions used for Fmoc removal. It is typically cleaved under reductive conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst) or by treatment with strong acids such as hydrogen bromide (HBr) in acetic acid.

This differential stability is the cornerstone of its utility, enabling chemists to "unmask" either the Nα or Nε amine at will to perform subsequent chemical reactions.

Orthogonal_Deprotection main Z-D-Lys(Fmoc)-OH fmoc_reagent 20% Piperidine / DMF z_reagent H₂ / Pd-C (Hydrogenolysis) main_node main->main_node fmoc_product Z-D-Lys-OH (Free ε-Amine) fmoc_reagent->fmoc_product Base-Labile Cleavage z_product D-Lys(Fmoc)-OH (Free α-Amine) z_reagent->z_product Reductive Cleavage main_node->fmoc_reagent main_node->z_reagent

Caption: Orthogonal cleavage pathways for Z and Fmoc groups.

Strategic Applications in Synthesis

The unique structure of Z-D-Lys(Fmoc)-OH opens avenues for creating highly complex biomolecules that are inaccessible with standard linear synthesis techniques.

Synthesis of Branched and Dendrimeric Peptides

Branched peptides, which are crucial for developing multi-antigenic vaccines, drug delivery vehicles, and multivalent ligands, are a primary application.[4] The lysine side chain serves as an anchor point for a secondary peptide chain.

Experimental Workflow: Branched Peptide Synthesis

  • Main Chain Elongation: The peptide's main chain is assembled on a solid support using a standard synthesis strategy (e.g., Boc-SPPS). Z-D-Lys(Fmoc)-OH is incorporated at the desired branching point. The Nα-Z group acts as the temporary protecting group for this main chain elongation.

  • Selective Side-Chain Deprotection: Once the main chain is complete, the resin-bound peptide is treated with 20% piperidine in DMF. This selectively removes the Fmoc group from the lysine side chain, exposing a free ε-amino group while the main chain remains fully protected.

  • Branch Synthesis: A second peptide chain is synthesized, starting from the newly exposed ε-amino group, using standard Fmoc-SPPS cycles.

  • Final Cleavage and Global Deprotection: Upon completion of the branch synthesis, the entire branched peptide is cleaved from the resin, and all remaining protecting groups (including the Nα-Z group) are removed simultaneously, typically using a strong acid cocktail (e.g., HF or TFMSA for Boc-SPPS) or via hydrogenolysis for the Z group followed by acid cleavage from the resin.

Branched_Peptide_Workflow start Start with Solid Support (e.g., Merrifield Resin) step1 Incorporate Z-D-Lys(Fmoc)-OH and other amino acids to build main chain start->step1 step2 Selective Fmoc Removal (20% Piperidine / DMF) step1->step2 step3 Synthesize Branch Chain from Lys ε-Amine using Fmoc-SPPS step2->step3 step4 Final Cleavage & Global Deprotection (e.g., H₂/Pd-C then HF) step3->step4 end Purified Branched Peptide step4->end

Caption: Workflow for solid-phase synthesis of a branched peptide.
Site-Specific Labeling and Conjugation

Z-D-Lys(Fmoc)-OH is an invaluable tool for introducing probes, labels (e.g., fluorophores, biotin), or cytotoxic drugs at a specific internal position of a peptide. The workflow is similar to that for branched peptides, but instead of synthesizing a second peptide chain, a single molecule of interest is conjugated to the deprotected ε-amino group of the lysine side chain. This method ensures a homogenous product with a well-defined attachment site, which is critical for reliable biological assays and targeted drug delivery.

Analytical Characterization

Confirmation of the structure and purity of Z-D-Lys(Fmoc)-OH relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (¹H NMR): While specific spectra are not always available in public databases, the proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the Z and Fmoc groups (typically in the range of 7.2-7.8 ppm), alongside signals for the aliphatic protons of the lysine backbone.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition, matching the expected exact mass of 502.210 Da.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the compound, which is typically ≥98% for synthetic applications.

Synthesis and Safe Handling

General Synthetic Outline

The synthesis of Z-D-Lys(Fmoc)-OH requires a multi-step protection strategy starting from D-lysine. A plausible, though simplified, route involves:

  • Protection of the α-amino group of D-lysine with a benzyl chloroformate reagent to install the Z group.

  • Subsequent reaction of the resulting Z-D-Lys-OH with an activated Fmoc derivative (e.g., Fmoc-OSu or Fmoc-Cl) under basic conditions to selectively acylate the ε-amino group.

  • Purification via crystallization or chromatography to yield the final product.

The specific conditions and order of steps are critical to avoid side reactions and ensure high purity.

Handling and Storage Protocols

As a laboratory chemical, Z-D-Lys(Fmoc)-OH should be handled in accordance with good industrial hygiene and safety practices.[6]

  • Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is mandatory. Operations that may generate dust should be performed in a fume hood or well-ventilated area.[6]

  • Storage Conditions: The compound should be stored in a cool, dry place, typically at 2-8°C.[5] It should be kept in a tightly sealed container, protected from light and moisture to prevent degradation.

  • Safety Profile: The compound is not classified as hazardous. However, as with all fine chemicals, direct contact with skin and eyes should be avoided, and dust inhalation should be prevented.

Conclusion

Z-D-Lys(Fmoc)-OH represents a sophisticated and powerful building block for modern peptide chemistry. Its utility is defined by the elegant principle of orthogonal protection, which provides chemists with precise control over site-specific modifications. By enabling the construction of branched peptides, dendrimers, and specifically labeled conjugates, this reagent is indispensable for advancing research in drug delivery, immunology, and diagnostics. A thorough understanding of its structure and reactivity is essential for any scientist aiming to push the boundaries of peptide design and synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of Fmoc-Lys(Fmoc)-OH in Peptide Synthesis.
  • BenchChem. (2025). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.
  • Aapptec Peptides. Boc-D-Lys(Fmoc)-OH [115186-31-7].
  • National Center for Biotechnology Information. (n.d.). Z-D-Lys(Fmoc)-OH. PubChem Compound Database. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc-Lys(Fmoc)-OH: Properties and Applications.
  • CEM Corporation. (2020). Safety Data Sheet Fmoc-Lys(Fmoc)-OH.

Sources

An In-depth Technical Guide to Z-D-Lys(Fmoc)-OH: Chemical Properties, Synthesis, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence and structure with high fidelity. Among the vast arsenal of protected amino acids, Z-D-Lys(Fmoc)-OH, a derivative of D-lysine, presents a unique combination of protecting groups that offers researchers significant advantages in the design and synthesis of complex peptides. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Z-D-Lys(Fmoc)-OH, offering insights into its strategic use in modern peptide chemistry.

This compound incorporates two critical protecting groups: the benzyloxycarbonyl (Z) group on the α-amino group and the 9-fluorenylmethoxycarbonyl (Fmoc) group on the ε-amino group of the D-lysine side chain. This orthogonal protection scheme allows for the selective deprotection of either amino group, enabling the synthesis of branched peptides, the attachment of labels or other moieties to the lysine side chain, and the incorporation of a D-amino acid to enhance proteolytic stability.

Core Chemical and Physical Properties

Z-D-Lys(Fmoc)-OH is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource
IUPAC Name (2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid[1]
Molecular Formula C₂₉H₃₀N₂O₆[1][2]
Molecular Weight 502.6 g/mol [1]
Melting Point 110-120 °C (for L-isomer, Fmoc-Lys(Z)-OH)
Appearance White to off-white powder[3]
Solubility Soluble in DMF, NMP, and other common SPPS solvents.[4]
Storage 2-8°C, sealed storage, away from moisture.[5][6]

Note: The melting point provided is for the L-isomer, which is expected to be very similar to that of the D-isomer.

The Strategic Advantage of Orthogonal Protection

The utility of Z-D-Lys(Fmoc)-OH in peptide synthesis stems from the orthogonal nature of its Z and Fmoc protecting groups. Orthogonality in this context means that one protecting group can be removed under conditions that do not affect the other, allowing for selective chemical manipulations at different sites within the molecule.

  • The Fmoc Group: The 9-fluorenylmethoxycarbonyl group is a base-labile protecting group. It is stable under acidic and neutral conditions but is readily cleaved by treatment with a mild base, typically a 20% solution of piperidine in dimethylformamide (DMF). This property is the cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS).

  • The Z Group: The benzyloxycarbonyl group is stable to the basic conditions used to remove the Fmoc group. It is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or by treatment with strong acids such as hydrogen bromide in acetic acid (HBr/AcOH).

This differential stability allows for two primary synthetic strategies when incorporating Z-D-Lys(Fmoc)-OH into a peptide chain:

  • Side-Chain Modification: The Fmoc group on the lysine side chain can be selectively removed on the solid support after the peptide chain has been assembled, allowing for the attachment of various functionalities, such as fluorescent labels, biotin, or even another peptide chain to create a branched structure.

  • N-Terminal Elongation in Solution-Phase Synthesis: In solution-phase peptide synthesis, the Z group can be retained as the N-terminal protecting group while the Fmoc group is removed to allow for further reactions at the side chain.

The presence of the D-lysine stereocenter is also a key feature, as the incorporation of D-amino acids into peptides can significantly increase their resistance to enzymatic degradation by proteases, thereby prolonging their in vivo half-life, a desirable characteristic for therapeutic peptides.

Synthesis of Z-D-Lys(Fmoc)-OH

While commercially available, understanding the synthesis of Z-D-Lys(Fmoc)-OH provides valuable insight into its chemistry. A common synthetic route involves a two-step protection of D-lysine.

Synthesis_ZD_Lys_Fmoc_OH cluster_step1 Step 1: Nα-protection cluster_step2 Step 2: Nε-protection D_Lysine D-Lysine Intermediate1 Z-D-Lysine-OH D_Lysine->Intermediate1 α-amino protection Product Z-D-Lys(Fmoc)-OH Intermediate1->Product ε-amino protection reagent1 Benzyl Chloroformate (Z-Cl) Base (e.g., NaHCO₃) reagent2 Fmoc-OSu Base (e.g., NaHCO₃)

Caption: Synthetic scheme for Z-D-Lys(Fmoc)-OH.

Step 1: Nα-Benzyloxycarbonylation

The synthesis typically begins with the selective protection of the α-amino group of D-lysine with benzyloxycarbonyl chloride (Z-Cl) under basic conditions. The reaction is usually carried out in an aqueous solution with a base such as sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. The pH must be carefully controlled to favor the reaction at the more nucleophilic α-amino group.

Step 2: Nε-Fluorenylmethoxycarbonylation

Following the protection of the α-amino group, the ε-amino group is then protected with 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu). This reaction is also performed under basic conditions, and the use of Fmoc-OSu ensures a high-yielding and clean reaction to afford the final product, Z-D-Lys(Fmoc)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Z-D-Lys(Fmoc)-OH is a valuable building block in Fmoc-based SPPS. Its incorporation into a growing peptide chain follows the standard coupling protocols.

Experimental Protocol: Coupling of Z-D-Lys(Fmoc)-OH in Fmoc-SPPS

This protocol outlines the manual coupling of Z-D-Lys(Fmoc)-OH to a resin-bound peptide with a free N-terminal amino group.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Z-D-Lys(Fmoc)-OH

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% solution in DMF

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

  • Amino Acid Activation: In a separate vial, dissolve Z-D-Lys(Fmoc)-OH (3 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. Allow the mixture to pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of the Z-group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), repeat the coupling step.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

SPPS_Coupling_Workflow start Start: Resin-bound peptide (N-terminal amine free) activate Activate Z-D-Lys(Fmoc)-OH (Coupling reagent + Base) start->activate couple Couple to resin activate->couple monitor Monitor with Kaiser Test couple->monitor wash Wash Resin monitor->wash Negative recouple Recouple monitor->recouple Positive end End: Peptide elongated with Z-D-Lys(Fmoc) wash->end recouple->couple

Caption: Workflow for coupling Z-D-Lys(Fmoc)-OH in SPPS.

Deprotection Strategies

The removal of the protecting groups from the fully assembled peptide is a critical final step.

Fmoc Group Removal

As mentioned, the Fmoc group is removed using a 20% solution of piperidine in DMF. This is typically performed on the solid support to allow for side-chain modifications.

Z Group Removal

The Z group is stable to the conditions of Fmoc-SPPS and is typically removed during the final cleavage of the peptide from the resin, often concurrently with other acid-labile side-chain protecting groups. However, if selective removal of the Z group is required while the peptide is still on a TFA-resistant resin, catalytic hydrogenation can be employed.

Protocol for Z-Group Deprotection (Hydrogenolysis):

  • Suspend the Z-protected peptide-resin in a suitable solvent such as DMF or methanol.

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Filter off the catalyst and wash the resin.

It is important to note that this method is not compatible with peptides containing other reducible functional groups.

Analytical Characterization

The purity and identity of Z-D-Lys(Fmoc)-OH are typically confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: Reversed-phase HPLC is used to assess the purity of the compound. A typical method would involve a C18 column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA). The compound should appear as a single major peak.

  • ¹H NMR: The proton NMR spectrum of Z-D-Lys(Fmoc)-OH will show characteristic signals for the aromatic protons of the Z and Fmoc groups, the benzylic protons of the Z group, the methine and methylene protons of the Fmoc group, and the aliphatic protons of the lysine backbone and side chain.

Conclusion

Z-D-Lys(Fmoc)-OH is a highly versatile and valuable building block for the synthesis of complex peptides. Its orthogonal Z and Fmoc protecting groups provide researchers with the flexibility to perform selective chemical modifications, enabling the creation of branched peptides, the site-specific attachment of labels, and the incorporation of D-amino acids to enhance proteolytic stability. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of novel peptide-based therapeutics and research tools.

References

  • PubChem. Z-D-Lys(Fmoc)-OH. National Center for Biotechnology Information. [Link]

  • SpringerLink. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis. [Link]

  • ResearchGate. Preparation of Fmoc‐D‐Lys(Z)‐OH (21) and Fmoc‐D‐Lys(Alloc)‐OH (22). [Link]

  • National Center for Biotechnology Information. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • University of Cambridge. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Use of Fmoc-Lys(Dde)-OH. [Link]

  • Semantic Scholar. A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. [Link]

  • National Center for Biotechnology Information. High-performance liquid chromatographic determination of N-epsilon-(2-propenal)lysine in biological samples after derivatization with diethylethoxymethylenemalonate. [Link]

  • ACS Publications. An Isocratic High-Performance Liquid Chromatographic Method for Determining the Available Lysine in Foods. [Link]

  • Anaspec. Fmoc-D-Lys(Boc)-OH. [Link]

  • National Center for Biotechnology Information. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. [Link]

  • HELIX Chromatography. HPLC Method for Separation of Lysine, Dilysine and Trilysine on BIST B+ Column. [Link]

  • Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • Royal Society of Chemistry. c4ob00297k1.pdf. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Lysine. [Link]

  • PubChem. Fmoc-Lys(Dde)-OH. National Center for Biotechnology Information. [Link]

  • J-Stage. A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine1). [Link]

  • ResearchGate. Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. [Link]

  • Google Patents. Method for determining the lysine content and the total protein content of protein-containing products.
  • Aapptec. Fmoc-D-Lys(Fmoc)-OH [75932-02-4]. [Link]

Sources

synthesis and purification of Z-D-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of Nα-Z-Nε-Fmoc-D-lysine [Z-D-Lys(Fmoc)-OH]

Introduction

In the landscape of advanced peptide synthesis and drug development, the strategic use of orthogonally protected amino acids is paramount for constructing complex molecular architectures. Nα-Z-Nε-Fmoc-D-lysine, or Z-D-Lys(Fmoc)-OH, represents a highly specialized building block designed for such sophisticated applications. The incorporation of a D-enantiomer of lysine provides a crucial advantage by conferring resistance to enzymatic degradation, thereby enhancing the in vivo stability and therapeutic potential of the resulting peptide.

This guide provides a comprehensive technical overview of the . The core utility of this molecule lies in the orthogonal nature of its two protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the alpha-amino (Nα) position and the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the epsilon-amino (Nε) position. The Z group is classically removed under reductive conditions (e.g., hydrogenolysis), while the Fmoc group is labile to mild basic conditions, typically piperidine.[1] This differential reactivity allows for precise, sequential manipulation of the lysine's amino groups, enabling advanced synthetic strategies such as convergent peptide synthesis via fragment condensation, on-resin side-chain modification, and the creation of well-defined branched peptides.

Section 1: The Rationale of Orthogonal Protection

The success of complex peptide synthesis hinges on the ability to deprotect one functional group without affecting another—a concept known as orthogonality.[2] In Z-D-Lys(Fmoc)-OH, the Z and Fmoc groups are chosen for their distinct chemical labilities, which are central to their strategic application.

  • The Z (Benzyloxycarbonyl) Group: As a carbamate, the Z group is stable to both the acidic conditions used for Boc group removal and the basic conditions for Fmoc group removal. Its primary method of cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), a condition that leaves most other protecting groups, including Fmoc, intact.

  • The Fmoc (9-fluorenylmethyloxycarbonyl) Group: The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[1][3] Its lability to secondary amines like piperidine allows for rapid and clean deprotection of the Nα-amino group during chain elongation under exceptionally mild conditions.[4] In the context of Z-D-Lys(Fmoc)-OH, its placement on the Nε-amino group allows for selective deprotection of the side chain while the peptide backbone remains anchored to a solid support and the Nα-terminus is protected by the Z group.

This orthogonal arrangement is a powerful tool for chemists, enabling site-specific modifications that are otherwise difficult to achieve.

Table 1: Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationCleavage ConditionsStability
Benzyloxycarbonyl Z, CbzCatalytic Hydrogenolysis (H₂/Pd-C), strong acid (HBr/AcOH)Stable to mild acid and base
9-fluorenylmethyloxycarbonyl FmocMild base (20% piperidine in DMF)[4]Stable to acid and hydrogenolysis
tert-butyloxycarbonyl BocModerate acid (Trifluoroacetic Acid - TFA)[1]Stable to mild base and hydrogenolysis
Diagram 1: Orthogonality of Z and Fmoc Groups on D-Lysine```dot

G Lys Z-D-Lys(Fmoc)-OH Z_cleavage Z_cleavage Lys->Z_cleavage Fmoc_cleavage Fmoc_cleavage Lys->Fmoc_cleavage Prod_A H-D-Lys(Fmoc)-OH (Nα Deprotected) Prod_B Z-D-Lys-OH (Nε Deprotected) Z_cleavage->Prod_A Fmoc_cleavage->Prod_B

Caption: Reaction scheme for the synthesis of Z-D-Lys(Fmoc)-OH.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

  • Materials & Reagents:

    • Nα-Z-D-lysine (Z-D-Lys-OH)

    • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

    • Sodium Bicarbonate (NaHCO₃)

    • 1,4-Dioxane

    • Deionized Water

    • Ethyl Acetate (EtOAc)

    • 1 M Hydrochloric Acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Procedure:

    • Dissolution: In a round-bottom flask, dissolve Z-D-Lys-OH (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until all solids have dissolved. Cool the solution to 0 °C in an ice bath.

    • Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane. Add this solution dropwise to the stirring Z-D-Lys-OH solution over 30 minutes, ensuring the temperature remains between 0-5 °C.

    • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

    • Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase of Dichloromethane:Methanol:Acetic Acid 90:8:2). The product should have a higher Rf value than the starting Z-D-Lys-OH.

    • Work-up - Quenching and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the dioxane. Dilute the remaining aqueous solution with water and cool to 0 °C. Carefully acidify the solution to a pH of ~2 using 1 M HCl. A white precipitate of the crude product should form.

    • Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers.

    • Washing: Wash the combined organic layers sequentially with water (2x) and brine (1x).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude Z-D-Lys(Fmoc)-OH as a white solid or viscous oil.

Section 3: Purification and Characterization

The crude product from the synthesis will contain unreacted starting materials, byproducts, and residual reagents. A robust purification strategy is essential to obtain Z-D-Lys(Fmoc)-OH of high purity (>98%) suitable for peptide synthesis.

Primary Purification: Flash Column Chromatography

Flash chromatography on silica gel is the most effective method for purifying the crude product. The significant difference in polarity between the starting material (more polar) and the desired product (less polar due to the hydrophobic Fmoc group) allows for efficient separation.

Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system is recommended. Start with a non-polar solvent system (e.g., 1% acetic acid in dichloromethane) and gradually increase the polarity by adding methanol (e.g., gradient from 0% to 5% methanol).

  • Procedure:

    • Slurry pack a glass column with silica gel in the initial eluent.

    • Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane and adsorb it onto a small amount of silica gel.

    • Dry-load the adsorbed sample onto the top of the column.

    • Elute the column with the gradient mobile phase, collecting fractions.

    • Analyze fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions and remove the solvent under reduced pressure to yield the purified Z-D-Lys(Fmoc)-OH.

Purity Assessment and Characterization

The identity and purity of the final product must be rigorously confirmed.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of protected amino acids. [5] * Column: C18 analytical column.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient, such as 10-90% B over 30 minutes, is recommended for good resolution. [5] * Detection: UV absorbance at 265 nm (for Fmoc) and 254 nm (for Z).

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of both the Z and Fmoc groups (typically in the range of 7.2-7.8 ppm), as well as the protons of the lysine backbone. [6] * Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound (C₃₆H₃₆N₂O₆, MW: 608.68 g/mol ).

Diagram 3: Purification and Analysis Workflow

G A Crude Product (Post-Workup) B Flash Column Chromatography (Silica Gel) A->B C Fraction Analysis (TLC) B->C D Pool Pure Fractions C->D E Solvent Evaporation D->E F Purified Z-D-Lys(Fmoc)-OH E->F G Final Quality Control F->G H Analytical HPLC (>98%) G->H I MS & NMR Confirmation G->I

Caption: Workflow for purification and quality control.

Section 4: Data Summary

Table 2: Physicochemical Properties of Z-D-Lys(Fmoc)-OH
PropertyValue
Chemical Formula C₃₆H₃₆N₂O₆
Molecular Weight 608.68 g/mol
Appearance White to off-white powder/solid [6]
Solubility Soluble in DMF, Dichloromethane, Ethyl Acetate, DMSO [6]
Storage Temperature 2-8°C recommended [6]
Table 3: Representative Experimental Results (Hypothetical)
ParameterResultNotes
Starting Material (Z-D-Lys-OH) 10.0 g---
Crude Yield 19.5 g (~90%)May contain impurities and residual solvent.
Purified Yield 15.3 g (~71%)After flash column chromatography.
Final Purity (by RP-HPLC) >98.5%---

Conclusion

Z-D-Lys(Fmoc)-OH is a valuable, albeit specialized, reagent for the synthesis of complex peptides. Its unique orthogonal protecting group strategy provides chemists with the flexibility to perform selective chemical transformations at either the Nα-terminus or the Nε side chain of a D-lysine residue. The successful synthesis of this compound relies on a controlled Nε-acylation of Z-D-Lys-OH, followed by a meticulous purification process, primarily using flash column chromatography. Rigorous analytical characterization by HPLC, NMR, and MS is mandatory to ensure the high purity required for its application in modern drug discovery and development, where peptide stability and structural integrity are non-negotiable.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
  • BenchChem. Technical Support Center: Purification of Fmoc-Lys(Fmoc)-OH Containing Peptides. BenchChem.
  • BenchChem. A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis. BenchChem.
  • Springer Nature. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. National Institutes of Health.
  • ResearchGate. Preparation of Fmoc‐D‐Lys(Z)‐OH (21) and Fmoc‐D‐Lys(Alloc)‐OH (22). ResearchGate.
  • Custom Peptide Synthesis Blog. Understanding the Synthesis and Use of Fmoc-Lys(Dde)-OH. Custom Peptide Synthesis Blog.
  • AAPPTec Peptides. Fmoc-Lys(Boc)-OH [71989-26-9]. Aapptec Peptides.
  • Sigma-Aldrich. Fmoc-lys(z)-oh. Sigma-Aldrich.
  • ResearchGate. Synthesis of Fmoc-Lys(Dmaoc)-OH 1. ResearchGate.
  • ChemPep. 159610-89-6 | Fmoc-Lys(N3)-OH. ChemPep.
  • BenchChem. An In-depth Technical Guide to Fmoc-Lys(Fmoc)-OH: Properties and Applications. BenchChem.

Sources

An In-depth Technical Guide to Z-D-Lys(Fmoc)-OH: Properties, Application, and Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science and therapeutic development, the precise assembly of amino acid sequences is paramount. The use of orthogonally protected amino acid derivatives is the cornerstone of successful Solid-Phase Peptide Synthesis (SPPS), enabling the creation of complex peptides with high fidelity. Among these crucial building blocks is Z-D-Lys(Fmoc)-OH, a d-lysine derivative featuring two distinct amine-protecting groups: the benzyloxycarbonyl (Z) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

This technical guide provides a comprehensive overview of Z-D-Lys(Fmoc)-OH, detailing its chemical properties, the strategic rationale for its dual-protection scheme, and its application in advanced peptide synthesis. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers with both the foundational knowledge and the practical insights required to effectively utilize this versatile reagent in their synthetic workflows. We will delve into the causality behind experimental choices, present a self-validating synthesis protocol, and ground all claims in authoritative references.

Core Properties of Z-D-Lys(Fmoc)-OH

A thorough understanding of the physicochemical properties of Z-D-Lys(Fmoc)-OH is essential for its proper handling, storage, and application in peptide synthesis. The key quantitative data for this compound are summarized below.

PropertyValueSource
CAS Number 1864003-01-9[1][2][3]
Molecular Formula C₂₉H₃₀N₂O₆[2][3]
Molecular Weight 502.6 g/mol [2][4]
IUPAC Name (2R)-2-{[(benzyloxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid[2]
Appearance Typically a white to off-white powder
Storage Recommended at 2-8°C, protected from light and moisture[5][6]

The Strategic Advantage of Orthogonal Protection: Z and Fmoc Groups

The utility of Z-D-Lys(Fmoc)-OH in peptide synthesis stems from its orthogonal protection strategy, where two different protecting groups can be removed under distinct chemical conditions.[7] This allows for selective deprotection and modification of the lysine residue within a peptide sequence.

  • The Fmoc (9-fluorenylmethyloxycarbonyl) Group: The Fmoc group is a base-labile protecting group, typically removed using a solution of a secondary amine, such as 20% piperidine in N,N-dimethylformamide (DMF).[1][8] This mild deprotection condition is the hallmark of Fmoc-based SPPS, as it leaves acid-labile side-chain protecting groups and the resin linkage intact.[9][10] The Fmoc group in Z-D-Lys(Fmoc)-OH protects the ε-amino group of the lysine side chain.

  • The Z (Benzyloxycarbonyl) Group: The Z group, also known as Cbz, is a classic amino-protecting group that is stable to the basic conditions used for Fmoc removal.[2][11] It is, however, labile to strong acidic conditions (e.g., HBr in acetic acid) or catalytic hydrogenation (e.g., H₂/Pd).[2] In Z-D-Lys(Fmoc)-OH, the Z group protects the α-amino group.

This orthogonal arrangement is particularly useful for the synthesis of branched or cyclic peptides. For instance, a peptide chain can be elongated from the C-terminus, and at the desired position, the Fmoc group on the lysine side chain can be selectively removed to allow for the synthesis of a second peptide chain, creating a branched structure.

Below is a diagram illustrating the logical relationship of the orthogonal protection scheme.

Orthogonal_Protection Orthogonal Protection Scheme of Z-D-Lys(Fmoc)-OH Peptide Growing Peptide Chain Z_D_Lys Z-D-Lys(Fmoc)-OH Peptide->Z_D_Lys Coupling Fmoc_Removal Fmoc Group Removal (Base-labile, e.g., Piperidine) Z_D_Lys->Fmoc_Removal Z_Removal Z Group Removal (Acid/Hydrogenolysis-labile) Z_D_Lys->Z_Removal Side_Chain_Modification Side-Chain Elongation/ Modification Fmoc_Removal->Side_Chain_Modification Main_Chain_Elongation Main Chain Elongation Z_Removal->Main_Chain_Elongation Side_Chain_Modification->Peptide

Caption: Orthogonal deprotection strategy of Z-D-Lys(Fmoc)-OH.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines a standard procedure for the incorporation of Z-D-Lys(Fmoc)-OH into a peptide sequence using manual Fmoc-SPPS. This protocol is designed to be self-validating through monitoring of the deprotection and coupling steps.

Materials and Reagents:

  • Z-D-Lys(Fmoc)-OH

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit or other ninhydrin-based test

Workflow Diagram:

SPPS_Workflow Fmoc-SPPS Cycle for Z-D-Lys(Fmoc)-OH Incorporation Start Start with Fmoc-protected resin-bound peptide Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Z-D-Lys(Fmoc)-OH + HBTU/DIPEA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check 5. Kaiser Test (Check for free amines) Wash2->Check Check->Coupling Positive (Yellow) Recouple End Cycle Complete Check->End Negative (Blue)

Caption: A typical Fmoc-SPPS cycle for amino acid incorporation.

Step-by-Step Methodology:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[12]

    • Drain the DMF.

  • Fmoc Deprotection (of the N-terminal amino acid on the resin):

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[1][10]

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporation of Z-D-Lys(Fmoc)-OH):

    • In a separate vial, dissolve Z-D-Lys(Fmoc)-OH (3-5 equivalents relative to the resin substitution) in a minimal amount of DMF.

    • Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and the base (e.g., DIPEA, 6-10 equivalents).

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Monitoring the Coupling Reaction:

    • After the coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test. A negative result (beads remain yellow) indicates a complete coupling reaction. A positive result (beads turn blue) indicates the presence of unreacted free amines, and the coupling step should be repeated.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Z-D-Lys(Fmoc)-OH and the other chemicals involved in peptide synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][14]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile reagents like piperidine and DIPEA.[5][15]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[13][15] In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store Z-D-Lys(Fmoc)-OH in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[5][6]

Conclusion

Z-D-Lys(Fmoc)-OH is a highly valuable building block for advanced peptide synthesis, particularly for the creation of non-linear peptide architectures. Its orthogonal protection scheme, leveraging the distinct chemical labilities of the Z and Fmoc groups, provides synthetic chemists with a powerful tool for site-selective modification of peptide chains. By understanding the core principles of its application and adhering to rigorous experimental protocols, researchers can effectively harness the capabilities of this reagent to advance their work in drug discovery, diagnostics, and fundamental scientific research. The insights and methodologies presented in this guide are intended to provide a solid foundation for the successful implementation of Z-D-Lys(Fmoc)-OH in your laboratory.

References

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 95565939, Z-D-Lys(Fmoc)-OH. Retrieved from [Link]

  • UCSF Department of Chemistry (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec (n.d.). Safety Data Sheet: Fmoc-Lys(Fmoc)-OH. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • CEM Corporation (2020). Safety Data Sheet: Fmoc-Lys(Fmoc)-OH. Retrieved from [Link]

  • AAPPTec (n.d.). Safety Data Sheet: Fmoc-Lys(N3)-OH. Retrieved from [Link]

  • AnaSpec (2021). Safety Data Sheet (SDS): Fmoc-Lys(Boc)-OH. Retrieved from [Link]

  • de la Torre, B. G., & Andreu, D. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 22(11), 1913. [Link]

  • PubChem (n.d.). Z-D-Lys(Fmoc)-OH. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis. Retrieved from [Link]

  • PubChem (n.d.). Z-D-Lys(Fmoc)-OH Computed Properties. Retrieved from [Link]

  • Chemistry For Everyone (2025, May 19). What Are Fmoc Protecting Groups? [Video]. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to the Solubility and Stability of Z-D-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Characterization

In the realm of peptide synthesis and drug development, the doubly protected amino acid derivative, Nα-Z-Nε-Fmoc-D-lysine (Z-D-Lys(Fmoc)-OH), serves as a crucial building block. Its unique orthogonal protection scheme, featuring the acid-stable, hydrogenolysis-labile benzyloxycarbonyl (Z) group and the base-labile fluorenylmethoxycarbonyl (Fmoc) group, allows for precise, regioselective chemical modifications. However, the successful incorporation of this reagent into any workflow—be it solid-phase peptide synthesis (SPPS) or solution-phase chemistry—is fundamentally governed by its solubility and stability.

Comprehensive public data on these parameters is often scarce, necessitating a robust in-house characterization to ensure process consistency, purity, and yield. This guide provides the foundational knowledge and actionable protocols to empower researchers to systematically evaluate the solubility and stability of Z-D-Lys(Fmoc)-OH, ensuring its optimal use in demanding synthetic applications.

Core Physicochemical Properties

Understanding the molecule's intrinsic properties is the first step in predicting its behavior.

  • Molecular Formula: C₂₉H₃₀N₂O₆[1][2]

  • Molecular Weight: 502.6 g/mol [1][2]

  • Structure: The molecule possesses a carboxylic acid, two bulky, hydrophobic protecting groups (Z and Fmoc), and a lysine backbone. This structure results in poor aqueous solubility but good solubility in polar aprotic organic solvents.[3][4]

  • Predicted pKa: The carboxylic acid group has a predicted pKa of approximately 3.97, indicating it will be ionized (negatively charged) at neutral pH.[2]

Solubility Profile: A Quantitative Approach

Simply knowing a compound is "soluble" is insufficient for process development. Quantitative solubility data is essential for preparing stock solutions, ensuring complete dissolution during reactions, and preventing precipitation. Polar aprotic solvents are typically the most effective for protected amino acids.[4][5]

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[6] It measures the concentration of a saturated solution after a prolonged equilibration period, providing a true thermodynamic value.[6][7][8]

Objective: To determine the equilibrium solubility of Z-D-Lys(Fmoc)-OH in various solvents at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of Z-D-Lys(Fmoc)-OH solid to several vials (e.g., 10 mg to 1 mL of solvent). A visible excess of solid must remain to ensure saturation.[8]

  • Solvent Addition: Add a precise volume of the test solvent (e.g., DMF, NMP, DCM, THF, Acetonitrile) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.[8][9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet all undissolved solid.[7]

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

  • Dilution: Immediately dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method against a calibration curve prepared from known standards of Z-D-Lys(Fmoc)-OH.[7][10]

Example Solubility Data Table

The following table presents representative data that one might obtain from such an experiment. Actual values must be determined empirically.

SolventCategoryTemperature (°C)Example Solubility (mg/mL)Notes
N,N-Dimethylformamide (DMF)Polar Aprotic25> 200Very high solubility; common for peptide synthesis.[3]
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic25> 200Excellent solvent, similar to DMF.[3][4]
Dichloromethane (DCM)Chlorinated25~50 - 100Good solubility for reactions.
Tetrahydrofuran (THF)Ether25~20 - 40Moderate solubility.
Acetonitrile (ACN)Polar Aprotic25~5 - 15Lower solubility, often used in HPLC mobile phases.
Methanol (MeOH)Polar Protic25~10 - 20Moderate solubility.[11]
Dimethyl Sulfoxide (DMSO)Polar Aprotic25> 200High solubility, but can complicate workups.[11][12]
WaterAqueous25< 0.1Practically insoluble.

Stability Profile: Ensuring Molecular Integrity

Z-D-Lys(Fmoc)-OH has two primary points of potential degradation: the base-labile Fmoc group and the Z group, which is susceptible to hydrogenolysis.[13][14][15] Understanding its stability under various chemical and physical stresses is crucial for defining storage conditions, reaction parameters, and shelf-life.

A Forced Degradation Study is the most effective way to identify potential degradation pathways and establish a stability-indicating analytical method .[16][17][18] Such a method must be able to resolve the parent compound from all potential degradation products.[19]

Potential Degradation Pathways

cluster_base Base-Induced Degradation cluster_acid Acid-Induced Degradation cluster_reductive Reductive Cleavage cluster_thermal Thermal/Photolytic Stress parent Z-D-Lys(Fmoc)-OH fmoc_cleaved Z-D-Lys-OH (+ Dibenzofulvene Adduct) parent->fmoc_cleaved Piperidine, DBU, strong base no_reaction_mild Stable (Mild Acid, e.g., TFA) parent->no_reaction_mild TFA (Typical SPPS) z_cleaved H-D-Lys(Fmoc)-OH (+ Benzyl Cation Products) parent->z_cleaved Strong Acid (HBr/AcOH) z_cleaved_h2 H-D-Lys(Fmoc)-OH (+ Toluene) parent->z_cleaved_h2 H₂, Pd/C thermal_deg Potential for minor degradation products parent->thermal_deg Heat (>80°C), UV Light

Caption: Potential degradation pathways for Z-D-Lys(Fmoc)-OH.

Protocol for a Forced Degradation Study

Objective: To assess the stability of Z-D-Lys(Fmoc)-OH under various stress conditions and validate the analytical method's stability-indicating capabilities. The industry-accepted target for degradation is 5-20%.[16][20]

Methodology:

  • Stock Solution: Prepare a stock solution of Z-D-Lys(Fmoc)-OH in a suitable solvent (e.g., 1 mg/mL in acetonitrile).[21]

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.[21]

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature (Fmoc cleavage is rapid).[22]

    • Oxidation: Add 3% H₂O₂. Incubate at room temperature.

    • Thermal: Incubate the stock solution at 80°C in a controlled oven.[21]

    • Photolytic: Expose the stock solution to a calibrated light source (UV/Vis) as per ICH Q1B guidelines.[21]

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Quench the acid and base hydrolysis samples by neutralizing them with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including an unstressed control, using a developed HPLC-DAD method.[23][24]

    • Monitor: Track the decrease in the peak area of the parent compound.

    • Detect: Look for the appearance of new peaks corresponding to degradation products.

    • Mass Balance: Ensure the total peak area (parent + degradants) remains relatively constant (typically 90-110%) to confirm that all major products are detected.[18]

Example Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 30% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: Diode-Array Detector (DAD) at 265 nm (for Fmoc) and 254 nm (for Z)

  • Column Temperature: 40°C

Workflow for Stability Assessment

cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis & Evaluation prep Prepare 1 mg/mL Stock in Acetonitrile acid Acidic (0.1M HCl, 60°C) prep->acid base Basic (0.1M NaOH, RT) prep->base ox Oxidative (3% H₂O₂, RT) prep->ox therm Thermal (80°C) prep->therm photo Photolytic (ICH Q1B) prep->photo sample Sample at T = 0, 2, 4, 8, 24h acid->sample base->sample ox->sample therm->sample photo->sample quench Neutralize Acid/Base Samples sample->quench hplc Analyze via Stability-Indicating HPLC-DAD Method quench->hplc eval Calculate % Degradation Assess Peak Purity Verify Mass Balance hplc->eval

Caption: Experimental workflow for a forced degradation study.

Practical Recommendations and Best Practices

  • Storage: Based on its stability profile, Z-D-Lys(Fmoc)-OH should be stored in a cool (2-8°C), dark place, and protected from moisture.

  • Dissolution: When preparing solutions, always add the solid to the solvent and use sonication or vortexing to aid dissolution, especially for concentrations approaching the solubility limit.

  • Handling in SPPS: Given the extreme base lability of the Fmoc group, exposure to basic conditions (other than the dedicated deprotection step with piperidine) should be strictly avoided. The Z group is stable to the standard TFA cleavage cocktail used in Boc-chemistry and the piperidine used in Fmoc-chemistry, confirming its orthogonality.[13][14][25]

Conclusion

A thorough, data-driven understanding of the solubility and stability of Z-D-Lys(Fmoc)-OH is not an academic exercise; it is a prerequisite for robust and reproducible synthetic chemistry. By employing systematic methodologies like the shake-flask method for solubility and forced degradation studies for stability, researchers can preemptively address potential challenges, optimize reaction conditions, and ensure the quality and integrity of their final products. The protocols and insights provided in this guide serve as a blueprint for this critical characterization.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass. Retrieved January 19, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]

  • A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. (2024). Journal of Peptide Science. Retrieved January 19, 2026, from [Link]

  • The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. (2025). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 19, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 19, 2026, from [Link]

  • How do you perform the shake flask method to determine solubility?. (2017). Quora. Retrieved January 19, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved January 19, 2026, from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. Retrieved January 19, 2026, from [Link]

  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved January 19, 2026, from [Link]

  • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma. Retrieved January 19, 2026, from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 19, 2026, from [Link]

  • SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Development of a Stability-Indicating Reverse-phase HPLC Method for M1 Peptide Extracts. (n.d.). Drake University. Retrieved January 19, 2026, from [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 19, 2026, from [Link]

  • Amino Acid solubility question. (2017). Reddit. Retrieved January 19, 2026, from [Link]

  • Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. (1989). J-STAGE. Retrieved January 19, 2026, from [Link]

  • Thermal Cleavage of the Fmoc Protection Group. (n.d.). CHIMIA. Retrieved January 19, 2026, from [Link]

  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Development and validation of a stability indicating HPLC-DAD method for the determination of the peptide stigmurin. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Stability of Amino Protecting Groups. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

  • An effective organic solvent system for the dissolution of amino acids. (1996). PubMed. Retrieved January 19, 2026, from [Link]

  • Solubility of Fmoc protected amino acids used in Project C. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Chemical Society. Retrieved January 19, 2026, from [Link]

  • Z-D-Lys(Fmoc)-OH. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

A-Senior-Application-Scientist-s-Guide-to-Z-D-Lys-Fmoc--OH-in-Advanced-Peptide-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction-An-Orthogonal-Approach-to-Complex-Peptide-Design

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor relies on the strategic use of protecting groups, temporary shields that prevent unwanted side reactions at reactive sites.[1][2] The concept of "orthogonality" is central to this strategy, referring to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at various stages of synthesis.[3][4][5] This guide delves into the mechanism and application of a particularly versatile building block, Z-D-Lys(Fmoc)-OH. This derivative of lysine, an amino acid with a primary amine on its side chain, embodies the principles of orthogonal protection, offering researchers exquisite control over the construction of complex and modified peptides.

The strategic placement of two distinct protecting groups on Z-D-Lys(Fmoc)-OH—the benzyloxycarbonyl (Z) group on the α-amino group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the ε-amino group of the side chain—provides a powerful tool for sophisticated peptide design.[3][6] Furthermore, the incorporation of the D-enantiomer of lysine introduces unique structural and biological properties to the final peptide.[7][8][9] This guide, intended for researchers and drug development professionals, will provide an in-depth exploration of the core principles governing the use of Z-D-Lys(Fmoc)-OH, from its fundamental mechanism of action to practical, field-proven protocols.

Core-Principles-The-Triad-of-Functionality-in-Z-D-Lys-Fmoc--OH

The efficacy of Z-D-Lys(Fmoc)-OH in peptide synthesis stems from the interplay of its three key structural features: the Z-group, the Fmoc-group, and the D-configuration of the lysine backbone. Understanding the individual roles of these components is crucial to harnessing the full potential of this reagent.

The-Z-Group-A-Classic-Yet-Robust-Shield-for-the-α-Amine

The benzyloxycarbonyl (Z) group is a well-established protecting group for amines in peptide synthesis.[6] Its primary function in Z-D-Lys(Fmoc)-OH is to protect the α-amino group, the site of peptide bond formation during chain elongation. The Z-group is notably stable under the basic conditions used for Fmoc-group removal, a key aspect of its orthogonality.[1][6]

Deprotection of the Z-group is typically achieved under reductive conditions, most commonly through catalytic hydrogenation (e.g., H₂/Pd), or by using strong acids such as HBr in acetic acid.[6] This distinct removal chemistry allows for the selective unmasking of the α-amino group without affecting the Fmoc-protected side chain, a critical feature for certain synthetic strategies.

The-Fmoc-Group-Base-Labile-Protection-for-Side-Chain-Manipulation

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[10][11] In Z-D-Lys(Fmoc)-OH, it protects the ε-amino group of the lysine side chain. The Fmoc group is cleaved under mild basic conditions, typically using a solution of a secondary amine like piperidine in an organic solvent such as dimethylformamide (DMF).[10][12]

This base-lability is orthogonal to the conditions required to remove the Z-group, providing the synthetic chemist with the ability to selectively deprotect the lysine side chain while the peptide backbone remains protected.[3][13] This allows for a variety of modifications at the lysine side chain, such as the attachment of labels, branching of the peptide chain, or the introduction of other functional moieties.[14][15]

The-D-Configuration-Enhancing-Stability-and-Modulating-Bioactivity

The incorporation of D-amino acids, the non-natural mirror images of the common L-amino acids, into peptide sequences can confer significant advantages.[7][16][17] Peptides containing D-amino acids are generally more resistant to degradation by proteases, enzymes that specifically recognize and cleave peptide bonds between L-amino acids.[7][8][17] This increased stability can lead to a longer biological half-life, a desirable property for therapeutic peptides.[7][17]

Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, which can alter its binding affinity to biological targets and modulate its overall activity.[7][8][9] The use of Z-D-Lys(Fmoc)-OH, therefore, not only provides synthetic versatility but also allows for the rational design of peptides with enhanced stability and tailored biological profiles.

Mechanism-of-Action-in-Peptide-Synthesis-A-Step-by-Step-Walkthrough

The utility of Z-D-Lys(Fmoc)-OH is best understood by examining its behavior within the context of a typical solid-phase peptide synthesis (SPPS) cycle. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[18][19]

Step-1-Resin-Preparation-and-First-Amino-Acid-Coupling

The synthesis begins with a solid support, typically a resin functionalized with a linker molecule.[18][19] The first amino acid, which will become the C-terminus of the final peptide, is coupled to this linker.

Step-2-Peptide-Chain-Elongation-The-Coupling-Reaction

With the first amino acid attached to the resin, the peptide chain is elongated by sequentially adding the subsequent amino acids in the desired sequence. This process involves two key steps in each cycle: deprotection and coupling.

When Z-D-Lys(Fmoc)-OH is to be incorporated into the peptide chain, its free carboxyl group is activated using a coupling reagent. A wide array of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium and aminium salts such as HBTU, HATU, and PyBOP.[2][20][21][22][23] These reagents react with the carboxylic acid to form a highly reactive intermediate, which then readily reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.[2][21]

Experimental-Protocol-Standard-Coupling-of-Z-D-Lys-Fmoc--OH-in-Fmoc-SPPS

  • Resin Preparation: The resin-bound peptide with a free N-terminal amine is swelled in an appropriate solvent, typically DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Z-D-Lys(Fmoc)-OH (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution to facilitate the activation.

  • Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours at room temperature to ensure complete coupling.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

Step-3-Orthogonal-Deprotection-Unmasking-the-Reactive-Sites

The true power of Z-D-Lys(Fmoc)-OH lies in the ability to selectively remove either the Z-group or the Fmoc-group.

  • Fmoc-Group Removal for Side-Chain Modification: To modify the lysine side chain, the Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF.[24][25] This exposes the ε-amino group, which can then be reacted with a variety of molecules, such as fluorescent dyes, biotin, or another peptide chain to create branched structures.[14]

  • Z-Group Removal for Peptide Elongation (in Solution Phase): While less common in standard Fmoc-SPPS, if Z-D-Lys(Fmoc)-OH were used as the N-terminal residue in a solution-phase synthesis, the Z-group would be removed via catalytic hydrogenation to allow for further chain elongation.

Step-4-Final-Cleavage-and-Deprotection

Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed. In a typical Fmoc-based strategy, this is achieved by treating the resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers to prevent side reactions.[26][27]

Visualizing-the-Mechanism-Diagrammatic-Representations

To further clarify the processes described above, the following diagrams illustrate the key molecular transformations.

Caption: Molecular structure of Z-D-Lys(Fmoc)-OH.

Peptide Bond Formation Resin_Peptide Resin-Peptide-NH₂ Coupled_Peptide Resin-Peptide-CO-NH-Z-D-Lys(Fmoc)-OH Resin_Peptide->Coupled_Peptide Peptide Bond Formation Z_D_Lys_Fmoc_OH Z-D-Lys(Fmoc)-OH Activated_AA Activated Z-D-Lys(Fmoc)-OH Z_D_Lys_Fmoc_OH->Activated_AA Coupling Reagent Activated_AA->Coupled_Peptide Peptide Bond Formation

Caption: Peptide bond formation with Z-D-Lys(Fmoc)-OH.

Orthogonal Deprotection start Resin-Peptide-Z-D-Lys(Fmoc)-OH deprotect_Fmoc Fmoc Deprotection (Piperidine/DMF) start->deprotect_Fmoc deprotect_Z Z Deprotection (H₂/Pd or HBr/AcOH) start->deprotect_Z side_chain_modification Side-Chain Modification deprotect_Fmoc->side_chain_modification peptide_elongation Peptide Elongation deprotect_Z->peptide_elongation

Caption: Orthogonal deprotection of Z-D-Lys(Fmoc)-OH.

Quantitative-Data-and-Performance-Metrics

The efficiency of peptide synthesis is often evaluated based on coupling yields and the purity of the final product. While specific yields can vary depending on the peptide sequence and synthesis conditions, the use of high-quality reagents like Z-D-Lys(Fmoc)-OH is critical for achieving optimal results.

ParameterTypical Value/ObservationSignificance
Coupling Efficiency >99%High coupling efficiency is essential to minimize the formation of deletion peptides (sequences missing one or more amino acids).[28]
Purity of Crude Peptide Variable, often >70%The purity of the crude peptide before purification is a good indicator of the overall success of the synthesis.
Racemization <1%The use of appropriate coupling reagents and conditions minimizes the risk of racemization, which is the conversion of an amino acid from one enantiomer to the other.[2][21]

Troubleshooting-and-Field-Proven-Insights

Even with well-established protocols, challenges can arise during peptide synthesis. Below are some common issues and expert recommendations:

  • Incomplete Coupling: If monitoring indicates incomplete coupling to the Z-D-Lys(Fmoc)-OH residue, a second coupling step (double coupling) can be performed before proceeding to the next cycle.

  • Side Reactions during Deprotection: The choice of scavengers in the final cleavage cocktail is critical to prevent side reactions, particularly with sensitive amino acids like tryptophan or methionine.

  • Aggregation: For long or hydrophobic peptides, aggregation can hinder coupling efficiency. Using specialized resins or solvents can help to mitigate this issue.

Conclusion-A-Versatile-Tool-for-Advanced-Peptide-Synthesis

Z-D-Lys(Fmoc)-OH stands as a testament to the power of strategic protecting group chemistry in modern peptide synthesis. Its unique combination of an acid/reductively-labile Z-group, a base-labile Fmoc-group, and a stability-enhancing D-amino acid backbone provides researchers with a versatile and powerful tool for the construction of complex and functionally diverse peptides. By understanding the core principles of its mechanism of action and employing robust, field-proven protocols, scientists and drug development professionals can leverage the unique advantages of Z-D-Lys(Fmoc)-OH to push the boundaries of peptide-based therapeutics and diagnostics.

References

  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?
  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
  • Aapptec Peptides. Amino Acid Sidechain Deprotection.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Frontiers. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems.
  • Methods for Removing the Fmoc Group.
  • CD Formulation. D-Amino Acid-Containing Peptide Synthesis.
  • UCI Department of Chemistry. (2020, March 17).
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • PubMed. (2024, January 5).
  • Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In M. O. Guler (Ed.), Peptide-based Biomaterials (pp. 174-216). The Royal Society of Chemistry.
  • Let's Talk Academy. (2025, June 12). How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Aapptec Peptides. Coupling Reagents.
  • ACS Omega. (2024, January 5).
  • Chem-Impex. Fmoc-D-Lys(2-Cl-Z)-OH.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis.
  • Aapptec Peptides. Fmoc-Lys(Boc)-OH [71989-26-9].
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Amino Acid Deriv
  • Benchchem. Common side reactions with Boc-D-Lys-OH in peptide synthesis.
  • CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide.
  • (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • ResearchGate. A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH).
  • Wikipedia. Peptide synthesis.
  • AAPPTEC. Coupling Reagents for Solid Phase Peptide Synthesis Archives.
  • Benchchem. A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • University of Calgary. Ch27 : Peptide synthesis.
  • Chem-Impex. Fmoc-Lys-OH·HCl.
  • Sigma-Aldrich. Fmoc- D -Lys(Boc)-OH 98 92122-45-7.
  • ChemicalBook. (2019, November 4).
  • NIH. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block.
  • ChemPep. 159610-89-6 | Fmoc-Lys(N3)-OH.

Sources

spectroscopic data of Z-D-Lys(Fmoc)-OH (NMR, mass spectrometry)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Z-D-Lys(Fmoc)-OH

For researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry, the precise structural verification of protected amino acids is paramount. This guide provides a detailed examination of the spectroscopic data for Z-D-Lys(Fmoc)-OH, a critical building block in the synthesis of complex peptides. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the methodologies and the scientific rationale behind the characterization process, ensuring both technical accuracy and practical, field-proven insights.

Introduction to Z-D-Lys(Fmoc)-OH

Z-D-Lys(Fmoc)-OH, with the systematic name (2R)-2-{[(benzyloxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid, is a derivative of the amino acid D-lysine.[1] It features two key protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the α-amino group and the fluorenylmethoxycarbonyl (Fmoc) group on the ε-amino group of the lysine side chain. This orthogonal protection scheme is highly valuable in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of either the α-amino or the side-chain amino group, enabling the synthesis of branched peptides or the attachment of specific moieties to the lysine side chain.

The chemical formula for Z-D-Lys(Fmoc)-OH is C₂₉H₃₀N₂O₆, and its molecular weight is 502.6 g/mol .[1] A thorough spectroscopic characterization is essential to confirm the identity, purity, and structural integrity of this reagent before its use in peptide synthesis. This guide will focus on the two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C in this context), allowing for the confirmation of the carbon skeleton and the relative arrangement of protons.

Theoretical Basis for NMR Analysis of Z-D-Lys(Fmoc)-OH

The ¹H NMR spectrum of Z-D-Lys(Fmoc)-OH is expected to exhibit distinct signals corresponding to the protons of the Z group, the Fmoc group, and the D-lysine backbone and side chain. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the aromatic protons of the Z and Fmoc groups will appear in the downfield region (typically > 7 ppm) due to the deshielding effect of the aromatic rings. The protons of the aliphatic lysine chain will be found in the upfield region.

Similarly, the ¹³C NMR spectrum will show characteristic signals for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid, the Z group, and the Fmoc group will be observed at the most downfield chemical shifts.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.[2]

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of Z-D-Lys(Fmoc)-OH for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

  • Solvent Selection: Dissolve the sample in a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for protected amino acids due to its excellent solvating power.[2] Chloroform-d (CDCl₃) can also be used.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., DMSO-d₆ at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).[2]

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Predicted NMR Data for Z-D-Lys(Fmoc)-OH

While a publicly available experimental spectrum for Z-D-Lys(Fmoc)-OH is not readily found, we can predict the expected chemical shifts based on the analysis of its constituent parts and data from similar molecules. The following tables summarize the predicted ¹H and ¹³C NMR data in DMSO-d₆.

Table 1: Predicted ¹H NMR Data for Z-D-Lys(Fmoc)-OH

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HCOOH
~7.8-7.9m2HFmoc aromatic
~7.6-7.7m2HFmoc aromatic
~7.2-7.4m9HFmoc & Z aromatic
~5.0s2HZ-CH₂
~4.1-4.3m3HFmoc-CH & CH₂
~3.8-4.0m1Hα-CH
~2.9-3.1m2Hε-CH₂
~1.2-1.8m6Hβ, γ, δ-CH₂

Table 2: Predicted ¹³C NMR Data for Z-D-Lys(Fmoc)-OH

Chemical Shift (δ, ppm)Assignment
~174COOH
~156Z & Fmoc C=O
~144Fmoc aromatic (quaternary)
~141Fmoc aromatic (quaternary)
~137Z aromatic (quaternary)
~128Z aromatic
~127.5Fmoc aromatic
~127Z aromatic
~125Fmoc aromatic
~120Fmoc aromatic
~66Z-CH₂
~65Fmoc-CH₂
~55α-C
~47Fmoc-CH
~40ε-C
~32Lysine side chain CH₂
~29Lysine side chain CH₂
~23Lysine side chain CH₂
NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition h1_acq->c13_acq ft Fourier Transform c13_acq->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing phase_base->reference assign Signal Assignment reference->assign confirm Structural Confirmation assign->confirm

Caption: Workflow for the NMR characterization of Z-D-Lys(Fmoc)-OH.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Theoretical Basis for MS Analysis of Z-D-Lys(Fmoc)-OH

For a non-volatile and thermally labile molecule like Z-D-Lys(Fmoc)-OH, electrospray ionization (ESI) is the most suitable ionization technique. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, from which the solvent evaporates to yield gas-phase ions. The analysis is typically performed in positive ion mode, where the molecule is protonated ([M+H]⁺) or forms adducts with other cations present in the sample, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Experimental Protocol for MS Data Acquisition

Sample Preparation:

  • Solution Preparation: Prepare a dilute solution of Z-D-Lys(Fmoc)-OH (typically in the range of 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote protonation.

Data Acquisition:

  • Instrumentation: Use an ESI-MS instrument, such as a quadrupole, ion trap, time-of-flight (TOF), or Orbitrap mass spectrometer.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve stable ionization.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion peaks (e.g., m/z 100-1000).

Expected Mass Spectrometry Data for Z-D-Lys(Fmoc)-OH

Given the molecular weight of 502.6 g/mol , the following table summarizes the expected mass-to-charge ratios for the most common ions in ESI-MS.

Table 3: Expected m/z Values for Z-D-Lys(Fmoc)-OH in ESI-MS

IonFormulaCalculated m/z
[M+H]⁺[C₂₉H₃₁N₂O₆]⁺503.2
[M+Na]⁺[C₂₉H₃₀N₂O₆Na]⁺525.2
[M+K]⁺[C₂₉H₃₀N₂O₆K]⁺541.2
Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Prepare Dilute Solution infuse Direct Infusion dissolve->infuse ionize Electrospray Ionization (ESI) infuse->ionize analyze Mass Analysis ionize->analyze identify_ion Identify Molecular Ion Peaks analyze->identify_ion confirm_mw Confirm Molecular Weight identify_ion->confirm_mw

Caption: Workflow for the mass spectrometry analysis of Z-D-Lys(Fmoc)-OH.

Data Interpretation and Structural Confirmation

The synergistic use of NMR and MS provides a self-validating system for the structural confirmation of Z-D-Lys(Fmoc)-OH.

  • NMR for Connectivity: The ¹H and ¹³C NMR data confirm the presence of all the key functional groups: the Z group (aromatic and benzylic signals), the Fmoc group (aromatic and fluorenyl signals), and the D-lysine framework (aliphatic signals and the α-proton). The multiplicities and integrations in the ¹H NMR spectrum, along with 2D NMR experiments like COSY and HSQC (if acquired), would definitively establish the connectivity of the atoms.

  • MS for Molecular Formula: The mass spectrometry data, particularly from HRMS, confirms the molecular weight and elemental composition of the molecule. The observation of the [M+H]⁺ ion at m/z 503.2 provides strong evidence for the intact molecule.

Together, these two techniques provide unambiguous evidence for the structure of Z-D-Lys(Fmoc)-OH, ensuring its suitability for use in peptide synthesis and other applications in drug development.

References

  • PubChem. Z-D-Lys(Fmoc)-OH. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Fmoc-Lys(Dde)-OH. National Center for Biotechnology Information. Available at: [Link]

  • Aapptec Peptides. Fmoc-D-Lys(Fmoc)-OH [75932-02-4]. Available at: [Link]

  • Aapptec Peptides. Boc-D-Lys(Fmoc)-OH [115186-31-7]. Available at: [Link]

  • Request PDF. Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. Available at: [Link]

  • PubChem. Z-D-Lys(Boc)-OH. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers | Organic Letters. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available at: [Link]

  • ResearchGate. 1H NMR spectra of α-Fmoc-ε-t-Boc-lysine micelles with or without... Available at: [Link]

  • HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000182). Available at: [Link]

Sources

Introduction: The Synthetic Challenge of Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Orthogonal Protection in Peptide Chemistry

Peptides, the fundamental polymers of life, are central to biochemistry, drug discovery, and materials science. Their chemical synthesis, however, presents a formidable challenge: the need to form specific amide bonds between amino acid monomers in a defined sequence while preventing a multitude of unwanted side reactions.[1][2] Each amino acid possesses at least two reactive functional groups—an α-amino group and an α-carboxyl group—and many have additional reactive side chains.[3][4] To achieve the controlled, stepwise assembly of a peptide, these reactive sites must be reversibly masked using chemical moieties known as protecting groups.[5][6]

The success of modern peptide synthesis, particularly the highly efficient Solid-Phase Peptide Synthesis (SPPS) pioneered by Bruce Merrifield, hinges on a concept known as orthogonal protection .[1][7] This guide serves as a technical deep-dive into the principles, strategies, and practical applications of orthogonal protection for researchers, chemists, and drug development professionals. We will explore the causality behind strategic choices, detail field-proven protocols, and provide a framework for synthesizing complex peptide architectures with high fidelity.

Section 1: The Core Principle of Orthogonality

In peptide chemistry, an orthogonal protection scheme employs multiple classes of protecting groups within a single synthesis, where each class is removable by a specific chemical mechanism under conditions that do not affect the others.[1][5][8] This principle of selective deprotection is the cornerstone that allows for the precise, sequential construction of the peptide chain and the subsequent introduction of complex modifications.[2][7]

Protecting groups can be classified into three main categories based on their role and lability:

  • Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid. They are quantitatively removed at the beginning of each coupling cycle to expose the amine for peptide bond formation with the next residue in the sequence.[1][4]

  • "Permanent" Protecting Groups: These mask the reactive side chains of amino acids (e.g., the amine of lysine, the carboxyl of aspartic acid). They are designed to be stable throughout the entire chain assembly process and are typically removed only in the final step when the completed peptide is cleaved from the solid support.[1][]

  • Semi-permanent Protecting Groups: This third class of protecting groups offers an additional layer of orthogonality. They are stable to the conditions used to remove the temporary Nα-group but can be selectively removed while the peptide remains attached to the resin and the "permanent" side-chain groups remain intact.[1][8] This enables sophisticated on-resin modifications such as cyclization, branching, or the site-specific attachment of labels.[8]

The logical relationship between these groups is the foundation of a successful synthesis strategy.

G A Temporary Nα-Group (e.g., Fmoc) R1 Condition 1 (e.g., Base - Piperidine) A->R1 Selectively Removed By B Permanent Side-Chain Groups (e.g., tBu, Trt, Pbf) R2 Condition 2 (e.g., Strong Acid - TFA) B->R2 Selectively Removed By C Semi-permanent Group (e.g., Alloc) R3 Condition 3 (e.g., Pd(0) Catalyst) C->R3 Selectively Removed By R1->B Does NOT Affect R1->C Does NOT Affect R2->A Does NOT Affect R2->C Does NOT Affect R3->A Does NOT Affect R3->B Does NOT Affect

Caption: The principle of orthogonal protection.

Section 2: The Two Pillars of SPPS: Fmoc/tBu vs. Boc/Bzl

Two primary orthogonal strategies have dominated the field of solid-phase peptide synthesis: the Fmoc/tBu approach and the Boc/Bzl approach. The choice between them dictates the reagents, resin, and conditions for the entire synthesis.[7][10]

The Fmoc/tBu Strategy: The Modern Workhorse

The Fmoc/tBu strategy is the most popular method used today, prized for its mild conditions and true orthogonality.[11][12]

  • Nα-Protection: The temporary 9-fluorenylmethyloxycarbonyl (Fmoc) group is used. It is stable to acid but exceptionally labile to bases.[][13] Deprotection is typically achieved using a solution of a secondary amine, such as 20% piperidine in dimethylformamide (DMF).[11][14]

  • Side-Chain Protection: "Permanent" side-chain protecting groups are based on the acid-labile tert-butyl (tBu) moiety (e.g., tBu for Ser/Thr/Tyr, Boc for Lys/Trp, Trt for Cys/His, Pbf for Arg).[][]

  • Final Cleavage: The peptide is cleaved from the resin and the side-chain groups are removed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavenger molecules.[12][14]

The key advantage is the complete orthogonality between the base-labile Fmoc group and the acid-labile side-chain groups, which allows for the synthesis of acid-sensitive peptides, such as those with phosphorylation or glycosylation, that would not survive the harsh conditions of the Boc/Bzl strategy.[][16]

G Start Fmoc-AA(1)-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Couple Fmoc-AA(2) (HCTU/DIPEA in DMF) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Remaining Residues Wash2->Repeat Repeat->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection (TFA + Scavengers) Repeat->Cleavage Final Cycle End Purified Peptide Cleavage->End

Caption: Cyclical workflow of Fmoc-based SPPS.

The Boc/Bzl Strategy: The Classic Approach

The original SPPS strategy developed by Merrifield, the Boc/Bzl approach, is based on graded acid lability.[12]

  • Nα-Protection: The temporary tert-butoxycarbonyl (Boc) group is used. It is stable to bases but is removed by moderate acid, typically neat TFA or TFA in dichloromethane (DCM).[10][13]

  • Side-Chain Protection: "Permanent" side-chain protecting groups are typically benzyl-based (Bzl) .[12] These are stable to the moderate acid used for Boc removal.

  • Final Cleavage: Removal of the Bzl-based side-chain groups and cleavage from the resin requires a very strong, hazardous acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[10][17]

This strategy is considered "quasi-orthogonal" because both protecting group classes are removed by acid, but their removal requires significantly different acid strengths.[4][5] While the harsh final cleavage step has led to its decline in popularity, the Boc/Bzl strategy can be advantageous for synthesizing long or hydrophobic peptides that are prone to aggregation, as the repeated acidic deprotection steps keep the peptide chain protonated and more solvated.[12][17]

Head-to-Head Comparison
FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butoxycarbonyl)
Nα Deprotection Mild Base (e.g., 20% Piperidine in DMF)[12]Moderate Acid (e.g., TFA in DCM)[10]
Side-Chain Protection tert-Butyl (tBu) based[12]Benzyl (Bzl) based[12]
Final Cleavage Strong Acid (e.g., TFA)[12]Very Strong Acid (e.g., HF, TFMSA)[10]
Orthogonality Fully Orthogonal (Base vs. Acid)[12]Not Fully Orthogonal (Graded Acid Lability)[4]
Advantages Mild conditions, easy automation, good for sensitive modifications (e.g., PTMs).[][16]Robust, can reduce aggregation in difficult sequences.[17]
Disadvantages Potential for aspartimide formation with Asp residues; aggregation can be an issue.[3][18]Harsh/hazardous final cleavage; repeated acid treatment can degrade sensitive residues.[10][19]

Section 3: The Third Dimension: Advanced Orthogonal Strategies

For the synthesis of highly complex peptides, a third layer of orthogonality is often required.[8] Semi-permanent protecting groups can be selectively removed on-resin to allow for specific modifications without disturbing the Nα-Fmoc group or the permanent tBu-based side-chain groups.

Protecting GroupChemical StructureCleavage ConditionsTypical Application
Alloc (Allyloxycarbonyl)-O-CH₂-CH=CH₂Pd(PPh₃)₄ / PhSiH₃ in DCM[20][21]On-resin cyclization of Lys/Orn/Asp/Glu side chains; branching.
Allyl (ester)-CH₂-CH=CH₂Pd(PPh₃)₄ / PhSiH₃ in DCM[20][21]C-terminal deprotection for head-to-tail cyclization.
Mmt (4-Methoxytrityl)Trityl with -OCH₃1-2% TFA in DCM[22]Selective deprotection of Cys or Lys for labeling or disulfide bridging.
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Heterocyclic2-5% Hydrazine in DMF[23][24]Orthogonal protection of Lys side chains for branching or modification.
Npb (o-Nitrobenzyl)Benzyl with -NO₂UV Light (e.g., 365 nm)[20]Photochemical deprotection for precise spatial or temporal control.

The use of these groups unlocks the ability to create sophisticated molecular architectures that mimic or surpass those found in nature.

Section 4: Applications in Complex Peptide Synthesis

On-Resin Cyclization

Cyclic peptides often exhibit enhanced metabolic stability, receptor affinity, and cell permeability compared to their linear counterparts.[20][25] Orthogonal protection is essential for their synthesis. A common strategy involves synthesizing the linear peptide using the Fmoc/tBu approach while protecting the side chains of the residues to be cyclized (e.g., Lys and Asp) with Alloc and Allyl groups, respectively.

G Start Synthesize Linear Peptide [Fmoc/tBu strategy] with orthogonal Lys(Alloc) and Asp(OAllyl) groups Deprotect_SC 2. Selectively Deprotect Side Chains (Pd(PPh₃)₄ / PhSiH₃) Start->Deprotect_SC Deprotect_N 1. Remove N-terminal Fmoc (20% Piperidine/DMF) Cyclize 3. On-Resin Cyclization (Coupling Agents, e.g., HCTU) Deprotect_N->Cyclize Deprotect_SC->Deprotect_N Cleave 4. Final Cleavage & Deprotection (TFA + Scavengers) Cyclize->Cleave End Purified Cyclic Peptide Cleave->End

Caption: Workflow for on-resin side-chain-to-side-chain cyclization.

Site-Specific Installation of Post-Translational Modifications (PTMs)

PTMs are critical to protein function, and studying them often requires homogeneously modified synthetic peptides.[26] Orthogonal protection allows for the incorporation of protected, modified amino acid building blocks (e.g., Fmoc-Ser(PO(OBzl)OH)-OH for phosphoserine) during SPPS. The mild deprotection and cleavage conditions of the Fmoc/tBu strategy are crucial for preserving these often-labile modifications.[16][27]

Peptide Segment Condensation and Ligation

For synthesizing proteins larger than ~50 amino acids, the convergence of SPPS and chemical ligation techniques is employed.[27] Fully protected peptide fragments are synthesized using orthogonal strategies, cleaved from the resin while keeping their side-chain protection intact, and then condensed in solution.[17] Furthermore, techniques like Native Chemical Ligation (NCL) require the synthesis of a peptide fragment with a C-terminal thioester and another with an N-terminal cysteine, a task readily accomplished using orthogonal protecting groups.[28][29][30]

Section 5: Experimental Protocols & Practical Considerations

Protocol: Standard Fmoc-SPPS Deprotection and Coupling Cycle

This protocol outlines a single cycle for adding an amino acid to a growing peptide chain on a resin support.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

  • Fmoc-protected amino acid (5 eq.)

  • Coupling activator: HCTU (5 eq.)

  • Base: N,N-Diisopropylethylamine (DIPEA) (10 eq.)

Procedure:

  • Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution to the resin and agitate for 3 minutes. Drain. Add a second portion of piperidine solution and agitate for 10 minutes.[21]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine.[31]

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid and HCTU in DMF. Add DIPEA and pre-activate for 5 minutes.[31]

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 60 minutes at room temperature.[31]

  • Washing: Drain the coupling solution. Wash the resin with DMF (4 times).

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.

  • The resin is now ready for the next deprotection/coupling cycle.

Side Reactions and Mitigation
  • Aspartimide Formation: During piperidine treatment, Asp residues can cyclize to form a succinimide derivative, which can lead to a mixture of α- and β-aspartyl peptides.[18] This is minimized by using protecting groups like Mbh on the Asp side chain or by adding agents like HOBt to the deprotection solution.[18]

  • Racemization: Activation of the C-terminal carboxyl group can lead to epimerization, especially for residues like His and Cys.[13] Using urethane-based protecting groups (like Fmoc and Boc) and modern coupling reagents (like HCTU) largely suppresses this side reaction.[16]

  • Carbocation Side Reactions: During final TFA cleavage, reactive carbocations are generated from the cleavage of tBu-based protecting groups. These can re-attach to nucleophilic side chains like Trp, Met, or Cys.[3] This is prevented by using a "cleavage cocktail" containing scavengers.

Cleavage Cocktails

The final step of SPPS requires a cleavage cocktail to remove the peptide from the resin and deprotect the side chains. The composition depends on the peptide sequence.[32][33]

ReagentComposition (v/v)Purpose / Scavenger For
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)General purpose, scavenges cations, reduces Arg, Met, Cys side reactions.[32]
TFA / TIPS / H₂O TFA / Triisopropylsilane / Water (95:2.5:2.5)Standard cocktail for peptides without sensitive residues like Arg, Met, or Cys. TIPS is an excellent carbocation scavenger.[23]
TFA / Water TFA / Water (95:5)For simple peptides containing only Trt, Boc, and tBu groups.[32]

CAUTION: All cleavage procedures involving TFA must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[33]

Conclusion

Orthogonal protection is not merely a technical detail but the central strategic principle that enables the synthesis of peptides, from simple linear sequences to complex, multi-functional biomolecules. The evolution from the quasi-orthogonal Boc/Bzl strategy to the fully orthogonal and milder Fmoc/tBu system has revolutionized the field, making previously inaccessible targets achievable.[12] By mastering the logic of orthogonality and understanding the chemistry of different protecting group classes, researchers can design robust synthetic routes, troubleshoot effectively, and ultimately unlock the full potential of peptide chemistry to address fundamental questions in science and develop next-generation therapeutics.

References

  • Benchchem. Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. Benchchem.
  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
  • LifeTein. Basic Peptides synthesis introduction. LifeTein.
  • Albericio, F., & Kruger, H. G. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BOC Sciences.
  • aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). aapptec.
  • AAPPTEC. Peptide Synthesis - FAQ. AAPPTEC.
  • Chemistry World. Peptide ligation strategy unlocks diverse range of structural motifs. Chemistry World.
  • Benchchem. A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis Strategies. Benchchem.
  • Biosynth. Protecting Groups in Peptide Synthesis. Biosynth.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Springer Nature Experiments.
  • Slideshare. T boc fmoc protocols in peptide synthesis. Slideshare.
  • Benchchem. A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. Benchchem.
  • Kimmerlin, T., & Seebach, D. (2005). '100 years of peptide synthesis': ligation methods for peptide and protein synthesis with applications to b-peptide assemblies. Journal of Peptide Research, 65(2), 229-260.
  • aapptec. Amino Acid Derivatives for Peptide Synthesis. aapptec.
  • BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Garcia, M., & Van der Donk, W. A. (2018). Three-dimensional orthogonal protection scheme for solid-phase peptide synthesis under mild conditions. Journal of the American Chemical Society.
  • BOC Sciences. Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
  • ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. ResearchGate.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate.
  • ResearchGate. Native Chemical Ligation: A Boon to Peptide Chemistry. ResearchGate.
  • Wang, Y., et al. (2024). Orthogonal Translation for Site-Specific Installation of Post-translational Modifications. Chemical Reviews, 124(5), 2805-2838.
  • Baumann, A. L., & Bode, J. W. (2018). Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA, 72(4), 223-233.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting groups in peptide synthesis. Chemical reviews, 109(6), 2455-2504.
  • Wikipedia. Chemical ligation. Wikipedia.
  • Muttenthaler, M., et al. (2021). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 27(S1), e3290.
  • Benchchem. The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc and Boc Protecting Groups. Benchchem.
  • Wang, Y., et al. (2024). Orthogonal Translation for Site-Specific Installation of Post-translational Modifications. Chemical Reviews.
  • Chen, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(19), 6539.
  • Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd.
  • Nowick, J. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
  • Liu, S., et al. (2012). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Organic letters, 14(3), 844-847.
  • van der Weerden, J. (2019). Synthesis of cyclic peptides as bioconjugation platforms. Scholarly Publications Leiden University.
  • Wang, Y., et al. (2020). Head-to-tail cyclization for the synthesis of naturally occurring cyclic peptides on organophosphorus small-molecular supports. Organic Chemistry Frontiers, 7(21), 3461-3467.
  • Biotage. Automated Synthesis of Cyclic Peptides on Biotage® Initiator+ Alstra™. Biotage.
  • Klánová, K., et al. (2021). Site-Specific and Fluorescently Enhanced Installation of Post-Translational Protein Modifications via Bifunctional Biarsenical Linker. ACS Omega, 6(30), 20044-20052.
  • Boto, A., et al. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers, 8(20), 5791-5813.

Sources

The Strategic Incorporation of D-Amino Acids in Peptide Design: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of D-amino acids into peptide-based therapeutics represents a cornerstone of modern drug design, offering a powerful strategy to overcome the inherent pharmacokinetic limitations of their natural L-amino acid counterparts. This in-depth technical guide provides a comprehensive exploration of the core principles, practical methodologies, and impactful applications of D-amino acid substitution in peptide design. We will delve into the fundamental stereochemical advantages that confer enhanced proteolytic resistance, modulate receptor interactions, and ultimately prolong the in vivo half-life of peptide drugs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of D-amino acids to engineer more stable, potent, and effective peptide therapeutics.

The Chirality Advantage: Overcoming the Proteolytic Barrier

Peptides composed exclusively of L-amino acids, the building blocks of natural proteins, are often plagued by rapid degradation by endogenous proteases.[1][2] These enzymes exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[1][2] The introduction of D-amino acids, which are the non-superimposable mirror images of L-amino acids, provides a robust "stereochemical shield" against proteolytic attack.[1] This fundamental principle is the primary driver for incorporating D-amino acids into therapeutic peptides, leading to significantly enhanced stability and a longer circulating half-life in biological systems.[3][4]

The mechanism of this enhanced stability lies in the altered three-dimensional structure of the peptide backbone at the site of D-amino acid incorporation. Proteases, with their exquisitely shaped active sites, are unable to effectively bind and hydrolyze the peptide bond adjacent to a D-amino acid due to steric hindrance.[2][5] This resistance to enzymatic degradation has been repeatedly demonstrated in numerous studies. For instance, all-D-amino acid containing peptides have shown complete resistance to cocktails of proteases for extended periods, whereas their all-L counterparts are rapidly degraded.[6]

Impact on Conformation and Receptor Binding

The substitution of an L-amino acid with its D-enantiomer can induce significant changes in the local and global conformation of a peptide.[7] These conformational alterations can have profound effects on the peptide's biological activity, primarily by influencing its binding affinity to target receptors.

The Ramachandran plot for a D-amino acid is an inversion of that for an L-amino acid, allowing the peptide backbone to access regions of conformational space that are typically forbidden for L-peptides.[7] This can lead to the stabilization of unique secondary structures, such as specific turns or helical conformations, which may be more favorable for receptor binding.[8][9] For example, the incorporation of a D-amino acid can promote the formation of a β-turn, a common structural motif in bioactive peptides that can be crucial for high-affinity receptor interaction.[8]

However, the impact on binding affinity is not always positive. In some cases, the stereochemistry of a specific L-amino acid is critical for the interaction with the receptor, and its replacement with a D-amino acid can lead to a decrease or complete loss of binding and, consequently, biological activity.[2] Therefore, the decision of which L-amino acid to substitute and where to place the D-amino acid within the peptide sequence is a critical design consideration that often requires iterative optimization and structure-activity relationship (SAR) studies.

Table 1: Impact of D-Amino Acid Substitution on Receptor Binding Affinity
Peptide/AnalogTarget ReceptorIC50/Kd (L-form)IC50/Kd (D-form/Modified)Fold ChangeReference(s)
GHRH(1-29) AnalogGHRH Receptor1.2 nM0.3 nM4-fold increase[2]
[D-Ala2]-Deltorphin IIδ-Opioid Receptor0.45 nM0.18 nM2.5-fold increase[2]
RGD Peptide Analogαvβ3 Integrin150 nM>10,000 nM>66-fold decrease[2]

Strategic Design and Synthesis of D-Amino Acid-Containing Peptides

The synthesis of peptides containing D-amino acids is most commonly achieved through solid-phase peptide synthesis (SPPS).[10][11][12] This well-established methodology allows for the stepwise addition of amino acids, including their D-enantiomers, to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol outlines the general steps for synthesizing a peptide containing a D-amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

  • Start with a suitable rink amide resin in a solid-phase synthesis vessel.[11]
  • Swell the resin in a suitable solvent, such as dimethylformamide (DMF).

2. Initial Deprotection:

  • Remove the Fmoc protecting group from the resin's linker by treating it with a 20% solution of piperidine in DMF.[11] This exposes the free amine group for the coupling of the first amino acid.
  • Wash the resin thoroughly with DMF, methanol (MeOH), and dichloromethane (DCM) to remove excess piperidine and byproducts.[11]

3. Amino Acid Coupling:

  • Activate the carboxyl group of the desired Fmoc-protected amino acid (either L- or D-form) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in DMF.[11]
  • Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.
  • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

4. Capping (Optional):

  • To block any unreacted amine groups and prevent the formation of deletion sequences, a capping step with acetic anhydride and a base can be performed.

5. Deprotection and Coupling Cycles:

  • Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the desired sequence, incorporating D-amino acids at the designated positions.[11]
  • Ensure thorough washing between each step to remove reagents and byproducts.

6. Final Deprotection:

  • Once the desired peptide sequence is assembled, perform a final Fmoc deprotection.

7. Cleavage and Deprotection of Side Chains:

  • Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane, phenol) to protect sensitive residues.[11]

8. Precipitation and Purification:

  • Precipitate the cleaved peptide in cold diethyl ether to remove the scavengers and other small molecules.[11]
  • Collect the crude peptide by centrifugation and wash it with cold ether.
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

9. Characterization:

  • Confirm the identity and purity of the synthesized peptide using analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.
Diagram: Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling Amino Acid Coupling (Activated AA, DIPEA) Wash1->Coupling Wash2 Washing Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Next cycle Wash3 Washing Deprotection2->Wash3 Repeat Repeat for each Amino Acid Wash3->Repeat Repeat->Coupling Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Repeat->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Evaluating Proteolytic Stability: Methodologies and Data Interpretation

Assessing the proteolytic stability of newly designed peptides is a critical step in the drug development process.[13] Several in vitro methods can be employed to quantify the rate of peptide degradation in the presence of proteases or biological fluids.

Experimental Protocol: In Vitro Proteolytic Stability Assay

This protocol describes a general method for evaluating the stability of a peptide in serum or in the presence of a specific protease.

1. Reagent Preparation:

  • Prepare a stock solution of the test peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS).
  • Obtain commercially available serum (e.g., human or fetal calf serum) or a purified protease solution (e.g., trypsin, chymotrypsin).
  • Prepare a quenching solution to stop the enzymatic reaction (e.g., 10% trifluoroacetic acid or a solution containing a protease inhibitor cocktail).

2. Incubation:

  • In a microcentrifuge tube, combine the peptide solution with the serum or protease solution to initiate the degradation reaction.
  • Incubate the mixture at a physiologically relevant temperature (e.g., 37°C).

3. Time-Course Sampling:

  • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately add the aliquot to a tube containing the quenching solution to stop the proteolytic activity.

4. Sample Analysis:

  • Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Monitor the disappearance of the parent peptide peak over time. The peak area of the intact peptide is proportional to its concentration.

5. Data Analysis:

  • Plot the percentage of the remaining intact peptide against time.
  • Calculate the half-life (t½) of the peptide under the specific experimental conditions. This is the time required for 50% of the initial peptide to be degraded.
Diagram: Proteolytic Stability Assay Workflow

Stability_Assay_Workflow Start Start: Peptide + Serum/Protease Incubation Incubation at 37°C Start->Incubation Time_Points Time Points Incubation->Time_Points Quench Quench Reaction Time_Points->Quench t = 0, 15, 30... min Analysis RP-HPLC Analysis Quench->Analysis Data Data Analysis (Calculate Half-life) Analysis->Data

Caption: Workflow for an in vitro proteolytic stability assay.

Table 2: Comparative Proteolytic Stability of L- and D-Amino Acid-Containing Peptides
PeptideProteolytic EnvironmentHalf-life (t½)Reference(s)
All-L-amino acid peptide (P4)Chymotrypsin, Trypsin, Proteinase-K~30 minutes[6]
All-D-amino acid peptide (P4C)Chymotrypsin, Trypsin, Proteinase-K> 6 hours[6]
L-peptide (granulysin fragment)Fetal Calf SerumSignificantly degraded
D-substituted peptide (granulysin fragment)Fetal Calf SerumStable
L-peptide hydrogelatorProteinase KDegraded within 4 hours[4]
D-amino acid modified hydrogelatorProteinase K~15% remaining after 24 hours[4]

Applications in Drug Discovery and Development

The strategic incorporation of D-amino acids has been instrumental in the development of numerous peptide-based therapeutics with improved pharmacokinetic profiles and enhanced efficacy.

Antimicrobial Peptides (AMPs): A significant challenge in the clinical development of AMPs is their susceptibility to proteolytic degradation.[6] Replacing L-amino acids with D-amino acids has been shown to produce AMPs that retain their antibacterial activity while exhibiting remarkable stability against proteases, making them promising candidates for treating infections.[14]

HIV-1 Fusion Inhibitors: D-peptides have been successfully designed to target the gp41 protein of HIV-1, preventing the fusion of the viral and cellular membranes, a critical step in the viral entry process.[2] These D-peptide inhibitors exhibit potent antiviral activity and high resistance to proteolysis, making them attractive therapeutic leads.

Neuroactive Peptides: The short half-life of many neuropeptides limits their therapeutic potential. The introduction of D-amino acids has been used to create more stable analogs of endogenous peptides, such as enkephalins and somatostatins, with prolonged biological effects. For example, the synthetic somatostatin analog, octreotide, which contains a D-amino acid, has a significantly longer half-life than the native peptide and is used clinically to treat various endocrine disorders.[7]

Drug Delivery Systems: Peptides containing D-amino acids are being explored for their potential in drug delivery systems. Their enhanced stability makes them suitable for creating hydrogels and other biomaterials for the controlled release of therapeutic agents.[8][15]

Conclusion and Future Perspectives

The incorporation of D-amino acids is a powerful and well-established strategy in peptide drug design to overcome the challenge of proteolytic instability.[1][2] This approach not only enhances the in vivo half-life of peptides but can also be used to modulate their conformation and receptor binding properties. As our understanding of peptide structure-function relationships continues to grow, coupled with advancements in peptide synthesis and computational design tools, the rational incorporation of D-amino acids will undoubtedly play an increasingly important role in the development of the next generation of peptide-based therapeutics. The ability to fine-tune the pharmacokinetic and pharmacodynamic properties of peptides through stereochemical modifications opens up new avenues for creating more effective and durable treatments for a wide range of diseases.

References

  • D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [Link]

  • Should My Peptides Have D-Amino Acids?. LifeTein. [Link]

  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases. [Link]

  • Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. PubMed. [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. De Gruyter. [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed. [Link]

  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. PubMed. [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly Into Nanostructured Hydrogels for Medicine. PubMed. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. [Link]

  • d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Science Publishing. [Link]

  • Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons. [Link]

  • (PDF) The use of D-amino acids in peptide design. ResearchGate. [Link]

  • Discovery of Peptide Antibiotics Composed of d-Amino Acids. PubMed. [Link]

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI. [Link]

  • D-amino acid peptides to resist common proteases. LifeTein. [Link]

  • Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology. [Link]

  • Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials. MDPI. [Link]

  • De novo design of D-peptide ligands: Application to influenza virus hemagglutinin. PNAS. [Link]

  • D-amino acid peptides. LifeTein synthesis. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • How Peptide Drugs Are Made: From Amino Acid to FDA Approval. Paradigm Peptides. [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • 2021 FDA TIDES (Peptides and Oligonucleotides) Harvest. PubMed Central. [Link]

  • Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [Link]

  • FDA APPROVED PEPTIDE DRUGS. Asian Journal of Research in Biological and Pharmaceutical Sciences. [Link]

  • Analyzing proteolytic stability and metabolic hotspots of therapeutic peptides in two rodent pulmonary fluids. PubMed. [Link]

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate. [Link]

  • D-amino acid substituted peptides. Preprints.org. [Link]

  • Conformations of amino acids and peptides. Cambridge University Press. [Link]

  • List of FDA Approved Peptides. BC9. [Link]

  • Analysis of the proteolysis of bioactive peptides using a peptidomics approach. ResearchGate. [Link]

  • Analysis of the proteolysis of bioactive peptides using a peptidomics approach. PubMed Central. [Link]

  • Conformational restrictions of biologically active peptides via amino acid side chain groups. Arizona Board of Regents. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Incorporating Z-D-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the incorporation of Nα-Fmoc-Nε-Z-D-lysine (Z-D-Lys(Fmoc)-OH) into synthetic peptides using manual or automated Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. We will delve into the principles of orthogonal protection, step-by-step synthesis protocols, reagent selection, and final cleavage strategies, supported by in-text citations and a complete list of references.

Introduction: The Strategic Advantage of Orthogonal Protection in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone for the chemical synthesis of peptides for research, therapeutic, and diagnostic applications. The Fmoc/tBu strategy is a widely adopted methodology due to its use of a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt), which offers an orthogonal protection scheme.[1][2] This orthogonality is fundamental as it allows for the selective deprotection of the N-terminus for chain elongation without prematurely removing the side-chain protecting groups.[1][3][4]

The incorporation of non-standard amino acids or derivatives with unique protecting groups, such as Z-D-Lys(Fmoc)-OH, offers strategic advantages for synthesizing complex peptides. In this building block, the α-amino group is protected by the base-labile Fmoc group, allowing for its participation in the standard SPPS cycle. The ε-amino group of the D-lysine residue is protected by the benzyloxycarbonyl (Z or Cbz) group. The Z group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc/tBu deprotection.[5][6][7] It is typically removed by hydrogenolysis or strong acids, providing a third layer of orthogonality.[5][6] This allows for the synthesis of peptides where the lysine side chain can be selectively deprotected at a later stage for specific modifications like branching, cyclization, or conjugation.[8]

Core Principles and Workflow

The synthesis of a peptide incorporating Z-D-Lys(Fmoc)-OH follows the standard Fmoc-SPPS workflow. The process is a cyclical series of reactions that sequentially adds amino acids to a growing peptide chain that is anchored to an insoluble solid support.[9]

A visual representation of the Fmoc-SPPS cycle is provided below:

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Z-D-Lys(Fmoc)-OH + Coupling Reagents) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Continue Elongation Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Step Cycle->Deprotection End Purified Peptide Cleavage->End

Caption: General workflow of the Fmoc-SPPS cycle for peptide elongation.

Materials and Reagents

For successful synthesis, high-purity reagents are essential. The following table provides a summary of the necessary materials.

Reagent/Material Grade/Purity Purpose Supplier Example
Resin
Wang Resin100-200 mesh, ~1.0 mmol/gFor peptides with a C-terminal carboxylic acid.Sigma-Aldrich, Bachem
Rink Amide Resin100-200 mesh, ~0.5-0.8 mmol/gFor peptides with a C-terminal amide.Sigma-Aldrich, Bachem
Amino Acids
Z-D-Lys(Fmoc)-OH>98%The building block of interest.Bachem, ChemPep
Fmoc-protected amino acids>98%For the rest of the peptide sequence.Bachem, ChemPep
Solvents
Dimethylformamide (DMF)Peptide synthesis gradeMain solvent for washing and reactions.Sigma-Aldrich
Dichloromethane (DCM)ACS gradeFor resin swelling and washing.Sigma-Aldrich
PiperidineReagent gradeFor Fmoc deprotection.Sigma-Aldrich
Coupling Reagents
HBTU/HATU>98%Uronium/Aminium salt coupling reagents.Sigma-Aldrich, Bachem
DIC/DIPCDI>98%Carbodiimide coupling reagent.Sigma-Aldrich, Bachem
HOBt/Oxyma Pure>98%Coupling additive to suppress racemization.Sigma-Aldrich, Bachem
Bases
DIEA/DIPEAPeptide synthesis gradeTertiary base for activation and neutralization.Sigma-Aldrich
Cleavage Reagents
Trifluoroacetic acid (TFA)>99%For cleavage and side-chain deprotection.Sigma-Aldrich
Triisopropylsilane (TIS)>98%Scavenger to prevent side reactions.Sigma-Aldrich
WaterHPLC gradeScavenger.Sigma-Aldrich
1,2-Ethanedithiol (EDT)>98%Scavenger for peptides containing Cys.Sigma-Aldrich

Detailed Experimental Protocol

This protocol is designed for a standard manual synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Place the appropriate resin (e.g., 100 mg of Wang resin for a 0.1 mmol synthesis) in a reaction vessel. Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[10] Drain the DMF.

  • First Amino Acid Loading (for Wang Resin):

    • Dissolve 3 equivalents of the first Fmoc-amino acid and 0.5 equivalents of DMAP in DMF.

    • Add 3 equivalents of DIC.

    • Add the solution to the swollen resin and react for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

    • To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes.

    • Wash the resin again with DMF and DCM.

The SPPS Cycle for Peptide Elongation

Each cycle of amino acid addition consists of two main steps: Fmoc deprotection and coupling.

Step 1: Fmoc Deprotection

  • Add 5 mL of a 20% (v/v) solution of piperidine in DMF to the resin.[3]

  • Agitate for 3 minutes. Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.[11] The Fmoc group removal can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.[12]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test like the Kaiser test can be performed to confirm the presence of a free primary amine.

Step 2: Amino Acid Coupling

This step details the incorporation of Z-D-Lys(Fmoc)-OH or any other Fmoc-protected amino acid.

  • Pre-activation: In a separate vial, dissolve 3 equivalents of Z-D-Lys(Fmoc)-OH and 3 equivalents of a coupling agent (e.g., HBTU) in DMF. Add 6 equivalents of DIEA to the solution. Allow the mixture to pre-activate for 1-2 minutes.[13]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[10] The reaction progress can be monitored using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Washing: After the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

The SPPS cycle (Deprotection -> Coupling -> Washing) is repeated until the desired peptide sequence is assembled.

SPPS_Cycle PeptideResin_Fmoc Peptide-Resin-(AA)n-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) PeptideResin_Fmoc->Deprotection PeptideResin_NH2 Peptide-Resin-(AA)n-NH2 Deprotection->PeptideResin_NH2 Coupling 2. Coupling (Fmoc-AA-(n+1)-OH + HBTU/DIEA) PeptideResin_NH2->Coupling PeptideResin_Fmoc_Next Peptide-Resin-(AA)n+1-Fmoc Coupling->PeptideResin_Fmoc_Next

Caption: A single cycle of amino acid addition in Fmoc-SPPS.

Final Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously. The Z group on the lysine side chain will remain intact under these conditions.

  • Final Fmoc Removal: Perform a final Fmoc deprotection cycle as described in section 4.2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard and effective cocktail for most peptides is Reagent K, which consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[14] For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) is often sufficient.[14][15]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold solution of diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by reverse-phase HPLC.

Causality and Trustworthiness in the Protocol

  • Orthogonal Protection: The success of this protocol hinges on the orthogonal nature of the Fmoc, tBu/Boc, and Z protecting groups. The base-lability of Fmoc allows for iterative N-terminal deprotection, while the acid-stability of the Z group ensures the lysine side chain remains protected throughout the synthesis.[1][5][6]

  • Coupling Reagent Choice: The use of uronium/aminium salt reagents like HBTU or HATU, in combination with a tertiary base like DIEA, promotes the formation of highly reactive activated esters, leading to efficient amide bond formation, even with sterically hindered amino acids.[16]

  • Scavengers in Cleavage: During the final TFA cleavage, reactive cationic species are generated from the side-chain protecting groups.[14] Scavengers like TIS and water are crucial to "trap" these carbocations, preventing them from causing unwanted modifications to sensitive amino acid residues such as tryptophan and tyrosine.[14][17]

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the incorporation of Z-D-Lys(Fmoc)-OH into synthetic peptides using Fmoc-SPPS. The strategic use of the orthogonal Z-protecting group on the lysine side chain opens up possibilities for the synthesis of complex and modified peptides for a wide range of applications in research and drug discovery. By understanding the principles behind each step and adhering to the outlined procedures, researchers can confidently synthesize peptides containing this valuable building block with high purity and yield.

References

  • Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 19, 2026.
  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 19, 2026.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. NIH. Retrieved January 19, 2026, from [Link]

  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved January 19, 2026.
  • Vertex AI Search. (n.d.). The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis. Retrieved January 19, 2026.
  • Nowick, J. S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • Vertex AI Search. (n.d.). Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure - NIH. Retrieved January 19, 2026.
  • Atherton, E., & Sheppard, R. C. (n.d.). Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. Retrieved January 19, 2026, from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved January 19, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved January 19, 2026, from [Link]

  • Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 19, 2026.
  • CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved January 19, 2026, from [Link]

  • ACS Omega. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved January 19, 2026, from [Link]

  • Chen, H., et al. (2017, August 22). Selective lysine modification of native peptides via aza-Michael addition. RSC Publishing. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2015, July 6). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews. Retrieved January 19, 2026, from [Link]

  • Khadse, S. (2014, June 4).
  • Hunt, I. (n.d.). Ch27 : Peptide synthesis. University of Calgary. Retrieved January 19, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved January 19, 2026, from [Link]

  • Slideshare. (n.d.). Hf cleavage and deprotection from resins. Retrieved January 19, 2026, from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 19, 2026.
  • Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Retrieved January 19, 2026.
  • Brückner, H., et al. (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - NIH. Retrieved January 19, 2026.

Sources

Application Notes & Protocols: Strategic Use of Z-D-Lys(Fmoc)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Orthogonal Protection

In the intricate field of peptide chemistry, the design of complex, non-natural peptide architectures is paramount for advancing therapeutic and diagnostic agents. The amino acid derivative Nα-(Benzyloxycarbonyl)-D-lysine-Nε-(9-fluorenylmethyloxycarbonyl) , or Z-D-Lys(Fmoc)-OH , represents a cornerstone building block for such endeavors. Its utility is rooted in three key features:

  • D-Configuration: The D-enantiomer of lysine confers significant resistance to enzymatic degradation by proteases, a critical attribute for enhancing the in-vivo half-life of peptide-based drugs.

  • Orthogonal Protecting Groups: The α-amino group is protected by the Benzyloxycarbonyl (Z) group, while the ε-amino group of the side chain is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal scheme is the molecule's defining characteristic, allowing for the independent and selective deprotection of either amino group under distinct chemical conditions.[1][2]

  • Solution-Phase Compatibility: While solid-phase peptide synthesis (SPPS) is dominant, solution-phase synthesis remains indispensable for large-scale production and for sequences that are prone to aggregation on a solid support.[3] Z-D-Lys(Fmoc)-OH is exceptionally well-suited for the deliberate, stepwise construction of peptides in solution, where intermediates are purified after each reaction.[4]

This guide provides a detailed framework for leveraging the unique chemical properties of Z-D-Lys(Fmoc)-OH, explaining the causality behind protocol choices and offering robust methodologies for its successful application.

Physicochemical & Handling Data

Proper handling and storage are critical for maintaining the integrity of this reagent. All weighing and handling of powdered coupling agents should be performed in a fume hood to avoid sensitization.[5][6]

PropertyValueSource(s)
Chemical Formula C₂₉H₃₀N₂O₆[7]
Molecular Weight 502.56 g/mol [7]
Appearance White to off-white powder[8]
Solubility Soluble in DMF, DCM, Chloroform, THF. Limited solubility in non-polar solvents.[9]
Storage 2-8°C, desiccated, protected from light.
CAS Number 1864003-01-9[7][10]

The Core Principle: Orthogonal Deprotection Strategy

The power of Z-D-Lys(Fmoc)-OH lies in its orthogonal protection, which enables the chemist to dictate the sequence of chain elongation or modification with precision. The Z-group is stable to the basic conditions used for Fmoc removal, and the Fmoc-group is stable to the hydrogenolysis conditions used for Z-group removal.

This allows for three distinct synthetic pathways after the initial coupling of the building block:

  • Side-Chain (ε-Amino) Modification: Selective removal of the Fmoc group to allow for branching, pegylation, or attachment of a reporter molecule.

  • Main-Chain (α-Amino) Elongation: Selective removal of the Z-group to continue the peptide backbone synthesis.

  • C-Terminal Elongation: Using the free carboxyl group to couple to an amino-ester.

G cluster_0 Selective Deprotection Pathways A Z-D-Lys(Fmoc)-OH B Free ε-Amino Group (for side-chain reaction) A->B  Piperidine / DMF   (Base Labile) C Free α-Amino Group (for main-chain elongation) A->C  H₂ / Pd-C   (Hydrogenolysis)

Diagram 1. Orthogonal deprotection strategy of Z-D-Lys(Fmoc)-OH.

Experimental Protocols & Methodologies

The following protocols are designed for solution-phase synthesis and assume a starting scale of 1 mmol. All reactions should be monitored for completion to ensure high-fidelity synthesis.

Reaction Monitoring

Constant monitoring is crucial in solution-phase synthesis to determine reaction endpoints and assess purity before proceeding.[11]

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. Use a mobile phase appropriate for the polarity of your reactants and products (e.g., DCM/Methanol or Ethyl Acetate/Hexanes mixtures). Visualize spots using UV light (for Fmoc/Z groups) and a ninhydrin stain (for free primary amines).

  • HPLC-MS: Used to confirm the mass of intermediates and assess purity with high resolution after workup.[12]

Protocol 1: Peptide Bond Formation (Carboxyl Activation)

This protocol describes the coupling of the free carboxylic acid of Z-D-Lys(Fmoc)-OH to the N-terminus of a peptide ester (e.g., H-Gly-OMe). The choice of coupling reagent is critical and depends on factors like cost, efficiency, and potential for side reactions.

Comparison of Common Coupling Reagents

Reagent ClassExample(s)Key AdvantagesCausality & ConsiderationsSource(s)
Carbodiimides DCC, EDCCost-effective, simple to use.Mechanism: Forms a highly reactive O-acylisourea intermediate. Considerations: DCC forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and can be removed by filtration, making it suitable for solution-phase.[13] Risk of racemization can be suppressed by adding HOBt.[14][15][4][13][14]
Uronium/Aminium Salts HATU, HBTUHigh coupling efficiency, fast reaction rates, low racemization.Mechanism: Forms an active ester (e.g., OAt ester for HATU) that is more stable and selective than the O-acylisourea intermediate.[16] Considerations: More expensive. Requires a non-nucleophilic base (e.g., DIPEA). Can cause guanidinylation of the N-terminus as a side reaction if not used correctly.[17][18][16][18][19]

Methodology (Using DCC/HOBt):

  • Dissolution: In a round-bottom flask, dissolve the N-terminally deprotected amino ester hydrochloride (e.g., H-Gly-OMe·HCl, 1 mmol, 1.0 eq) and Z-D-Lys(Fmoc)-OH (1.05 mmol, 1.05 eq) in anhydrous DCM or DMF (10-15 mL).

  • Neutralization: Add N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 mmol, 1.0 eq) to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature.

  • Pre-activation/Coupling: In a separate flask, dissolve 1-Hydroxybenzotriazole (HOBt) (1.1 mmol, 1.1 eq) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol, 1.1 eq) in DCM (5 mL) and cool to 0°C in an ice bath. Add this solution to the main reaction flask.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Track the disappearance of the starting materials by TLC. A completed reaction will show the disappearance of the ninhydrin-positive starting amine spot and the appearance of a new, higher-Rf product spot.

  • Workup & Purification:

    • Filter the reaction mixture to remove the precipitated DCU byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% citric acid solution (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude peptide can be purified by silica gel chromatography or crystallization.

Protocol 2: Selective Fmoc Group Removal (Side-Chain Deprotection)

This protocol exposes the ε-amino group for subsequent modification. Piperidine is the standard reagent for this transformation.[20][21]

Methodology:

  • Dissolution: Dissolve the protected peptide (1 mmol) in DMF or DCM (10 mL).

  • Deprotection: Add piperidine to achieve a 20% (v/v) solution.

  • Reaction: Stir at room temperature for 30-60 minutes. The reaction is typically fast.

  • Monitoring: Monitor by TLC. The UV-active starting material spot will be replaced by a new, more polar spot that is positive for both UV (due to the Z-group) and ninhydrin.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

    • Co-evaporate with toluene (2-3x) to ensure complete removal of piperidine.

    • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a weak acid (e.g., 1M KHSO₄) to remove any final traces of piperidine, followed by water and brine.

    • Dry the organic layer and concentrate to yield the crude product, which can be used directly or purified further.

Protocol 3: Selective Z Group Removal (Main-Chain Deprotection)

This protocol uses catalytic hydrogenation to cleave the Z-group, leaving the Fmoc group intact.[22] This method is clean, with byproducts being only toluene and CO₂.

Methodology:

  • Dissolution: Dissolve the Z-protected peptide (1 mmol) in a suitable solvent such as Methanol, Ethanol, or Ethyl Acetate (15-20 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight). Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere.

  • Hydrogenation: Place the flask under an atmosphere of hydrogen gas (H₂), typically using a balloon or a dedicated hydrogenation apparatus. For substrates sensitive to catalytic reduction, transfer hydrogenation using a donor like ammonium formate or 1,4-cyclohexadiene can be a milder alternative.[23][24]

  • Reaction: Stir vigorously at room temperature for 2-8 hours.

  • Monitoring: Monitor by TLC for the disappearance of the UV-active starting material. The product will be a new, ninhydrin-positive spot.

  • Workup & Purification:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the deprotected peptide.

G cluster_0 Orthogonal Elaboration A Start: Peptide-NH₂ B Couple Z-D-Lys(Fmoc)-OH (Protocol 4.2) A->B C Intermediate 1: Peptide-Lys(Fmoc)-Z B->C D Purify (Extraction/ Chromatography) C->D E Fmoc Deprotection (Protocol 4.3) D->E H Z Deprotection (Protocol 4.4) D->H F Intermediate 2: Peptide-Lys(NH₂)-Z E->F G Couple to Side Chain F->G I Intermediate 3: Peptide-Lys(Fmoc)-NH₂ H->I J Couple to Main Chain I->J

Diagram 2. General workflow for using Z-D-Lys(Fmoc)-OH in solution-phase synthesis.

Troubleshooting Common Issues

ProblemLikely Cause(s)Recommended Solution(s)
Incomplete Coupling - Insufficient activation time.- Steric hindrance.- Poor solubility of reactants.- Increase reaction time and monitor by TLC.- Switch to a more powerful coupling reagent like HATU.[16]- Increase reagent concentrations or switch to a better solvent like DMF.[25]
Racemization - Over-activation of the carboxylic acid, especially with carbodiimides.- Presence of excess base.- Always use an additive like HOBt with DCC/EDC to form the less reactive OBt active ester.[15]- Use a stoichiometric amount of a tertiary base like NMM instead of a stronger base like DIPEA.
Poor Solubility of Peptide - Hydrophobic nature of the peptide and protecting groups.- Perform reactions in more polar aprotic solvents (DMF, NMP).- For purification, consider using mixed solvent systems or alternative chromatography techniques like ion-exchange or size-exclusion as a preliminary step.[26][27]
Incomplete Z-Group Removal - Catalyst poisoning (e.g., by sulfur-containing compounds).- Inactive catalyst.- Ensure starting materials are free of sulfur.- Use fresh, high-quality Pd/C catalyst.- Switch to a transfer hydrogenation method, which can sometimes be more effective.[23]

Safety & Handling

  • Reagents: Z-D-Lys(Fmoc)-OH is an irritant. Peptide coupling reagents like DCC, HATU, and HBTU are potent sensitizers and can cause severe allergic reactions upon repeated exposure.[28][29] Always handle these solids in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF) are hazardous. Work in a well-ventilated fume hood and avoid inhalation or skin contact.

  • Hydrogenation: Hydrogen gas is highly flammable. Perform catalytic hydrogenation in a designated area, ensuring there are no ignition sources. The Pd/C catalyst is pyrophoric and should not be allowed to dry in the air; handle it as a slurry or under an inert atmosphere.

References

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF. RSC Publishing. (URL: [Link])

  • Z-D-Lys(Fmoc)-OH | C29H30N2O6. PubChem, National Institutes of Health. (URL: [Link])

  • Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards. University of California, Irvine. (URL: [Link])

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. (URL: [Link])

  • HATU. Wikipedia. (URL: [Link])

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. (URL: [Link])

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences. (URL: [Link])

  • What is the best method to deprotect Fmoc in solution phase?. ResearchGate. (URL: [Link])

  • Methods for Removing the Fmoc Group. In: Peptide Synthesis Protocols. (URL: [Link])

  • HOBt and DCC in the synthesis of peptides. Chemistry Stack Exchange. (URL: [Link])

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. (URL: [Link])

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmacy and Pharmaceutical Sciences. (URL: [Link])

  • Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. (URL: [Link])

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. (URL: [Link])

  • REAL-TIME REACTION MONITORING OF A SOLUTION-PHASE PEPTIDE SYNTHESIS USING THE PLATE EXPRESS™ AND expression CMS. Advion, Inc. (URL: [Link])

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. (URL: [Link])

  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology. (URL: [Link])

  • Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications. (URL: [Link])

  • Peptide Isolation & Purification Techniques. Waters Corporation. (URL: [Link])

  • Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry. (URL: [Link])

  • Peptide Synthesis – Safety Topics. ACS Green Chemistry Institute Pharmaceutical Roundtable. (URL: [Link])

  • Bonding with Caution: Understanding the Hazards of Peptide Couplers. ACS Webinars. (URL: [Link])

  • Problems and Solutions in Solid Phase Synthesis of Peptides. Omizzur. (URL: [Link])

  • Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry. (URL: [Link])

  • How can ı remove Fmoc from solution phase peptide?. ResearchGate. (URL: [Link])

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. ResearchGate. (URL: [Link])

  • Methods for Removing the Fmoc Group. Springer Nature Experiments. (URL: [Link])

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. (URL: [Link])

  • Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. (URL: [Link])

  • Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. (URL: [Link])

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. (URL: [Link])

  • Solid Phase Peptide Synthesis Help. Reddit. (URL: [Link])

  • Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. (URL: [Link])

  • Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry. (URL: [Link])

  • Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. (URL: [Link])

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. (URL: [Link])

  • Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. (URL: [Link])

Sources

Application Notes & Protocols: Strategic Bioconjugation Using the Orthogonally Protected Amino Acid, Z-D-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the application of Nα-Z-Nε-Fmoc-D-lysine (Z-D-Lys(Fmoc)-OH) in advanced bioconjugation strategies. Z-D-Lys(Fmoc)-OH is a uniquely valuable synthetic building block due to its orthogonal protecting group scheme, which enables the sequential, site-specific modification of its two distinct amino functionalities. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-amino group, while the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection of the ε-amino group under mild conditions.[1][2] This differential reactivity is the cornerstone of its utility, empowering researchers in drug development, peptide chemistry, and materials science to construct complex, precisely functionalized biomolecules. We will explore the foundational chemistry, strategic advantages, and core applications of this reagent, complete with validated, step-by-step protocols for its use in site-specific labeling and the synthesis of branched peptide architectures.

Section 1: Foundational Principles & Scientific Rationale

The Chemistry of Z-D-Lys(Fmoc)-OH: An Orthogonal System

The power of Z-D-Lys(Fmoc)-OH lies in its engineered chemical architecture. It is a derivative of D-lysine, an amino acid featuring two primary amines: the α-amino group, which participates in peptide bond formation, and the ε-amino group located at the terminus of its side chain. In Z-D-Lys(Fmoc)-OH, these two amines are masked with protecting groups that exhibit mutually exclusive chemical liabilities.

  • The Z (Benzyloxycarbonyl) Group: Protecting the α-amino group, the Z group is stable to the mild basic conditions used for Fmoc removal and to many acidic conditions. Its removal is typically achieved under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). This robustness makes it ideal for protecting the N-terminus of a peptide during multi-step modifications on the lysine side chain.

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: Protecting the ε-amino group, the Fmoc group is characterized by its lability to secondary amines like piperidine.[2] The deprotection proceeds via a base-catalyzed β-elimination mechanism, which is rapid and occurs under exceptionally mild conditions, thereby preserving the integrity of sensitive peptide structures and other functional groups.[3][4]

This orthogonal protection strategy is the key to its utility, allowing chemists to "unmask" and react with the ε-amino group without disturbing the Z-protected α-amino group, or vice-versa.

Table 1: Physicochemical Properties of Z-D-Lys(Fmoc)-OH

Property Value Source
IUPAC Name (2R)-2-{[(benzyloxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid [1]
Molecular Formula C₂₉H₃₀N₂O₆ [1]
Molecular Weight 502.6 g/mol [1]
CAS Number 1864003-01-9 [1]
Appearance White to off-white powder [5]

| Storage Conditions | Store at 0-8°C |[5][6] |

G cluster_molecule Z-D-Lys(Fmoc)-OH cluster_deprotection Deprotection Pathways cluster_products Selective Intermediates Z_D_Lys Z-NH-(α)CH(COOH)-(CH₂)₄-NH-Fmoc(ε) Piperidine Piperidine in DMF (Mild Base) Z_D_Lys->Piperidine Pathway 1 Hydrogenolysis H₂, Pd/C (Reductive Cleavage) Z_D_Lys->Hydrogenolysis Pathway 2 Product_Epsilon Z-NH-(α)CH(COOH)-(CH₂)₄-NH₂(ε) (ε-Amine available for conjugation) Piperidine->Product_Epsilon Selective Fmoc Removal Product_Alpha H₂N-(α)CH(COOH)-(CH₂)₄-NH-Fmoc(ε) (α-Amine available for coupling) Hydrogenolysis->Product_Alpha Selective Z Removal G start Start: Z-Peptide-(Lys(Fmoc))-OH step1 Step 1: Selective Deprotection • 20% Piperidine/DMF • Unmasks ε-amine start->step1 step2 Intermediate: Z-Peptide-(Lys(NH₂))-OH step1->step2 step3 Step 2: Site-Specific Conjugation • Add Payload (Dye, Drug, etc.) • Amide coupling (e.g., HATU) step2->step3 end Final Product: Z-Peptide-(Lys(Payload))-OH step3->end

Caption: General workflow for site-specific conjugation.

Section 2: Core Applications & Methodologies

Application I: Site-Specific Fluorescent Labeling of Peptides

Concept: A common application is the precise attachment of a fluorescent probe to a peptide for use in molecular imaging or binding assays. By incorporating Z-D-Lys(Fmoc)-OH into a peptide sequence, a single site is reserved for labeling. After synthesis of the Z-protected peptide, the Fmoc group is removed, exposing the ε-amino group, which readily reacts with an amine-reactive dye, such as an N-hydroxysuccinimide (NHS) ester-activated fluorophore.

Causality Behind Choices:

  • Why an NHS ester? NHS esters are highly efficient acylating agents that react specifically with primary amines in a physiological to slightly basic pH range (7.2-8.5) to form stable amide bonds.

  • Why Z-protection on the backbone? It prevents the N-terminal α-amino group from competing with the lysine ε-amino group for the NHS-ester dye, ensuring that labeling occurs only at the desired lysine side chain.

Application II: Synthesis of Branched Peptides for Epitope Scaffolding

Concept: Branched peptides are valuable in immunology for creating synthetic vaccines and diagnostics. They can present multiple copies of a specific epitope, mimicking natural protein surfaces and eliciting a stronger immune response. Z-D-Lys(Fmoc)-OH is an ideal branching point. A primary peptide chain is synthesized with Z-protection at the N-terminus. Following selective Fmoc removal from the lysine side chain, the newly exposed ε-amine serves as the N-terminus for the synthesis of a second, distinct peptide chain.

Causality Behind Choices:

  • Why this building block? The orthogonal nature of Z-D-Lys(Fmoc)-OH is essential here. It allows for the completion of the primary chain, followed by the specific initiation and elongation of the secondary chain from a precise internal position.

  • Workflow Logic: This sequential approach ensures that the synthesis is controlled and avoids the creation of undesired side-products, leading to a well-defined, homogeneous branched peptide.

G cluster_main Primary Peptide Chain cluster_branch Branched Peptide Chain Z_N Z-NH- AA1 AA1 Z_N->AA1 Lys D-Lys AA1->Lys AA2 AA2 Lys->AA2 Lys->p1 COOH_C -COOH AA2->COOH_C Epitope1 Epitope-AA1 Epitope2 Epitope-AA2 Epitope1->Epitope2 Epitope_N -NH₂ Epitope2->Epitope_N p1->Epitope1 ε-NH linkage

Caption: Structure of a branched peptide using D-Lys.

Section 3: Experimental Protocols - In Detail

Protocol A: Selective Fmoc-Group Deprotection of a Z-Protected Peptide

This protocol describes the removal of the Fmoc protecting group from the ε-amino position of a lysine residue within a peptide that is Z-protected at its N-terminus.

Self-Validation: The success of this step is critical and can be easily verified. A positive result from a Kaiser test or the appearance of a new, more polar peak on analytical HPLC corresponding to the deprotected peptide confirms the reaction's completion.

Table 2: Reagents & Materials for Fmoc Deprotection

Reagent/Material Grade/Specification Supplier Example
Z-Peptide-Lys(Fmoc) >95% Purity In-house synthesis
Piperidine Reagent Grade, >99% Sigma-Aldrich
N,N-Dimethylformamide (DMF) Anhydrous, >99.8% Sigma-Aldrich
Diethyl Ether Anhydrous Fisher Scientific
Analytical HPLC System C18 column Agilent, Waters

| Nitrogen Gas Line | For drying | --- |

Procedure:

  • Dissolution: Dissolve the Z-Peptide-Lys(Fmoc) substrate in anhydrous DMF to a concentration of approximately 10-20 mg/mL in a clean, dry glass vial.

  • Reagent Preparation: Prepare the deprotection solution by adding piperidine to anhydrous DMF to a final concentration of 20% (v/v). For example, add 1 mL of piperidine to 4 mL of DMF. Expert Insight: While 20% is standard, concentrations up to 50% can be used for faster reactions, though this increases the risk of side reactions with sensitive substrates. [4]3. Reaction Initiation: Add the 20% piperidine/DMF solution to the dissolved peptide. A typical ratio is 1:1 by volume, ensuring a large excess of piperidine.

  • Incubation: Gently agitate the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 15-30 minutes. [3]5. Quenching & Precipitation: Once the reaction is complete, precipitate the deprotected peptide by adding the reaction mixture dropwise into a centrifuge tube containing cold (0°C) anhydrous diethyl ether (approx. 10-20 times the reaction volume). A white precipitate should form.

  • Isolation: Centrifuge the mixture (e.g., at 3000 x g for 5 minutes) to pellet the precipitate. Carefully decant and discard the ether supernatant.

  • Washing: Wash the peptide pellet by resuspending it in fresh cold diethyl ether and repeating the centrifugation step. Perform this wash 2-3 times to remove residual piperidine and dibenzofulvene-piperidine adduct. [3]8. Drying: After the final wash, dry the peptide pellet under a gentle stream of nitrogen gas or in a vacuum desiccator.

  • Validation: Confirm successful deprotection by dissolving a small amount of the product in a suitable solvent and analyzing via HPLC and Mass Spectrometry. The product should show a shift to an earlier retention time and a mass decrease corresponding to the Fmoc group (222.24 Da).

Protocol B: Amide Bond Formation at the ε-Amino Position

This protocol details the conjugation of a carboxylic acid-containing payload (e.g., a drug, biotin) to the newly exposed ε-amino group of the Z-protected peptide from Protocol A.

Self-Validation: The reaction's success is validated by a clear shift in retention time on HPLC and a mass increase in the mass spectrum corresponding precisely to the mass of the conjugated payload minus water.

Table 3: Reagents & Materials for Amide Coupling

Reagent/Material Grade/Specification Supplier Example
Z-Peptide-Lys(NH₂) From Protocol A ---
Carboxylic Acid Payload >98% Purity Various
HATU >98% Chem-Impex, GenScript
N,N-Diisopropylethylamine (DIPEA) Peptide Synthesis Grade Sigma-Aldrich
N,N-Dimethylformamide (DMF) Anhydrous, >99.8% Sigma-Aldrich

| Preparative HPLC System | C18 column | --- |

Procedure:

  • Dissolution: Dissolve the Z-Peptide-Lys(NH₂) (1 equivalent) and the carboxylic acid payload (1.2 equivalents) in anhydrous DMF.

  • Pre-activation (Optional but Recommended): In a separate vial, dissolve HATU (1.2 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) to this solution. Expert Insight: Pre-activating the carboxylic acid with HATU for 5-10 minutes before adding it to the amine component can improve coupling efficiency and reduce side reactions.

  • Reaction Initiation: Add the pre-activated HATU/DIPEA/Payload mixture to the solution containing the peptide.

  • Incubation: Allow the reaction to proceed at room temperature with gentle stirring for 1-4 hours. Monitor progress by analytical HPLC or LC-MS, observing the consumption of the starting peptide and the formation of the higher molecular weight conjugate.

  • Work-up: Once the reaction is complete, precipitate the crude product with cold diethyl ether as described in Protocol A (Steps 5-7).

  • Purification: Purify the dried crude product using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Final Product Handling: Collect the fractions containing the pure product, confirm their identity by mass spectrometry, pool them, and lyophilize to obtain the final conjugate as a dry, stable powder.

Section 4: Troubleshooting and Expert Insights

Problem Potential Cause Solution / Preventative Measure
Incomplete Fmoc Deprotection Insufficient reaction time or reagent stoichiometry. Steric hindrance around the lysine residue.Increase reaction time to 45-60 minutes. Use a higher concentration of piperidine (e.g., 30-50%). Ensure reagents are fresh and anhydrous.
Low Yield in Conjugation Step Incomplete activation of the carboxylic acid. Hydrolysis of the activated ester. Competing side reactions (e.g., racemization).Use fresh, high-purity coupling reagents like HATU or HCTU. Ensure all solvents are strictly anhydrous. Keep reaction temperature at or below room temperature.
Multiple Products Observed Reaction with other nucleophiles in the peptide (if present). Impure starting materials. Side reaction of the payload.Ensure all other potentially reactive groups (e.g., Cys, Asp, Glu) are appropriately protected. Verify the purity of all starting materials by HPLC/MS before starting.
Difficulty in Purification Poor solubility of the final conjugate. Co-elution of product and unreacted payload.Modify the HPLC gradient to be shallower, improving separation. If solubility is an issue in water/ACN, try adding a small amount of isopropanol or using a different column chemistry (e.g., C4 instead of C18).

Conclusion

Z-D-Lys(Fmoc)-OH is more than a mere protected amino acid; it is a strategic tool for precision engineering in bioconjugation. Its orthogonal protecting groups grant the synthetic chemist unparalleled control over the timing and location of molecular modifications. By enabling the creation of well-defined, homogeneous bioconjugates, from fluorescently labeled peptides to complex branched immunogens, this reagent directly addresses the growing demand for specificity and reliability in pharmaceutical and biotechnological development. The protocols and insights provided herein serve as a robust foundation for researchers looking to leverage the unique capabilities of Z-D-Lys(Fmoc)-OH to advance their scientific objectives.

References

  • Title: Boc-D-Lys(Fmoc)-OH | Source: Aapptec Peptides | URL: [Link]

  • Title: Fmoc-Lys(Dde)-OH | C31H36N2O6 | Source: PubChem - NIH | URL: [Link]

  • Title: Preparation of Fmoc‐D‐Lys(Z)‐OH (21) and Fmoc‐D‐Lys(Alloc)‐OH (22) | Source: ResearchGate | URL: [Link]

  • Title: Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations | Source: NIH | URL: [Link]

  • Title: (PDF) Methods for Removing the Fmoc Group | Source: ResearchGate | URL: [Link]

  • Title: Z-D-Lys(Fmoc)-OH | C29H30N2O6 | Source: PubChem - NIH | URL: [Link]

  • Title: Bioorthogonal Chemistry and Its Applications | Source: ACS Publications | URL: [Link]

  • Title: Methods for Removing the Fmoc Group | Source: SpringerLink | URL: [Link]

  • Title: Bioconjugation of therapeutic proteins and enzymes using the expanded set of genetically encoded amino acids | Source: ResearchGate | URL: [Link]

  • Title: Terminology of Antibody Drug for Fmoc Deprotection | Source: GenScript | URL: [Link]

  • Title: Orthogonally Protected Artificial Amino Acid as Tripod Ligand for Automated Peptide Synthesis and Labeling With | Source: PubMed | URL: [Link]

Sources

Application Note: Site-Specific Peptide Modification Using Z-D-Lys(Fmoc)-OH for Advanced Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise, site-specific modification of peptides is a cornerstone of modern therapeutic and diagnostic development. It enables the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), targeted imaging agents, and stabilized therapeutic peptides. This guide details the application of Nα-Benzyloxycarbonyl-Nε-fluorenylmethyloxycarbonyl-D-lysine (Z-D-Lys(Fmoc)-OH), a uniquely versatile building block, for achieving high-fidelity, site-specific modifications. By leveraging a robust orthogonal protection strategy, this reagent allows for the selective deprotection and subsequent functionalization of the lysine side chain, providing a powerful tool for researchers, chemists, and drug development professionals. This document provides the foundational principles, detailed experimental protocols, and expert insights required to successfully implement this methodology.

The Principle of Orthogonal Protection with Z-D-Lys(Fmoc)-OH

In peptide synthesis, "orthogonality" refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others.[1] This principle is fundamental to the synthesis of complex, modified peptides, as it allows for precise control over which reactive sites are exposed at each step.

Z-D-Lys(Fmoc)-OH is an exemplar of this strategy, featuring two distinct protecting groups on a D-lysine scaffold:

  • Nα-Z (Benzyloxycarbonyl or Cbz): This group protects the alpha-amino group, the site of peptide bond formation during chain elongation. It is stable to both the acidic and basic conditions used for Boc and Fmoc removal, respectively. The Z group is typically removed under reductive conditions, most commonly catalytic hydrogenolysis (H₂/Pd-C).

  • Nε-Fmoc (9-fluorenylmethyloxycarbonyl): This group protects the epsilon-amino group on the lysine side chain. The Fmoc group is famously base-labile and is selectively cleaved using a solution of a secondary amine, such as piperidine in N,N-Dimethylformamide (DMF).[1]

The D-configuration of the lysine residue is often incorporated to enhance the resulting peptide's stability against proteolytic degradation by endogenous enzymes, thereby increasing its in vivo half-life.

The true power of this building block lies in its compatibility with tert-butyloxycarbonyl (Boc) based solid-phase peptide synthesis (SPPS). In a Boc-SPPS workflow, the repetitive Nα-deprotection is performed with a moderately strong acid like trifluoroacetic acid (TFA), which leaves both the Z and Fmoc groups intact.[2][3] This creates a three-tiered orthogonal system, allowing the chemist to deprotect the Nα-Boc group for chain elongation, the Nε-Fmoc group for side-chain modification, and finally, the Nα-Z group and other side-chain protecting groups during final cleavage.

Figure 1: Orthogonal deprotection of Z-D-Lys(Fmoc)-OH.
Table 1: Comparison of Common Orthogonal Protecting Group Pairs for Lysine
Protecting Group PairNα-ProtectionNε-ProtectionNε-Deprotection ConditionPrimary Use Case
Boc / Fmoc BocFmoc20% Piperidine in DMFBoc-SPPS for on-resin side-chain modification.[2][3]
Fmoc / Boc FmocBocTrifluoroacetic Acid (TFA)Fmoc-SPPS for side-chain modification post-synthesis.
Fmoc / Dde FmocDde/ivDde2% Hydrazine in DMFFmoc-SPPS for on-resin cyclization or branching.[4]
Z / Fmoc ZFmoc20% Piperidine in DMFBoc-SPPS for on-resin side-chain modification with an N-terminal Z group.

Strategic Applications in Peptide and Drug Development

The choice to incorporate Z-D-Lys(Fmoc)-OH into a peptide sequence is driven by the need for a single, precisely controlled point of modification. This capability is critical in numerous advanced applications:

  • Peptide Conjugation: The exposed ε-amino group serves as a versatile chemical handle for conjugating a wide variety of molecules, including cytotoxic drugs (for ADCs), polyethylene glycol (PEG) to increase half-life, fluorescent labels for imaging, or chelating agents for radiopharmaceuticals.[5][6]

  • Synthesis of Branched Peptides: After selective deprotection of the Fmoc group, a second peptide chain can be synthesized directly from the lysine side chain. This is a common strategy for creating branched multi-antigenic peptides (MAPs) for vaccine development or multivalent ligands to enhance binding affinity.[7][8]

  • Biophysical Probes: The site-specific introduction of fluorescent probes, spin labels, or cross-linkers allows for detailed studies of peptide-protein interactions, folding dynamics, and conformational changes.

  • Drug Delivery Systems: Peptide dendrimers and other complex architectures built using this branching strategy can serve as sophisticated carriers for targeted drug delivery.[8]

Detailed Experimental Protocols

The following protocols provide a comprehensive workflow for the incorporation of Z-D-Lys(Fmoc)-OH and subsequent site-specific modification using manual Boc-SPPS.

Protocol 1: Incorporation of Z-D-Lys(Fmoc)-OH via Boc-SPPS

This protocol assumes a starting scale of 0.1 mmol on a Boc-compatible resin such as MBHA (for a C-terminal amide).

  • Resin Preparation:

    • Place 0.1 mmol of MBHA resin in a reaction vessel.

    • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by extensive washes with DMF (3x) and DCM (3x).

  • Standard Boc-SPPS Cycles:

    • Synthesize the peptide sequence C-terminal to the modification site using standard Boc-SPPS cycles.

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

    • Washing: Wash thoroughly with DCM (3x) and isopropanol (1x) to remove TFA.

    • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM (2x for 2 minutes each).

    • Washing: Wash with DCM (3x) and DMF (3x) to prepare for coupling.

  • Incorporation of Z-D-Lys(Fmoc)-OH:

    • Activation: In a separate vial, dissolve Z-D-Lys(Fmoc)-OH (3 eq., 0.3 mmol, ~151 mg) and HBTU (2.9 eq., 0.29 mmol) in DMF. Add DIPEA (6 eq., 0.6 mmol) and allow the mixture to pre-activate for 5 minutes. The causality here is that pre-activation converts the carboxylic acid to a more reactive ester, ensuring efficient coupling to the resin-bound amine.

    • Coupling: Add the activated amino acid solution to the neutralized resin. Agitate at room temperature for 2-4 hours.

    • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, continue coupling for another hour or consider a second coupling.

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Continue Peptide Elongation:

    • After coupling Z-D-Lys(Fmoc)-OH, continue elongating the peptide chain towards the N-terminus using standard Boc-SPPS cycles if required. The final N-terminal amino acid will remain Boc-protected.

Protocol 2: On-Resin Site-Specific Modification

This protocol is performed after the full linear peptide has been assembled and before final cleavage from the resin.

  • Selective Nε-Fmoc Deprotection:

    • Wash the peptide-resin with DMF (5x).

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes. This two-step process ensures the complete removal of the Fmoc group and its dibenzofulvene byproduct.[8]

    • Wash the resin extensively with DMF (7-10 times) to remove all traces of piperidine, which would interfere with the subsequent coupling step. Wash with DCM (3x) and DMF (3x).

  • Coupling of the Modification Moiety:

    • This step is a standard amide bond formation. As an example, we describe coupling a generic carboxylic acid-functionalized label (Label-COOH).

    • Activation: In a separate vial, dissolve Label-COOH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 5 minutes. Using a slight excess of the label and coupling reagents drives the reaction to completion on the sterically hindered side chain.

    • Coupling: Add the activated label solution to the resin and agitate for 4-6 hours or overnight at room temperature.

    • Monitoring & Washing: Confirm complete coupling with a Kaiser test. Wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.

workflow start Start: Swell Boc-Resin boc_spps 1. Boc-SPPS Cycles (Synthesize C-terminal fragment) start->boc_spps couple_zlys 2. Couple Z-D-Lys(Fmoc)-OH boc_spps->couple_zlys continue_spps 3. Continue Boc-SPPS (Synthesize N-terminal fragment) couple_zlys->continue_spps fmoc_deprotect 4. Selective Fmoc Deprotection (20% Piperidine/DMF) continue_spps->fmoc_deprotect modify_sidechain 5. Couple Modification Moiety (e.g., Label-COOH + HBTU) fmoc_deprotect->modify_sidechain cleavage 6. Final Cleavage from Resin (HF or TFMSA) modify_sidechain->cleavage purify 7. RP-HPLC Purification cleavage->purify analyze 8. MS Analysis purify->analyze finish End: Purified, Modified Peptide analyze->finish

Sources

Application Notes & Protocols: Strategic Use of Z-D-Lys(Fmoc)-OH for Advanced Neuropeptide Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in neuroscience.

Abstract: Neuropeptides represent one of the most diverse classes of signaling molecules in the nervous system, regulating a vast array of physiological processes from pain perception to behavior.[1][2] However, their therapeutic and research potential is often limited by low in vivo stability and a lack of tools for precise functional interrogation. Site-specific modification of neuropeptides offers a powerful strategy to overcome these limitations. This document provides a detailed guide on the application of Z-D-Lys(Fmoc)-OH, an orthogonally protected, non-natural amino acid, for the synthesis of sophisticated neuropeptide analogs. We will explore the strategic rationale behind its use and provide detailed protocols for its incorporation in solid-phase peptide synthesis (SPPS) to create peptides with enhanced stability and functionality for cutting-edge neuroscience research.

The Imperative for Neuropeptide Engineering in Neuroscience

Neuropeptides act as neurotransmitters, neuromodulators, and hormones, often at nanomolar concentrations, to influence neuronal activity and complex behaviors.[2][3] Unlike classical neurotransmitters, they are synthesized as larger precursors and undergo extensive post-translational modifications that dictate their function.[2] The ability to synthetically replicate and systematically alter neuropeptide structures is crucial for:

  • Elucidating Function: Probing structure-activity relationships to understand how specific residues contribute to receptor binding and signaling.

  • Enhancing Stability: Overcoming rapid degradation by peptidases in vivo, a major hurdle for developing neuropeptide-based therapeutics.[4]

  • Visualizing Biological Processes: Introducing probes such as fluorophores or affinity tags at specific sites to track neuropeptide localization, trafficking, and receptor interaction.

Lysine residues, with their primary amine side chains, are frequent targets for both natural post-translational modifications (e.g., acetylation, ubiquitination) and synthetic modifications.[5][6] Specialized building blocks are therefore required to achieve precise, site-specific engineering of lysine residues within a peptide sequence.

Z-D-Lys(Fmoc)-OH: A Tool for Orthogonal Peptide Modification

Z-D-Lys(Fmoc)-OH is a non-standard amino acid derivative designed for advanced peptide synthesis. Its utility stems from a unique combination of three key features: a D-configuration stereocenter and two distinct, orthogonally stable protecting groups.

Chemical Properties and Structure

The fundamental properties of Z-D-Lys(Fmoc)-OH are summarized below.

PropertyValueSource
IUPAC Name (2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid[7]
Molecular Formula C₂₉H₃₀N₂O₆[7][8]
Molecular Weight 502.6 g/mol [7][8]
Appearance White to off-white powder
Solubility Soluble in common SPPS solvents like DMF and NMP[9]

The strategic design of this molecule is best understood by examining its constituent parts, as illustrated in the diagram below.

G cluster_main Z-D-Lys(Fmoc)-OH Structure cluster_alpha α-Amino Group Protection cluster_epsilon ε-Amino Group Protection Lys D-Lysine Core (Provides Enzymatic Stability) Z_group Z-Group (Benzyloxycarbonyl) - Stable to base (piperidine) - Removed by hydrogenation Lys->Z_group α-N Fmoc_group Fmoc-Group - Stable to acid (TFA) - Removed by base (piperidine) Lys->Fmoc_group ε-N G A 1. Start with Resin-Bound Peptide (N-terminus Fmoc-deprotected) B 2. Prepare Coupling Solution - Z-D-Lys(Fmoc)-OH - Activator (e.g., HBTU/HATU) - Base (e.g., DIEA) A->B C 3. Couple Z-D-Lys(Fmoc)-OH (Agitate for 2-4 hours) B->C D 4. Wash Resin (Remove excess reagents) C->D E 5. Monitoring (Perform Kaiser Test) D->E F Success? (Test Negative) E->F G 6. Continue Synthesis or Proceed to Side-Chain Modification F->G Yes H Repeat Coupling (Double Couple) F->H No H->C

Caption: Workflow for coupling Z-D-Lys(Fmoc)-OH during Fmoc-SPPS.

Step-by-Step Methodology:

  • Resin Preparation: Start with the peptide-resin construct, having just completed the deprotection of the N-terminal Fmoc group of the preceding amino acid. The resin should be washed thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Solution: In a separate vessel, dissolve Z-D-Lys(Fmoc)-OH (3 equivalents relative to resin loading) and a coupling agent like HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) to the solution to activate the carboxylic acid. Allow pre-activation for 3-5 minutes.

  • Coupling Reaction: Add the activation solution to the synthesis vessel containing the deprotected peptide-resin. Agitate at room temperature for 2-4 hours. Due to the steric bulk of the protecting groups, a longer coupling time or a double coupling may be necessary.

  • Washing: After the coupling period, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove unreacted reagents and byproducts.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates successful and complete coupling. If the test is positive (beads turn blue), repeat steps 2-4 (a "double couple").

  • Continuation: Once coupling is complete, the synthesis can proceed to the next cycle of Fmoc deprotection and coupling if more amino acids are to be added to the α-amino position (this would require a different N-terminal protecting group strategy, making this building block unusual for standard linear elongation). More commonly, one would now proceed to side-chain modification.

Protocol 2: Selective Side-Chain Deprotection and Labeling

This protocol outlines the selective removal of the side-chain Fmoc group and subsequent conjugation with a fluorescent label.

  • Resin Swelling: Swell the resin-bound peptide (from Protocol 1, Step 6) in DMF for 20-30 minutes.

  • Selective Fmoc Removal:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 15 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 15 minutes to ensure complete removal.

  • Thorough Washing: It is critical to remove all residual piperidine. Wash the resin extensively:

    • DMF (5-7 times)

    • DCM (3-5 times)

    • DMF (3-5 times)

  • Labeling Reaction:

    • Prepare the labeling solution. For example, dissolve FITC (fluorescein isothiocyanate, 5 eq.) and DIEA (10 eq.) in DMF.

    • Add the labeling solution to the resin.

    • Agitate the reaction vessel in the dark (as many fluorophores are light-sensitive) for 4-6 hours or overnight at room temperature.

  • Final Washing: Drain the labeling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (5-7 times) to remove all non-covalently bound label. Dry the resin under vacuum.

Protocol 3: Peptide Cleavage and Purification

This final step releases the modified peptide from the solid support and removes any remaining acid-labile side-chain protecting groups.

Table of Example Cleavage Cocktails:

ReagentFunctionTypical % (v/v)
TFA Cleavage & Deprotection95%
Water Cation Scavenger2.5%
TIPS Cation Scavenger2.5%
  • Cleavage: Add the cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5) to the dry resin in the synthesis vessel. [10]Agitate gently for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Pelleting and Washing: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the pellet twice more with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification & Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Conclusion and Future Perspectives

Z-D-Lys(Fmoc)-OH is a highly specialized chemical tool that empowers neuroscientists to move beyond studying native neuropeptide sequences. By enabling the creation of proteolytically stable and site-specifically modified analogs, it facilitates more reliable in vivo experiments and opens new avenues for research into neuropeptide function, from real-time receptor tracking to the identification of complex signaling networks. As the demand for more sophisticated biological probes and stable peptide therapeutics grows, the strategic use of such orthogonally protected, non-natural amino acids will become increasingly central to advancing our understanding of the nervous system and developing novel treatments for neurological disorders. [4][11]

References

  • Ye, T., & He, K. (2018). New techniques, applications and perspectives in neuropeptide research. Journal of Experimental Biology, 221(Pt 13), jeb151167. [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Potentials of Neuropeptides as Therapeutic Agents for Neurological Diseases. Molecules, 26(3), 620. [Link]

  • PubChem. (n.d.). Z-D-Lys(Fmoc)-OH. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • AAPPTec. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Anaspec. (n.d.). Fmoc-Lys(2-Cl-Z)-OH. Retrieved January 19, 2026, from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Mabelebele, M., Al-Marzooqi, W., Al-Jaffali, M., Al-Amer, M., & Al-Busadah, K. A. (2014). Expression of lysine-mediated neuropeptide hormones controlling satiety and appetite in broiler chickens. BioMed research international, 2014, 540294. [Link]

  • Unverzagt, C., Kajihara, Y., & Dürr, C. (2017). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Beilstein journal of organic chemistry, 13, 1421–1428. [Link]

  • MDPI. (n.d.). Special Issue: Neuropeptides: From Physiology to Therapeutic Applications. Molecules. Retrieved January 19, 2026, from [Link]

  • Synaptic Systems. (n.d.). Neuropeptides. Retrieved January 19, 2026, from [Link]

  • Salk Institute. (2024, July 22). New tools reveal neuropeptides, not fast neurotransmitters, encode danger in the brain. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis. Retrieved January 19, 2026, from [Link]

  • Anaspec. (n.d.). Fmoc-D-Lys(Boc)-OH. Retrieved January 19, 2026, from [Link]

  • Pilon, M. (2020). Neuropeptides and Behaviors: How Small Peptides Regulate Nervous System Function and Behavioral Outputs. Frontiers in Cellular Neuroscience, 14, 231. [Link]

  • Wang, Z., & Cole, P. A. (2020). The Chemical Biology of Reversible Lysine Post-Translational Modifications. ACS chemical biology, 15(3), 569–583. [Link]

Sources

Application Notes and Protocols for Z-D-Lys(Fmoc)-OH in the Development of Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of sophisticated peptide therapeutics, the design of molecules with complex architectures such as branched, cyclic, and site-specifically modified peptides is paramount for enhancing biological activity, stability, and delivery. The strategic incorporation of non-canonical amino acid derivatives with orthogonal protecting groups is the cornerstone of these advanced synthetic endeavors. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Nα-Z-D-Lys(Nε-Fmoc)-OH (Z-D-Lys(Fmoc)-OH), a pivotal building block for asymmetric peptide modifications. We will explore the causality behind its use, provide validated, step-by-step protocols for its incorporation and selective deprotection, and discuss its role in the generation of innovative peptide-based therapeutics.

The Principle of Orthogonal Protection: The Strategic Value of Z-D-Lys(Fmoc)-OH

The efficacy of Solid-Phase Peptide Synthesis (SPPS) hinges on the precise control of reactive groups. This is achieved through the use of protecting groups that mask the α-amino group and reactive side chains of amino acids. An orthogonal protection strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and modification of specific sites within a growing peptide chain.[1]

Z-D-Lys(Fmoc)-OH is a powerful embodiment of this principle, featuring two distinct and orthogonally removable protecting groups on a D-lysine scaffold:

  • The Benzyloxycarbonyl (Z or Cbz) group: Located on the α-amino group, the Z-group is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc group removal. It is selectively cleaved under reductive conditions, most commonly via catalytic hydrogenolysis.[2][3]

  • The 9-fluorenylmethyloxycarbonyl (Fmoc) group: Protecting the ε-amino group of the lysine side chain, the Fmoc group is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4][5]

This unique arrangement allows for two distinct synthetic pathways:

  • Side-Chain Elongation/Modification: The peptide chain can be elongated from the C-terminus in a standard Fmoc-SPPS workflow. Upon reaching the desired length, the ε-Fmoc group on the Z-D-Lys(Fmoc)-OH residue can be selectively removed to allow for the synthesis of a branched peptide, the attachment of a payload (e.g., a small molecule drug, imaging agent), or intramolecular cyclization.

  • N-Terminal Elongation after Core Synthesis: A peptide or other moiety can be built upon the lysine side chain first. Subsequently, the N-terminal Z-group can be removed to allow for further elongation of the primary peptide backbone.

The use of the D-isomer of lysine also provides a strategic advantage in the design of therapeutics by enhancing proteolytic stability, as proteases are typically specific for L-amino acids.[3]

Experimental Protocols

The following protocols are designed to provide a robust framework for the use of Z-D-Lys(Fmoc)-OH in your peptide synthesis workflows.

Incorporation of Z-D-Lys(Fmoc)-OH into a Peptide Sequence

This protocol outlines the coupling of Z-D-Lys(Fmoc)-OH to a growing peptide chain on a solid support using standard Fmoc-SPPS chemistry.

Rationale: The coupling efficiency of Z-D-Lys(Fmoc)-OH can be influenced by its steric bulk. Therefore, a slightly extended coupling time or the use of a more potent coupling agent like HATU is recommended to ensure complete acylation of the N-terminal amine of the peptide-resin.

Parameter Value Rationale
ResinWang, Rink Amide, or 2-ChlorotritylChoice depends on the desired C-terminal functionality (acid or amide).
Equivalents of Z-D-Lys(Fmoc)-OH2-3 eq.To drive the reaction to completion.
Coupling AgentHBTU/HATU (2-3 eq.)Efficient activation of the carboxylic acid.
BaseDIPEA (4-6 eq.)To neutralize the protonated amine and facilitate coupling.
SolventAnhydrous DMF or NMPStandard solvents for SPPS that allow for good resin swelling and reagent solubility.
Reaction Time2-4 hoursExtended time to overcome potential steric hindrance.
MonitoringKaiser Test (Ninhydrin Test)A qualitative test to confirm the absence of free primary amines, indicating complete coupling.

Step-by-Step Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminus of the growing peptide chain using 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

  • Activation of Z-D-Lys(Fmoc)-OH: In a separate vessel, dissolve Z-D-Lys(Fmoc)-OH (2-3 eq.), HATU (2-2.9 eq.), and DIPEA (4-6 eq.) in DMF. Allow the pre-activation to proceed for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Selective Deprotection of the ε-Fmoc Group

This protocol describes the removal of the Fmoc group from the lysine side chain, leaving the N-terminal Z-group and other acid-labile side-chain protecting groups intact.

Rationale: The standard Fmoc deprotection conditions are orthogonal to the Z-group. A slightly extended deprotection time may be beneficial to ensure complete removal from the sterically more accessible side chain.

Step-by-Step Protocol:

  • Resin Preparation: Ensure the peptide-resin containing the Z-D-Lys(Fmoc)-OH residue is well-washed and swelled in DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 15-20 minutes at room temperature.

  • Drain and Repeat: Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for another 15-20 minutes.

  • Washing: Wash the resin extensively with DMF (7-10 times) to ensure the complete removal of piperidine and the dibenzofulvene adduct.

  • Confirmation: The newly exposed ε-amino group can be confirmed with a positive Kaiser test.

The deprotected ε-amino group is now available for subsequent synthetic transformations, such as branching, cyclization, or conjugation.

selective_fmoc_deprotection start Peptide-Resin with Z-D-Lys(Fmoc)-OH deprotection Treat with 20% Piperidine in DMF start->deprotection wash1 Wash with DMF deprotection->wash1 result Peptide-Resin with Free ε-Amino Group wash1->result next_step Branching, Cyclization, or Conjugation result->next_step

Caption: Workflow for selective ε-Fmoc deprotection.

Selective Deprotection of the α-Z Group (On-Resin Hydrogenolysis)

This protocol outlines the removal of the N-terminal Z-group via catalytic hydrogenolysis while the peptide is still attached to the solid support.

Rationale: On-resin hydrogenolysis allows for the deprotection of the Z-group while the rest of the peptide, including acid-labile side-chain protecting groups, remains shielded. The choice of solvent is critical to ensure good resin swelling and accessibility of the catalyst to the Z-protected amine. This protocol is adapted from procedures for the hydrogenolysis of related Z-protected compounds.[3]

Parameter Value Rationale
CatalystPalladium on Carbon (Pd/C, 5-10% w/w)Standard catalyst for hydrogenolysis.
Hydrogen SourceH₂ gas (balloon or flow) or Formic AcidH₂ gas is traditional; formic acid can be a convenient transfer hydrogenation source.
SolventDMF, NMP, or a mixture with MeOHMust swell the resin and dissolve the hydrogen source.
Reaction Time4-24 hoursReaction progress should be monitored.
MonitoringHPLC-MS of a small cleaved sampleTo confirm the removal of the Z-group.

Step-by-Step Protocol:

  • Resin Preparation: Swell the peptide-resin in the chosen reaction solvent (e.g., DMF) for at least 1 hour in a flask equipped with a stir bar.

  • Catalyst Addition: Add Pd/C catalyst (an amount equal to the mass of the peptide-resin is a common starting point) to the resin slurry.

  • Hydrogenation:

    • Using H₂ gas: Purge the flask with N₂ or Ar, then introduce H₂ gas (e.g., via a balloon) and stir the suspension vigorously.

    • Using Formic Acid: Add formic acid (10-20 equivalents) to the slurry and stir.

  • Reaction: Allow the reaction to proceed at room temperature for 4-24 hours. Gentle warming may accelerate the reaction but should be used with caution.

  • Monitoring: To monitor the reaction, a small aliquot of the resin can be removed, washed, cleaved, and analyzed by HPLC-MS to check for the disappearance of the Z-protected peptide and the appearance of the deprotected product.

  • Catalyst Removal: Once the reaction is complete, carefully filter the resin to remove the Pd/C catalyst. This may require filtration through a pad of Celite to ensure all fine catalyst particles are removed.

  • Washing: Wash the resin thoroughly with the reaction solvent, followed by DCM, and dry under vacuum.

The deprotected α-amino group is now ready for further peptide chain elongation.

selective_z_deprotection start Peptide-Resin with N-terminal Z-group hydrogenolysis Pd/C, H₂ (or Formic Acid) in DMF start->hydrogenolysis wash_filter Filter to Remove Catalyst & Wash Resin hydrogenolysis->wash_filter result Peptide-Resin with Free α-Amino Group wash_filter->result next_step N-terminal Elongation result->next_step

Caption: Workflow for selective N-terminal Z-group deprotection.

Application in Therapeutic Peptide Development

The unique architecture of Z-D-Lys(Fmoc)-OH enables the synthesis of a variety of complex peptide structures with therapeutic potential.

Synthesis of Branched Peptides for Enhanced Avidity

Branched peptides, often referred to as multiple antigenic peptides (MAPs), can present multiple copies of a bioactive peptide sequence on a single scaffold. This multivalency can significantly enhance the avidity of the peptide for its target receptor, leading to increased potency. Z-D-Lys(Fmoc)-OH serves as an ideal branching point. After synthesis of the primary chain, the ε-Fmoc group is removed, and two identical or different peptide chains can be synthesized on the now-free α- and ε-amino groups (after Z-group removal).

Development of Peptide-Drug Conjugates (PDCs)

The selective deprotection of the ε-amino group of the lysine side chain provides a specific site for the conjugation of a cytotoxic drug, a radioisotope, or an imaging agent. This allows for the targeted delivery of the payload to specific cells or tissues that are recognized by the peptide moiety, a strategy with significant potential in oncology and diagnostics.

Construction of Cyclic Peptides with Improved Stability and Conformational Rigidity

Cyclization is a widely used strategy to improve the metabolic stability and receptor-binding affinity of therapeutic peptides by constraining their conformation. Z-D-Lys(Fmoc)-OH can facilitate head-to-side-chain or side-chain-to-side-chain cyclization. For instance, after incorporation of Z-D-Lys(Fmoc)-OH, the ε-Fmoc group can be removed, and the resulting free amine can be coupled with the N-terminal carboxylic acid of the peptide to form a cyclic structure.

Analytical Characterization

The successful incorporation and manipulation of Z-D-Lys(Fmoc)-OH should be verified at each critical step using mass spectrometry.

Modification Expected Mass Shift (Monoisotopic)
Incorporation of Z-D-Lys(Fmoc)-OH+ 572.25 g/mol
Removal of Fmoc group- 222.08 g/mol
Removal of Z group- 134.05 g/mol

Conclusion

Z-D-Lys(Fmoc)-OH is a versatile and powerful tool in the arsenal of the peptide chemist. Its orthogonal protecting groups provide the flexibility to create complex and novel peptide architectures that are central to the development of the next generation of peptide-based therapeutics. The protocols and strategies outlined in this guide are intended to provide a solid foundation for the successful application of this valuable building block in your research and development endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Link

  • Muttenthaler, M., et al. (2021). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Link

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Peptide Complexity: The Importance of Dual-Protected Lysine Derivatives. Link

  • Muttenthaler, M., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. Link

  • Muttenthaler, M., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Link

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Link

Sources

Application Notes and Protocols for Creating Peptide Libraries with Z-D-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The generation of diverse peptide libraries is a cornerstone of modern drug discovery and chemical biology. These libraries are instrumental in identifying novel therapeutic leads, mapping protein-protein interactions, and developing diagnostic tools.[1][2] A key challenge in library synthesis is the introduction of structural diversity in a controlled and site-specific manner. The orthogonally protected amino acid, Z-D-Lys(Fmoc)-OH, offers a powerful solution for creating complex and diverse peptide libraries. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of Z-D-Lys(Fmoc)-OH in solid-phase peptide synthesis (SPPS) for library generation. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the causality behind key experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Advantage of Z-D-Lys(Fmoc)-OH in Library Synthesis

Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry allows for the sequential addition of amino acids to build a linear peptide chain.[3][4] The true power in library generation, however, lies in the ability to introduce modifications and branching at specific points within the peptide sequence. Lysine, with its ε-amino group, is a prime candidate for such modifications.[5][6] The unique architecture of Z-D-Lys(Fmoc)-OH, featuring two distinct and orthogonally removable protecting groups, provides an exceptional level of control for diversifying peptide structures.

The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is the standard, base-labile protecting group used for the α-amino group in Fmoc-SPPS. It is readily removed by treatment with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8] The Nε-Z (benzyloxycarbonyl) group, on the other hand, is stable to the basic conditions used for Fmoc deprotection but can be removed under different conditions, most commonly through hydrogenolysis. This orthogonality is the key to the utility of Z-D-Lys(Fmoc)-OH in creating sophisticated peptide libraries.[9][10]

By incorporating Z-D-Lys(Fmoc)-OH into a peptide sequence, a researcher can first synthesize a linear peptide chain using standard Fmoc-SPPS. Subsequently, the Fmoc group on the lysine side chain can be selectively removed to expose the ε-amino group. This newly liberated amine can then serve as an anchor point for a multitude of modifications, including:

  • Branched Peptide Synthesis: A second, distinct peptide chain can be synthesized off the lysine side chain, creating a "Y-shaped" or branched peptide.[11][12] This is invaluable for creating multivalent ligands that can engage multiple receptors simultaneously, potentially leading to enhanced binding affinity and biological activity.

  • Attachment of Small Molecules and Payloads: A wide array of molecules, such as fluorescent dyes, biotin tags for affinity purification, chelating agents for radiolabeling, or even small molecule drugs, can be conjugated to the lysine side chain.[13]

  • Cyclization: The ε-amino group can be used to form a lactam bridge with a C-terminal carboxylic acid or the side chain of an acidic amino acid, resulting in a cyclic peptide. Cyclization is a widely used strategy to constrain the conformation of a peptide, which can lead to increased receptor selectivity and improved metabolic stability.

The use of the D-enantiomer of lysine can also confer resistance to enzymatic degradation, a critical consideration in the development of peptide-based therapeutics.

Core Principles and Experimental Rationale

The successful synthesis of peptide libraries using Z-D-Lys(Fmoc)-OH hinges on a thorough understanding of the underlying chemical principles and the rationale behind each experimental step.

Orthogonal Protection and Deprotection Strategy

The concept of orthogonality is central to this methodology.[9][14] It refers to the ability to remove one type of protecting group in the presence of another without affecting it. In the case of Z-D-Lys(Fmoc)-OH, the Fmoc and Z groups are an orthogonal pair.

  • Fmoc Group Removal: The Fmoc group is cleaved via a β-elimination mechanism initiated by a base, typically 20% piperidine in DMF.[7][8] This reaction is rapid and efficient under mild conditions.

  • Z Group Removal: The Z group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or by treatment with strong acids like HBr in acetic acid. These conditions do not affect the Fmoc group or most other standard side-chain protecting groups used in Fmoc-SPPS.

This orthogonality allows for a two-stage diversification strategy. First, the linear peptide is assembled. Second, the lysine side chain is deprotected and modified.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis is carried out on a solid support, typically a polymeric resin.[3][15] The C-terminal amino acid of the desired peptide is first attached to the resin. The peptide chain is then elongated in a stepwise manner by repeatedly performing a two-step cycle:

  • Deprotection: Removal of the Nα-Fmoc group of the resin-bound amino acid.

  • Coupling: Formation of a peptide bond between the newly exposed α-amino group and the carboxyl group of the incoming Fmoc-protected amino acid.

This cycle is repeated until the desired linear peptide sequence is assembled.

Detailed Protocols

The following protocols provide a step-by-step guide for the synthesis of a branched peptide library using Z-D-Lys(Fmoc)-OH. These protocols are intended as a starting point and may require optimization based on the specific peptide sequences and modifications being employed.

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier (Example)
Rink Amide Resin100-200 mesh, ~0.5 mmol/gVarious
Z-D-Lys(Fmoc)-OH≥98%MedchemExpress[16], Tiantai Yisheng[17]
Fmoc-protected Amino AcidsSynthesis GradeVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
PiperidineReagent GradeVarious
HBTU/HATUReagent GradeVarious
N,N-Diisopropylethylamine (DIPEA)Reagent GradeVarious
Dichloromethane (DCM)ACS GradeVarious
Trifluoroacetic Acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)Reagent GradeVarious
Diethyl EtherACS GradeVarious
Protocol 1: Synthesis of the Linear Peptide Backbone

This protocol describes the synthesis of the initial linear peptide sequence incorporating Z-D-Lys(Fmoc)-OH.

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[11]

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).[15]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • In a separate vessel, pre-activate the first Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the linear sequence, including the incorporation of Z-D-Lys(Fmoc)-OH at the desired position.

Protocol 2: On-Resin Side-Chain Deprotection and Diversification

This protocol details the selective deprotection of the lysine side chain and the subsequent synthesis of the branch.

  • Selective Fmoc Deprotection of the Lysine Side Chain:

    • After the linear peptide is fully assembled, treat the peptidyl-resin with 20% piperidine in DMF (2 x 15 minutes) to remove the Fmoc group from the ε-amino group of the incorporated Z-D-Lys(Fmoc)-OH.[18]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Synthesis of the Branched Peptide Chain:

    • Begin the synthesis of the second peptide chain from the newly exposed ε-amino group by following the chain elongation protocol described in Protocol 1, Step 3 .

    • Alternatively, couple a desired small molecule or reporter tag to the ε-amino group using appropriate coupling chemistry.

Protocol 3: Cleavage and Final Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of all remaining side-chain protecting groups.

  • Final N-terminal Fmoc Deprotection: Remove the final N-terminal Fmoc group by treating with 20% piperidine in DMF (2 x 10 minutes).[19]

  • Resin Washing and Drying: Wash the resin thoroughly with DMF (5x) and DCM (5x) and dry the resin under vacuum.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5 v/v/w/v/v).[4]

    • Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the Workflow

The following diagram illustrates the orthogonal synthesis strategy for creating a branched peptide using Z-D-Lys(Fmoc)-OH.

G cluster_0 Linear Peptide Synthesis cluster_1 Side-Chain Deprotection cluster_2 Branched Chain Synthesis cluster_3 Cleavage and Final Deprotection a0 Resin a1 Couple AA1 a0->a1 a2 Couple AA2 a1->a2 a3 Couple Z-D-Lys(Fmoc) a2->a3 a4 Couple AA4 a3->a4 b0 Peptidyl-Resin a4->b0 b1 Treat with 20% Piperidine/DMF b0->b1 b2 Selective Fmoc removal from Lys side-chain b1->b2 c0 Deprotected Lys Side-Chain b2->c0 c1 Couple Branch AA1 c0->c1 c2 Couple Branch AA2 c1->c2 d0 Fully Assembled Branched Peptide on Resin c2->d0 d1 Treat with TFA Cocktail d0->d1 d2 Purified Branched Peptide d1->d2

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with Lysine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering challenges with the incorporation of lysine derivatives during solid-phase peptide synthesis (SPPS). Our goal is to move beyond simple procedural lists and offer a scientifically grounded, experience-driven resource to resolve common issues, particularly those related to low coupling efficiency.

Introduction: Clarifying the Chemistry of Z-D-Lys(Fmoc)-OH

Before diving into troubleshooting protocols, it is crucial to address a potential point of confusion regarding the nomenclature and application of the specific molecule mentioned: Z-D-Lys(Fmoc)-OH .

The IUPAC name for Z-D-Lys(Fmoc)-OH is (2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid[1]. This structure indicates that the alpha-amino (Nα) group is protected by a benzyloxycarbonyl (Z) group, and the epsilon-amino (Nε) group of the D-lysine side chain is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.

While this molecule is commercially available, its direct application in standard Fmoc-based solid-phase peptide synthesis (SPPS) is problematic. The core principle of Fmoc SPPS relies on the selective removal of the base-labile Fmoc group from the Nα-terminus to allow for peptide chain elongation[2][3]. The side-chain protecting groups are typically acid-labile (e.g., Boc, Trt) and are removed at the final cleavage step, ensuring orthogonality[4].

The Z-group, however, is typically removed under hydrogenolysis or strong acid conditions, not with the mild base (e.g., piperidine) used for Fmoc deprotection[5]. Attempting to use Z-D-Lys(Fmoc)-OH in a standard Fmoc SPPS workflow would lead to the inability to deprotect the Nα-Z group for subsequent coupling, thus terminating the peptide synthesis.

It is more likely that your intended application involves one of the following scenarios:

  • Synthesis of a branched peptide with an orthogonally protected lysine: In this case, the standard building block would be Fmoc-D-Lys(PG)-OH , where "PG" is a side-chain protecting group that is stable to the Fmoc deprotection conditions but can be removed selectively on-resin. Common examples include Fmoc-D-Lys(Boc)-OH or Fmoc-D-Lys(Dde)-OH[6][7].

  • Boc-based SPPS: If you are running a Boc-SPPS protocol, a suitable derivative would be Boc-D-Lys(Fmoc)-OH [8]. Here, the acid-labile Boc group is used for Nα-protection, and the base-labile Fmoc group on the side chain allows for orthogonal deprotection and subsequent modification.

This guide will proceed under the assumption that the user's goal is to troubleshoot the coupling of a standard Fmoc-protected lysine derivative, such as Fmoc-D-Lys(Boc)-OH , in an Fmoc-SPPS protocol. The principles and troubleshooting steps outlined below are broadly applicable to other Fmoc-amino acids as well.

Frequently Asked Questions (FAQs) on Low Coupling Efficiency

Q1: What are the primary causes of low coupling efficiency for Fmoc-D-Lys(Boc)-OH?

Low coupling efficiency with Fmoc-D-Lys(Boc)-OH, or any amino acid in SPPS, can typically be attributed to one or more of the following factors:

  • Steric Hindrance: While lysine itself is not considered a sterically hindered amino acid like valine or isoleucine, the bulky Fmoc and Boc protecting groups can present a steric challenge, particularly when coupling to a sterically demanding N-terminus or within a sterically crowded peptide sequence.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that are stabilized by intermolecular hydrogen bonds. This aggregation can physically block the N-terminal amine, preventing the incoming activated amino acid from accessing the reaction site[9].

  • Suboptimal Activation: Incomplete or inefficient activation of the carboxylic acid of the incoming Fmoc-D-Lys(Boc)-OH can lead to slow or incomplete coupling. This can be due to the choice of coupling reagents, their concentration, or the presence of moisture.

  • Poor Resin Swelling: The solid support must be adequately swollen for the reagents to efficiently diffuse and access the reactive sites. Poor swelling can be a sign of peptide aggregation or an incompatible solvent system[9].

  • Solubility Issues: Fmoc-protected amino acids can sometimes have limited solubility in standard SPPS solvents like DMF, especially at high concentrations[10]. If the amino acid is not fully dissolved, its effective concentration in the reaction mixture will be lower than intended.

Q2: How can I reliably detect incomplete coupling?

The most common and immediate method for on-resin monitoring of coupling reactions is the Kaiser test (or ninhydrin test). This colorimetric assay detects the presence of free primary amines.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling is complete, as there are no free primary amines to react with the ninhydrin.

For a more quantitative assessment, a small aliquot of the peptide-resin can be cleaved, and the resulting peptide mixture analyzed by HPLC and Mass Spectrometry (MS) . The presence of deletion sequences (peptides missing the intended lysine residue) in the chromatogram and mass spectrum provides definitive evidence of incomplete coupling.

Q3: What is "double coupling" and when should I use it?

Double coupling is a straightforward and often effective strategy to drive a difficult coupling reaction to completion. It involves simply repeating the coupling step with a fresh solution of the activated amino acid immediately after the first coupling attempt. This is recommended when a Kaiser test after the initial coupling is positive.

Systematic Troubleshooting Guide for Low Coupling Efficiency

If you are experiencing low coupling efficiency, follow this systematic approach to diagnose and resolve the issue.

Step 1: On-the-Fly Remediation (During Synthesis)

If a positive Kaiser test is observed after a standard coupling time:

  • Perform a Double Coupling: Drain the reaction vessel and immediately add a fresh solution of activated Fmoc-D-Lys(Boc)-OH and coupling reagents. Allow the reaction to proceed for the same duration as the initial coupling.

  • Re-evaluate with a Kaiser Test: After the second coupling, perform another Kaiser test. If it is now negative, you can proceed with the synthesis.

  • Capping (if double coupling fails): If the Kaiser test remains positive after double coupling, it indicates that some N-terminal amines are highly unreactive. To prevent the formation of deletion peptides in the final product, these unreacted amines should be "capped" by acetylation. This is typically done by treating the resin with acetic anhydride and a base like DIPEA or pyridine.

Workflow for Immediate Troubleshooting of Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple kaiser_2 Perform Second Kaiser Test double_couple->kaiser_2 proceed Proceed with Synthesis (Next Fmoc Deprotection) kaiser_2->proceed Negative capping Cap Unreacted Amines (e.g., with Acetic Anhydride) kaiser_2->capping Positive proceed_capped Proceed with Synthesis capping->proceed_capped

Caption: Decision workflow upon detecting incomplete coupling.

Step 2: Optimizing Future Syntheses (Proactive Measures)

For sequences known to be difficult or for improving overall synthesis efficiency, consider the following protocol optimizations:

For challenging couplings, more potent activating reagents are recommended. While standard carbodiimide-based activators like DIC/HOBt are cost-effective, uronium/aminium or phosphonium salt-based reagents offer higher efficiency, especially for sterically hindered couplings.

Coupling ReagentClassAdvantagesConsiderations
DIC/HOBt CarbodiimideCost-effective, standard method.Lower reactivity for hindered couplings.
HBTU/HATU Uronium/AminiumHigh efficiency, fast reaction times.Can cause guanidinylation if used improperly.
PyBOP PhosphoniumHigh efficiency, particularly for hindered couplings.Generally more expensive.

Recommendation: For difficult sequences, switching from DIC/HOBt to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective strategy.

The choice of solvent is critical for both resin swelling and peptide chain solvation.

  • Standard Solvent: Dimethylformamide (DMF) is the most common solvent for SPPS. Ensure it is high-purity and amine-free.

  • Alternative Solvents: For sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a superior solvent due to its enhanced solvating properties. In some cases, a mixture of solvents such as DMF/DCM can be beneficial.

  • Chaotropic Agents: The addition of chaotropic salts (e.g., LiCl) to the coupling mixture can help to disrupt secondary structures and improve reaction efficiency.

  • Time: For difficult couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.

  • Temperature: While most SPPS is performed at room temperature, microwave-assisted peptide synthesis (MAPS) can dramatically accelerate coupling reactions by using elevated temperatures. However, this must be done with caution as elevated temperatures can also increase the risk of side reactions like racemization.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for difficult couplings or as a general high-efficiency method.

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Nα-Fmoc deprotection using 20% piperidine in DMF and wash thoroughly.

  • Amino Acid Pre-activation: In a separate vessel, dissolve Fmoc-D-Lys(Boc)-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive, a double coupling is recommended.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

General SPPS Workflow

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) wash1 Washing (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated AA + Resin) wash1->coupling wash2 Washing (DMF/DCM) coupling->wash2 monitoring Monitoring (Kaiser Test) wash2->monitoring monitoring->deprotection Negative Test (Next Cycle) monitoring->coupling Positive Test (Double Couple) final_cleavage Final Cleavage & Deprotection (TFA) monitoring->final_cleavage Synthesis Complete start Start with Resin-Bound First Amino Acid start->deprotection

Caption: Overview of the iterative Fmoc-SPPS cycle.

Concluding Remarks

Low coupling efficiency is a common hurdle in solid-phase peptide synthesis. By understanding the underlying chemical principles and systematically addressing potential causes—from steric hindrance and aggregation to suboptimal reagent activation—researchers can effectively troubleshoot and optimize their protocols. While the specific molecule Z-D-Lys(Fmoc)-OH presents a challenge for standard Fmoc-SPPS due to its Nα-Z protection, the strategies outlined in this guide for the more conventional Fmoc-D-Lys(Boc)-OH will empower you to overcome coupling difficulties and achieve higher purity and yield in your peptide synthesis endeavors.

References

  • PubChem. Z-D-Lys(Fmoc)-OH. National Center for Biotechnology Information. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Nowick, J.S. et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Reddit. What solvent systems would be effective at dissolving Fmoc-lysine-OH?. [Link]

  • AAPPTec. Boc-D-Lys(Fmoc)-OH [115186-31-7]. [Link]

Sources

Technical Support Center: Z-D-Lys(Fmoc)-OH Side-Chain Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Orthogonal Protection

The successful use of Z-D-Lys(Fmoc)-OH in complex peptide synthesis hinges on the principle of orthogonal protection . This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting others.[1] In the case of Z-D-Lys(Fmoc)-OH, the benzyloxycarbonyl (Z) group on the α-amino position is stable to the basic conditions required for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from the ε-amino side chain.[1] Conversely, the Fmoc group is resistant to the hydrogenolysis or strong acid conditions used to cleave the Z group.[1] This orthogonality is fundamental to achieving site-specific modifications on the lysine side chain.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for selectively removing the Fmoc group from the side chain of Z-D-Lys(Fmoc)-OH?

The standard and most reliable method for Fmoc group removal is treatment with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] The reaction is typically rapid, often complete within 30 minutes at room temperature.

Q2: Will the piperidine treatment affect the Z-group on the α-amino position?

No, the Z-group is stable under the mild basic conditions of piperidine treatment used for Fmoc deprotection.[1] This is the basis of the orthogonal protection strategy.

Q3: What is the mechanism of Fmoc deprotection with piperidine?

Fmoc deprotection proceeds via a β-elimination mechanism. A base, such as piperidine, abstracts the acidic proton on the fluorene ring system's C9 position. This is followed by the elimination of the highly reactive dibenzofulvene (DBF) intermediate and the release of the free amine.[3] The excess piperidine in the reaction mixture also serves to trap the liberated DBF, forming a stable adduct.[3]

Q4: Can I use other bases for Fmoc deprotection?

While piperidine is the most common reagent, other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or piperazine can also be used.[3] However, it is important to note that DBU is a non-nucleophilic base and will not scavenge the dibenzofulvene (DBF) byproduct, which can potentially lead to side reactions if other nucleophiles are present.[4] For sensitive substrates, sticking to the well-established piperidine/DMF protocol is recommended.

Q5: What are the potential side reactions during the side-chain Fmoc deprotection of Z-D-Lys(Fmoc)-OH?

The primary concerns are not typically intramolecular reactions involving the Z-group, given its stability. The main challenges are universal to Fmoc deprotection:

  • Incomplete Deprotection: This can occur due to insufficient reaction time, degraded reagents, or poor solubility of the substrate. This will result in a mixture of starting material and the desired product.

  • Dibenzofulvene (DBF) Adduct Formation: If the newly deprotected ε-amino group of the lysine side chain reacts with the DBF byproduct, it can lead to the formation of a stable and undesired adduct. Using a sufficient excess of piperidine helps to minimize this by efficiently scavenging the DBF.[4]

  • Racemization: While less common for the lysine side chain, the basic conditions could potentially lead to racemization at the α-carbon if the reaction is prolonged or performed at elevated temperatures, although the Z-group offers some protection against this.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Fmoc Deprotection (verified by HPLC/MS) 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Degraded Piperidine: Piperidine can degrade over time, reducing its efficacy. 3. Poor Substrate Solubility: If Z-D-Lys(Fmoc)-OH is not fully dissolved, the reaction will be inefficient.1. Extend the reaction time to 1-2 hours and monitor the progress by TLC or HPLC. 2. Use a fresh bottle of piperidine and high-purity DMF. 3. Ensure complete dissolution of the starting material. If solubility in DMF is an issue, consider alternative polar aprotic solvents like N-methyl-2-pyrrolidone (NMP).
Formation of an Unexpected Byproduct with a Mass of +178 Da Dibenzofulvene (DBF) Adduct: The deprotected ε-amino group has likely reacted with the DBF byproduct.1. Ensure a sufficient excess of piperidine is used (typically a 20% v/v solution provides a large molar excess). 2. Consider a two-step deprotection: a short initial treatment with 20% piperidine/DMF (2-5 minutes) to liberate DBF, followed by draining the solution and adding a fresh portion of the deprotection reagent for a longer duration (20-30 minutes).
Z-Group Cleavage Detected Incorrect Reagents or Conditions: The reaction conditions were not orthogonal.1. Verify that the deprotection solution is free of any acidic contaminants. 2. Confirm that no unintended reagents, such as a hydrogenation catalyst, were introduced. The Z-group is stable to piperidine but labile to hydrogenolysis.[1]

Experimental Protocols

Protocol 1: Standard Side-Chain Fmoc Deprotection of Z-D-Lys(Fmoc)-OH
  • Dissolution: Dissolve Z-D-Lys(Fmoc)-OH in anhydrous DMF to a concentration of 0.1 M in a clean, dry reaction vessel.

  • Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a weak acid solution (e.g., 1% citric acid) to remove residual piperidine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Z-D-Lys-OH.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Monitoring Deprotection by HPLC
  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Detection: UV at 265 nm (for Fmoc-containing species) and 214 nm (for the peptide backbone).

The starting material, Z-D-Lys(Fmoc)-OH, will have a characteristic retention time. The product, Z-D-Lys-OH, will be more polar and thus have a shorter retention time. The piperidine-DBF adduct will also be visible in the chromatogram.

Visualizing the Chemistry

Deprotection Mechanism

Fmoc Deprotection cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate Steps cluster_products Products & Byproducts Z_Lys_Fmoc Z-D-Lys(Fmoc)-OH Proton_Abstraction Proton Abstraction Z_Lys_Fmoc->Proton_Abstraction + Piperidine Piperidine Piperidine (Base) Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Z_Lys_OH Z-D-Lys-OH (Deprotected Product) Beta_Elimination->Z_Lys_OH DBF Dibenzofulvene (DBF) Beta_Elimination->DBF DBF_Adduct Piperidine-DBF Adduct DBF->DBF_Adduct + Piperidine (Scavenger)

Caption: Mechanism of side-chain Fmoc deprotection.

Potential Side Reaction: DBF Adduct Formation

Side Reaction cluster_reactants Reactants cluster_side_product Side Product Z_Lys_OH Z-D-Lys-OH (Deprotected Product) DBF_Adduct Z-D-Lys(DBF)-OH (Undesired Adduct) Z_Lys_OH->DBF_Adduct Nucleophilic Attack DBF Dibenzofulvene (DBF) DBF->DBF_Adduct

Sources

Technical Support Center: Optimization of Z-D-Lys(Fmoc)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the specific challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Z-D-Lys(Fmoc)-OH. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your synthesis.

Troubleshooting Guide: Navigating Common Coupling Hurdles

This section addresses specific issues you might encounter during the coupling of Z-D-Lys(Fmoc)-OH, presented in a direct question-and-answer format.

Issue 1: Incomplete Coupling Detected by Monitoring Methods

Question: My real-time monitoring (e.g., UV-Vis of Fmoc deprotection or conductivity) and/or post-coupling colorimetric tests (e.g., Kaiser test) indicate a persistently incomplete reaction after attempting to couple Z-D-Lys(Fmoc)-OH. What are the primary causes and how can I resolve this?

Answer: An incomplete coupling of Z-D-Lys(Fmoc)-OH is a common yet surmountable challenge in SPPS. The primary culprits are typically steric hindrance and peptide aggregation. The bulky Z (benzyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups create significant steric hindrance around the reactive carboxyl group of the lysine derivative. As the peptide chain elongates on the resin, it can also fold into secondary structures or aggregate, further obstructing the N-terminal amine's accessibility.[1][2]

Here’s a systematic approach to troubleshooting:

  • Re-evaluate Your Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may not be sufficiently potent for such a sterically demanding coupling.[3] Switching to a more powerful uronium/aminium (e.g., HATU, HBTU, HCTU) or phosphonium salt (e.g., PyBOP, PyAOP) is highly recommended. These reagents form highly reactive O-acylisourea or activated ester intermediates that can overcome the steric barrier more effectively.[3][4] HATU and PyAOP are often considered superior as they generate more reactive OAt esters.[3]

  • Optimize Reaction Time and Temperature: Steric hindrance inherently slows down reaction kinetics.[3]

    • Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours, or even overnight, to allow the reaction to proceed to completion.[3][5]

    • Consider Gentle Heating: For particularly stubborn couplings, microwave-assisted peptide synthesis (MASPPS) can be highly effective by using microwave energy to heat the reaction and drive it to completion more rapidly.[3][6] If a microwave synthesizer is unavailable, gentle conventional heating can be applied, but must be done cautiously to minimize the risk of racemization.[3][7]

  • Perform a "Double Coupling": This is a straightforward and often effective technique where the coupling step is repeated with a fresh solution of the activated amino acid before proceeding to the next Fmoc deprotection.[8][9]

  • Solvent Choice is Critical: The solvent must effectively solvate the growing peptide-resin complex to prevent aggregation.[3]

    • N-methylpyrrolidone (NMP) is often a better choice than Dimethylformamide (DMF) due to its superior solvating properties.[3][10]

    • For sequences prone to aggregation, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]

Issue 2: Appearance of Deletion Sequences in Final Peptide Analysis

Question: My final HPLC and Mass Spectrometry analysis reveals the presence of significant deletion sequences corresponding to the absence of the Z-D-Lys(Fmoc)-OH residue. What leads to this and what preventative measures can be taken?

Answer: The presence of deletion sequences is a direct consequence of failed coupling reactions. If the Z-D-Lys(Fmoc)-OH fails to couple to the N-terminal amine, that amine will be available to react in the subsequent coupling cycle, leading to a peptide that is missing the intended lysine residue.[11][12]

To prevent this, you should implement the strategies mentioned in Issue 1 to ensure complete coupling. Additionally, consider the following:

  • Capping Unreacted Amines: If you suspect an incomplete coupling, you can "cap" the unreacted N-terminal amines by acetylating them with acetic anhydride.[9] This will terminate the extension of these chains, preventing the formation of deletion peptides and simplifying the final purification. The resulting capped, truncated peptides are typically easier to separate from the desired full-length product.

Issue 3: Racemization of the D-Lysine Residue

Question: I'm concerned about potential racemization of the D-lysine to L-lysine during the coupling step. What factors contribute to this and how can I minimize it?

Answer: Racemization, the loss of stereochemical integrity at the alpha-carbon, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and may have altered biological activity.[7] The primary mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality.[7]

Key factors influencing racemization and mitigation strategies include:

  • Base Selection: The type and strength of the base used for activation are crucial. Stronger, less sterically hindered bases are more likely to promote racemization.[7] Using a more sterically hindered base like Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) is generally preferred over less hindered bases.[13]

  • Coupling Reagent: While highly efficient, onium salt reagents like HATU can increase the risk of racemization if not used under optimal conditions.[7] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or its derivatives can help to suppress racemization.[13][14]

  • Activation Time: Avoid prolonged pre-activation of the amino acid before adding it to the resin. The longer the activated species exists, the greater the opportunity for oxazolone formation and subsequent racemization.[7]

  • Temperature Control: Perform couplings at room temperature or consider cooling to 0°C for highly sensitive sequences. If using microwave synthesis, reducing the temperature may be necessary.[7]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the use of Z-D-Lys(Fmoc)-OH in SPPS.

Q1: Why is Z-D-Lys(Fmoc)-OH considered a "difficult" amino acid to couple in SPPS?

A1: The difficulty arises primarily from the steric bulk of its two protecting groups. The Z (benzyloxycarbonyl) group on the alpha-amino group and the Fmoc group on the epsilon-amino group of the side chain are both large, aromatic moieties. This significant steric hindrance can physically block the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, slowing down the reaction rate and making complete coupling challenging.[2][3]

Q2: Which coupling reagents are most effective for Z-D-Lys(Fmoc)-OH?

A2: For sterically hindered amino acids like Z-D-Lys(Fmoc)-OH, uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP are generally the most effective.[3][4] These are more potent than standard carbodiimide reagents (DCC, DIC) because they form more reactive activated esters.[3][15] For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be a highly effective strategy.[3][4]

Q3: How can I reliably monitor the completion of the Z-D-Lys(Fmoc)-OH coupling reaction?

A3: Monitoring the completion of coupling is essential.[16] Several methods are available:

  • Qualitative Colorimetric Tests: The most common on-resin method is the ninhydrin (Kaiser) test, which detects free primary amines.[9][17] A positive result (blue/purple beads) indicates an incomplete reaction.

  • Real-Time UV-Vis Monitoring: In automated synthesizers, the progress of the reaction can be monitored by observing the UV absorbance of the Fmoc group.[18][19] A stable baseline indicates the consumption of the Fmoc-protected amino acid and the completion of the coupling.

  • Conductivity Monitoring: Some automated systems use conductivity measurements to monitor the reaction in real-time, with a stable reading indicating the end of the reaction.[18]

Q4: What is "double coupling" and when should I use it?

A4: "Double coupling" is the process of repeating the coupling step with a fresh batch of activated amino acid and reagents after the initial coupling reaction.[8][9] This is a common and effective strategy to drive a difficult coupling reaction to completion, especially when a monitoring test indicates that the first coupling was incomplete.[3]

Q5: Can peptide aggregation during synthesis affect the coupling of Z-D-Lys(Fmoc)-OH?

A5: Absolutely. As the peptide chain grows, it can fold into secondary structures (like β-sheets) or aggregate, which can physically block the reactive N-terminal amine.[1][3][20] This is a sequence-dependent phenomenon and can exacerbate the difficulty of coupling an already hindered amino acid like Z-D-Lys(Fmoc)-OH. Using aggregation-disrupting solvents (like NMP) or incorporating structure-breaking elements in the peptide sequence can help mitigate this issue.[3]

Data Presentation & Protocols

Table 1: Comparison of Coupling Reagent Efficacy for Hindered Amino Acids
Coupling ReagentReagent TypeRelative ReactivityKey Considerations
DIC/HOBtCarbodiimideStandardCost-effective, but often insufficient for highly hindered couplings.[15][17]
HBTU/PyBOPUronium/PhosphoniumHighWidely used and effective for many difficult couplings.[4][13]
HATU/PyAOPUronium/PhosphoniumVery HighGenerally more reactive than HBTU/PyBOP due to the formation of OAt esters.[3][13]
COMUUroniumVery HighHigh efficiency, comparable to HATU, with improved safety and solubility profile.[4]
TFFHFluorinating AgentExceptionalGenerates highly reactive acyl fluorides, ideal for extremely hindered couplings.[3][4]
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended for the coupling of Z-D-Lys(Fmoc)-OH, especially when an initial coupling proves to be incomplete.

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform the standard Fmoc deprotection (e.g., 20% piperidine in DMF) and wash the resin thoroughly with DMF.[5]

  • Amino Acid Pre-activation: In a separate vessel, dissolve Z-D-Lys(Fmoc)-OH (3 eq.), HATU (2.9 eq.), and a hindered base such as DIEA or NMM (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[13][17]

  • First Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[5]

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.[9][17]

  • Second Coupling (if required): If the Kaiser test is positive (blue beads), drain the reaction solution. Wash the resin with DMF (3x). Repeat steps 2 and 3 with a fresh solution of activated Z-D-Lys(Fmoc)-OH.

  • Final Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove any residual reagents and byproducts before proceeding to the next deprotection step.[17]

Protocol 2: Capping of Unreacted Amines

This protocol should be implemented if a double coupling fails to yield a negative Kaiser test.

  • Resin Wash: After the failed double coupling attempt, wash the resin thoroughly with DMF (3x).[9]

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[9]

  • Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the Fmoc deprotection step for the next amino acid in the sequence.[9]

Visualizations

Troubleshooting Workflow for Incomplete Coupling

G start Incomplete Coupling Detected (Positive Kaiser Test) reagent Switch to High-Power Coupling Reagent (e.g., HATU, HCTU) start->reagent Using standard reagent? double_coupling Perform Double Coupling start->double_coupling Using potent reagent already? reagent->double_coupling extend_time Extend Reaction Time (4h to Overnight) double_coupling->extend_time Still Positive? proceed Proceed to Next Deprotection Step double_coupling->proceed Negative Test capping Cap Unreacted Amines (Acetic Anhydride) extend_time->capping Still Positive? extend_time->proceed Negative Test capping->proceed

Caption: A decision-making workflow for troubleshooting incomplete coupling reactions.

Factors Contributing to Coupling Difficulty

G main Coupling Difficulty with Z-D-Lys(Fmoc)-OH steric Steric Hindrance - Bulky Z and Fmoc Groups - Crowding at Reaction Site main->steric aggregation Peptide Aggregation - Secondary Structure Formation - Inaccessible N-Terminus main->aggregation conditions Suboptimal Conditions - Insufficient Reagent Potency - Inadequate Reaction Time - Poor Solvent Choice main->conditions

Caption: Key factors that contribute to challenges in coupling Z-D-Lys(Fmoc)-OH.

References

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]

  • PMC - NIH. (2025, April 10). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • Dilun Biotechnology. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (2024, January 3). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. [Link]

  • Oxford Academic. Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. [Link]

  • Mesa Labs. SPPS Tips For Success Handout. [Link]

  • PubMed. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. [Link]

  • Reddit. (2013, May 23). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. [Link]

Sources

Technical Support Center: Synthesis of Peptides with Z-D-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals utilizing Z-D-Lys(Fmoc)-OH in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven expertise. Our goal is to empower you to anticipate, identify, and resolve common challenges, ensuring the successful synthesis of your target peptides.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of Z-D-Lys(Fmoc)-OH and the potential for impurity generation.

Q1: What are the primary advantages of using a Z-group for side-chain protection of lysine in Fmoc-SPPS?

The use of a benzyloxycarbonyl (Z or Cbz) group for the side-chain protection of lysine offers a degree of orthogonality in Fmoc-based solid-phase peptide synthesis. The Z-group is generally stable to the mild basic conditions (e.g., piperidine in DMF) used for the repeated cleavage of the Nα-Fmoc group. This stability prevents the formation of branched peptides that would arise from the acylation of the ε-amino group of lysine during coupling steps.

Q2: Is the Z-group completely stable during the entire Fmoc-SPPS workflow?

While the Z-group is robustly stable to the piperidine treatments for Fmoc deprotection, it can be partially labile to the strong acidic conditions of the final cleavage from the resin, particularly with trifluoroacetic acid (TFA). The extent of this premature deprotection depends on the cleavage cocktail composition and the duration of the cleavage reaction.

Q3: What are the most common impurities observed when using Z-D-Lys(Fmoc)-OH?

The most frequently encountered impurities can be categorized as follows:

  • Process-Related Impurities:

    • Deletion sequences: Resulting from incomplete coupling or deprotection steps.

    • Truncation sequences: Caused by capping of unreacted amines or premature chain termination.

    • Piperidine adducts: Formation of a +85 Da adduct on the N-terminus or side chains.

  • Z-D-Lys(Fmoc)-OH Specific Impurities:

    • Incomplete Z-group deprotection: Residual Z-group on the lysine side chain (+134.1 Da).

    • Benzylation of sensitive residues: Alkylation of tryptophan or other nucleophilic residues by the benzyl cation generated during Z-group cleavage (+90.1 Da).

    • Diastereomeric impurities: Racemization of the activated amino acid during coupling can lead to the incorporation of the L-isomer of the intended D-amino acid or epimerization of the adjacent amino acid.

Q4: Can the D-configuration of Z-D-Lys(Fmoc)-OH influence the purity of the final peptide?

The presence of a D-amino acid can sometimes influence the local peptide conformation, potentially affecting coupling and deprotection kinetics. More significantly, the activation of the carboxylic acid of the incoming amino acid can lead to a low level of racemization, which would result in the incorporation of some L-lysine.[1] While this is a general issue in peptide synthesis, it is a critical parameter to monitor when the specific stereochemistry is essential for biological activity.

II. Troubleshooting Guide

This guide is structured around common observational problems during peptide analysis (e.g., HPLC, LC-MS) and provides a systematic approach to identifying and resolving the underlying issues.

Problem 1: Unexpected peak in LC-MS with a mass increase of +134.1 Da.

Potential Cause: Incomplete removal of the Z-protecting group from the lysine side chain.

Causality: The benzyloxycarbonyl (Z) group is cleaved by acidolysis. While standard TFA cleavage cocktails are effective, factors such as short cleavage times, low TFA concentration, or the presence of scavengers that are not optimal for Z-group removal can lead to incomplete deprotection.

Troubleshooting Workflow:

A Observation: Unexpected peak at +134.1 Da B Hypothesis: Incomplete Z-group removal A->B C Action 1: Optimize Cleavage Conditions B->C F Action 2: Consider Alternative Cleavage B->F D Increase TFA concentration to 95% C->D E Extend cleavage time (e.g., 2-4 hours) C->E H Verify & Conclude D->H E->H G Use HBr in acetic acid for complete Z-group removal F->G G->H

Caption: Troubleshooting incomplete Z-group deprotection.

Experimental Protocol: Optimized TFA Cleavage for Z-group Removal

  • Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry under vacuum.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Analyze the crude peptide by LC-MS to confirm complete deprotection.

Problem 2: Unexpected peak in LC-MS with a mass increase of +90.1 Da, particularly in tryptophan-containing peptides.

Potential Cause: Benzylation of a nucleophilic amino acid side chain.

Causality: During the acidic cleavage of the Z-group, a benzyl cation is generated.[2] This reactive carbocation can be scavenged by nucleophilic residues in the peptide sequence, most commonly the indole ring of tryptophan.

Troubleshooting Workflow:

A Observation: Unexpected peak at +90.1 Da B Hypothesis: Benzylation of Trp or other nucleophilic residues A->B C Action: Optimize Scavenger Cocktail B->C D Increase scavenger concentration (e.g., 5% TIS) C->D E Add a 'soft' scavenger like ethanedithiol (EDT) C->E F Verify & Conclude D->F E->F

Caption: Troubleshooting benzylation side reaction.

Experimental Protocol: Enhanced Scavenging for Benzyl Cations

  • Resin Preparation: As described in the previous protocol.

  • Scavenger-Rich Cleavage Cocktail: Prepare a fresh cleavage cocktail of 90% TFA, 5% TIS, 2.5% water, and 2.5% ethanedithiol (EDT).

  • Cleavage Reaction: Perform the cleavage as previously described, ensuring the reaction vessel is well-sealed to contain the volatile and odorous EDT.

  • Isolation and Analysis: Isolate and analyze the peptide as described above. The enhanced scavenger cocktail should effectively trap the benzyl cations, preventing side reactions.

Problem 3: Broad or multiple peaks in HPLC, suggesting diastereomers.

Potential Cause: Racemization of the activated Z-D-Lys(Fmoc)-OH during coupling or epimerization of the adjacent amino acid.

Causality: The activation of the carboxylic acid of an amino acid for coupling can lead to the formation of an oxazolone intermediate, which is prone to racemization.[2] While generally a minor side reaction, it can be exacerbated by prolonged activation times or the use of certain coupling reagents.

Troubleshooting Workflow:

A Observation: Broad or multiple peaks in HPLC B Hypothesis: Racemization during coupling A->B C Action 1: Optimize Coupling Conditions B->C F Action 2: Verify Amino Acid Purity B->F D Minimize pre-activation time C->D E Use a racemization-suppressing additive (e.g., OxymaPure) C->E H Verify & Conclude D->H E->H G Analyze incoming Z-D-Lys(Fmoc)-OH for L-isomer contamination F->G G->H

Caption: Troubleshooting diastereomeric impurities.

Experimental Protocol: Minimized Racemization Coupling

  • Reagent Preparation: Dissolve Z-D-Lys(Fmoc)-OH and a coupling reagent such as diisopropylcarbodiimide (DIC) in DMF. In a separate vial, dissolve a racemization suppressant like OxymaPure in DMF.

  • Coupling Reaction: Add the Z-D-Lys(Fmoc)-OH/DIC solution to the deprotected peptidyl-resin, immediately followed by the OxymaPure solution.

  • Monitoring: Allow the coupling to proceed and monitor for completion using a qualitative test (e.g., Kaiser test).

  • Subsequent Steps: Continue with the standard SPPS cycles. This protocol minimizes the lifetime of the highly reactive, racemization-prone activated species.

III. Summary of Common Impurities

ImpurityMass Shift (Da)OriginPrevention & Resolution
Deletion of an amino acid VariesIncomplete coupling or deprotectionDouble couple challenging residues; ensure complete deprotection.
Piperidine Adduct +85.1Reaction of residual piperidine with the peptideThorough washing after deprotection.
Incomplete Z-group removal +134.1Insufficiently acidic or short cleavageOptimize cleavage conditions (time, TFA concentration).
Benzylation of Trp +90.1Reaction with benzyl cation during cleavageUse an optimized scavenger cocktail (e.g., with EDT).
Diastereomer formation 0Racemization during couplingMinimize activation time; use racemization suppressants.

IV. References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.

  • Gongora-Benitez, M., et al. (2013). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 1295, 129-136.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

Sources

Technical Support Center: Purification of Z-D-Lys(Fmoc)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the purification of synthetic peptides containing the Z-D-Lys(Fmoc)-OH moiety. The unique characteristics of this building block—namely the significant hydrophobicity imparted by both the Benzyloxycarbonyl (Z) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, combined with the stereochemistry of D-Lysine—present specific challenges that require a nuanced approach to achieve high purity.

Introduction: The Challenge of Dichotomous Protection

The use of Z-D-Lys(Fmoc)-OH in solid-phase peptide synthesis (SPPS) is a powerful strategy for creating complex architectures, such as branched or cyclized peptides. The Z (Cbz) and Fmoc groups are orthogonal, meaning one can be removed without affecting the other, allowing for selective deprotection and modification of the lysine side chain.[1][2] However, this advantage during synthesis becomes a significant hurdle during purification. The combined hydrophobicity of these large, aromatic protecting groups can lead to poor solubility, on-column aggregation, and difficult chromatographic separations.[3][4] This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing Z-D-Lys(Fmoc)-OH?

The main challenges stem from the physicochemical properties of the protecting groups:

  • Extreme Hydrophobicity: Both Z and Fmoc groups are highly nonpolar, which can cause the peptide to exhibit poor solubility in standard aqueous mobile phases used for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][5] This can lead to sample precipitation on the column, low recovery, and peak tailing.

  • Aggregation: Hydrophobic peptides have a strong tendency to aggregate, which can result in broad or split peaks during chromatography and make it difficult to separate the target peptide from closely related impurities.[4][6]

  • Complex Impurity Profile: SPPS can generate a variety of impurities, such as deletion sequences, truncated peptides, and by-products from the cleavage of other protecting groups.[7][8][9] The hydrophobicity of the Z-D-Lys(Fmoc)-OH residue can cause these impurities to have retention times very close to the main product, complicating separation.

Q2: Why is RP-HPLC the standard method for purifying these peptides?

RP-HPLC is the method of choice because it separates molecules based on their hydrophobicity.[9][10] Since the Z and Fmoc groups dramatically increase the peptide's hydrophobicity, RP-HPLC provides a powerful handle for separating the full-length, correctly protected peptide from more polar impurities, such as those that may have prematurely lost a protecting group.

Q3: How does the D-amino acid configuration of Lysine affect purification?

The D-configuration of lysine does not significantly alter the peptide's hydrophobicity but can influence its secondary structure and interaction with the stationary phase.[11][12] This can sometimes lead to different selectivity and retention times compared to an all-L-amino acid equivalent. More importantly, the presence of a D-amino acid makes the peptide resistant to degradation by common proteases, which is a key therapeutic advantage but does not directly impact the purification strategy itself.[13][14]

Q4: Should I remove the Z or Fmoc group before purification?

This depends entirely on your synthetic endpoint. The Z-D-Lys(Fmoc)-OH residue is typically used when you need to perform further chemistry on either the N-terminus (after Fmoc removal) or the Lysine side-chain (after Z group removal). If the final product requires both groups to be intact, you must purify the fully protected peptide. If one group is removed as the final step before purification, the peptide's hydrophobicity will be significantly reduced, which may simplify the purification process. However, this also risks generating new impurities during the deprotection step that will need to be removed.

Troubleshooting Guide

This section addresses specific problems you may encounter during the RP-HPLC purification of your Z-D-Lys(Fmoc)-OH containing peptide.

ProblemProbable Cause(s)Recommended Solutions & Explanations
Poor Peptide Solubility in Mobile Phase A (Aqueous) The high hydrophobicity of the Z and Fmoc groups prevents the peptide from dissolving in highly aqueous solutions.[3]1. Initial Dissolution in Strong Organic Solvent: First, dissolve the crude peptide in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Trifluoroethanol (TFE).[15][16] 2. Dilution Strategy: Gradually dilute this concentrated solution with your initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). Add the aqueous phase to the organic solution slowly while vortexing to prevent precipitation.[5] 3. Use of Chaotropic Agents: For severely problematic peptides, consider adding a small amount of Guanidine HCl or Urea to the sample solvent to disrupt aggregation. Note: This may require a dedicated column as these agents can be difficult to wash out.
Broad or Tailing Peaks in Chromatogram 1. On-column Aggregation: The peptide is aggregating on the stationary phase.[4] 2. Secondary Interactions: Ionic interactions between basic residues (like the free N-terminus) and residual silanols on the silica-based column. 3. Slow Dissolution Kinetics: The peptide is slow to equilibrate between the mobile and stationary phases.[3]1. Increase Organic Modifier in Starting Conditions: Instead of starting at 5% B, begin your gradient at a higher percentage of organic solvent (e.g., 20-30% Acetonitrile). This keeps the peptide solubilized upon injection. 2. Use a Stronger Organic Solvent: Replace Acetonitrile (ACN) with n-Propanol (n-PrOH) or Isopropanol (IPA) in your mobile phase B. These are stronger solvents for hydrophobic peptides and can improve peak shape.[3][5] 3. Elevate Column Temperature: Increasing the column temperature to 40-60°C can enhance solubility, reduce mobile phase viscosity, and improve peak shape.[16]
Low or No Recovery of Peptide The peptide has irreversibly adsorbed to the column or precipitated at the column head. This is a common issue with extremely hydrophobic peptides.[4][15]1. Solubility Test First: Before injecting on a preparative column, perform small-scale solubility tests with your chosen solvent system.[3] 2. Change Stationary Phase: A standard C18 column may be too retentive. Consider a column with a shorter alkyl chain (C8, C4) or a Phenyl-Hexyl phase, which offers different selectivity. 3. Perform a Column Wash: After your run, wash the column with a very strong solvent mixture (e.g., 100% Isopropanol or a gradient up to 100% n-Propanol) to elute any strongly bound material. Always run a blank gradient afterward to check for ghost peaks.[5]
Co-elution of Impurities with the Main Product Impurities, such as deletion sequences or peptides with failed deprotection of other side-chains, have very similar hydrophobicity to the target peptide.[9][17]1. Flatten the Gradient: Decrease the gradient slope around the elution point of your target peptide (e.g., from 1% B/min to 0.2% B/min). This will increase the separation between closely eluting peaks. 2. Change the Mobile Phase Modifier: Switching the ion-pairing agent from Trifluoroacetic Acid (TFA) to Formic Acid (FA) or using a phosphate buffer system can alter the selectivity of the separation and may resolve co-eluting peaks.[16] 3. Orthogonal Chromatography: If RP-HPLC fails to provide sufficient purity, consider a secondary purification step using a different separation mechanism, such as ion-exchange chromatography (if the peptide has a net charge).[10]

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development

This protocol is for developing a robust analytical method to assess the purity of your crude peptide and guide preparative purification.

  • Column Selection: Start with a high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% (v/v) TFA in HPLC-grade Water.

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Dissolve a small amount of crude peptide (~1 mg) in 100 µL of DMSO.

    • Dilute to 1 mL with 50:50 Solvent A:Solvent B.

    • Filter through a 0.45 µm syringe filter if any particulates are visible.

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm.

    • Gradient: 5% to 95% Solvent B over 30 minutes.

  • Gradient Optimization:

    • Based on the retention time (RT) from the scouting run, design a focused gradient. For example, if the peptide elutes at 20 minutes (~65% B), a new gradient could be 45-75% B over 30 minutes. This flattened gradient will improve the resolution of impurities around the main peak.

Protocol 2: Preparative RP-HPLC Purification

This protocol outlines the steps for scaling up the optimized analytical method for purification.

  • Column and System Preparation:

    • Use a preparative column (e.g., 21.2 x 250 mm) packed with the same stationary phase as the analytical column.

    • Equilibrate the column with the starting mobile phase composition (e.g., 70% A / 30% B) for at least 5 column volumes.

  • Sample Loading:

    • Dissolve the crude peptide in the minimum required volume of a strong solvent (e.g., DMSO).

    • Dilute slowly with the initial mobile phase composition, ensuring the peptide remains in solution. The final concentration of the strong solvent should be as low as possible.

    • Inject the sample onto the column. For large volumes, multiple injections may be necessary.[5]

  • Chromatography and Fraction Collection:

    • Run the optimized focused gradient at the appropriate preparative flow rate (e.g., 20 mL/min).

    • Collect fractions (e.g., 1-minute intervals) as the main peak elutes.

  • Post-Purification Analysis and Processing:

    • Analyze the collected fractions using the analytical HPLC method to identify the purest fractions.

    • Pool the fractions that meet the desired purity specification.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.

Visualizations

Workflow for Purification of Z-D-Lys(Fmoc)-OH Peptides

PurificationWorkflow cluster_prep Preparation cluster_dev Method Development cluster_purify Purification & QC Crude Crude Peptide (Post-Cleavage) Sol_Test Solubility Test (DMSO, TFE, ACN/H2O) Crude->Sol_Test Small Aliquot Anal_HPLC Analytical RP-HPLC (Scouting Gradient) Sol_Test->Anal_HPLC Develop Method Opt_HPLC Optimized Gradient (Focused & Shallow) Anal_HPLC->Opt_HPLC Refine Prep_HPLC Preparative RP-HPLC Opt_HPLC->Prep_HPLC Scale-Up Frac_Collect Fraction Collection Prep_HPLC->Frac_Collect Frac_Anal Fraction Analysis (Analytical HPLC & MS) Frac_Collect->Frac_Anal Frac_Anal->Prep_HPLC Repurify Pool Pool Pure Fractions Frac_Anal->Pool Purity > 98% Lyophilize Lyophilization Pool->Lyophilize Final_QC Final Product QC Lyophilize->Final_QC

Caption: General workflow from crude peptide to final purified product.

References

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega.
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.). BOC Sciences.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024).
  • D-Amino Acid-Containing Peptide Synthesis. (n.d.).
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024).
  • Designing Purification Methods for Hydrophobic Peptides. (n.d.). Nest Group.
  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023). MolecularCloud.
  • 8 kinds of impurities which appear in peptide drugs synthesis. (n.d.). Omizzur.
  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. (2018).
  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. (n.d.).
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? (2018).
  • Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
  • HPLC free purification of peptides by the use of new capping and capture reagents. (2020).
  • Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. (n.d.). Grace.
  • Controlling Segment Solubility In Large Protein Synthesis. (2021).
  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. (2016).
  • Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. (2017).
  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2019). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
  • A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. (2018).
  • Peptide Isolation – Method Development Considerations. (n.d.).
  • The Use of d-Amino Acids for Peptide Self-assembled Systems. (2020). Royal Society of Chemistry.
  • HPLC of Peptides and Proteins. (2003). Humana Press.
  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? (2021).
  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innov
  • D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. (2017). Oxford Academic.
  • D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide. (2025). Benchchem.
  • HPLC Analysis and Purification of Peptides. (2009).
  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (2025). Benchchem.
  • Solubility Guidelines for Peptides. (n.d.). Sigma-Aldrich.
  • Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. (2024). Open Access Pub.

Sources

avoiding racemization when using Z-D-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization in Peptide Synthesis

Welcome to the technical support center. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount to the success of your peptide synthesis projects. This guide provides in-depth answers and troubleshooting strategies specifically tailored to the challenges of using Z-D-Lys(Fmoc)-OH, helping you avoid the undesirable formation of the L-epimer and ensure the chiral purity of your final product.

Part 1: Foundational Knowledge & Root Cause Analysis

This section addresses the fundamental principles of racemization, providing the necessary background to make informed decisions during your synthesis.

Q: What is racemization, and why is it a critical issue when using Z-D-Lys(Fmoc)-OH?

A: Racemization is the process by which a chirally pure compound, such as the D-enantiomer of Z-Lys(Fmoc)-OH, converts into a mixture that includes its opposite enantiomer (in this case, the L-form). In peptide synthesis, this loss of stereochemical integrity is a significant problem because the biological activity of a peptide is often highly dependent on its precise three-dimensional structure.[1] The introduction of even small amounts of the incorrect diastereomer can lead to peptides with reduced or altered function, creating challenges in drug development and biological studies.

The formation of peptide bonds requires the chemical activation of a carboxylic acid group. This activation step, while necessary for the reaction to proceed, can inadvertently create intermediates that are susceptible to racemization.[2][3] Therefore, every coupling step involving a chiral amino acid carries an inherent risk of epimerization, which must be carefully managed.

Q: What is the primary chemical mechanism that causes racemization during peptide coupling?

A: The most prevalent mechanism for racemization during peptide synthesis is through the formation of a 5(4H)-oxazolone intermediate (also known as an azlactone).[4][5] This pathway is particularly relevant for Nα-protected amino acids during the carboxyl group activation step.

The process unfolds as follows:

  • Activation: The coupling reagent activates the C-terminal carboxyl group of the amino acid.

  • Oxazolone Formation: The activated carboxyl group is attacked intramolecularly by the oxygen of the Nα-protecting group's carbonyl, forming a planar, five-membered oxazolone ring.[4]

  • Proton Abstraction & Racemization: The proton on the α-carbon (the chiral center) of this oxazolone intermediate is now highly acidic and can be easily removed by a base. Its removal results in a planar, achiral enolate intermediate.[2][6]

  • Reprotonation: When this achiral intermediate is reprotonated, it can occur from either face of the planar ring, leading to a mixture of both D- and L-enantiomers.

  • Coupling: The oxazolone ring is then opened by the incoming amine of the next amino acid, incorporating the (now potentially racemized) residue into the peptide chain.

RacemizationMechanism cluster_0 Step 1: Activation & Ring Formation cluster_1 Step 2: Racemization cluster_2 Step 3: Coupling AminoAcid Z-D-Lys(Fmoc)-OH (Chirally Pure) Activated Activated Ester (Highly Reactive) AminoAcid->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone Intramolecular Attack Enolate Achiral Enolate (Loss of Chirality) Oxazolone->Enolate + Base - H⁺ (Proton Abstraction) RacemicOxazolone Racemic Oxazolone (D/L Mixture) Enolate->RacemicOxazolone + H⁺ (Reprotonation) RacemicPeptide Peptide Chain (Contains D- and L-Lys) RacemicOxazolone->RacemicPeptide + N-terminal Amine (Aminolysis)

Caption: The oxazolone mechanism is the primary pathway for racemization.

Part 2: Troubleshooting & Best Practices

This section provides actionable solutions to common problems encountered during synthesis.

Q: My analysis shows the presence of the L-epimer. Which step in my synthesis is the most likely cause?

A: The overwhelming majority of racemization occurs during the amino acid activation and coupling step .[3] The conditions required to make the carboxyl group reactive enough to form a peptide bond are the same conditions that promote the formation of the problematic oxazolone intermediate.[4]

While less common, some degree of racemization can also occur under harsh basic conditions, such as during the Fmoc-deprotection step, especially if the alpha-proton is particularly acidic or if the deprotection is prolonged. However, this is generally considered a minor contributor compared to the coupling step.

Q: How do I select the right coupling reagent and additives to minimize racemization?

A: Your choice of coupling reagent and, critically, the use of additives, is the most effective tool you have to suppress racemization.

The Role of Additives: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are essential.[6][7] They work by reacting with the highly reactive activated intermediate (e.g., an O-acylisourea from a carbodiimide) faster than it can rearrange into an oxazolone. This reaction forms a new, more stable active ester (an OBt or Oxyma ester). These active esters are still reactive enough to couple efficiently with the amine but are significantly less prone to racemization.[8] Oxyma is now often preferred as it is a non-explosive and highly effective alternative to HOBt.[9]

AdditiveMechanism Activated Highly Reactive Activated Intermediate Oxazolone Oxazolone Formation (High Racemization Risk) Activated->Oxazolone Fast, Uncatalyzed Rearrangement StableEster Stable Active Ester (Low Racemization Risk) Activated->StableEster Intercepted by Additive Additive Additive (HOBt or Oxyma) Peptide Desired Peptide (Chirally Pure) StableEster->Peptide Coupling with Amine

Caption: Additives intercept reactive species to prevent racemization.

Coupling Reagent Comparison: The choice of coupling reagent itself is also crucial. Uronium/aminium salt-based reagents that incorporate an HOBt or HOAt moiety, like HBTU and HATU, are generally effective. However, for maximum safety against racemization, the gold standard is often considered to be a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) used in combination with an additive like Oxyma Pure or HOBt.[7]

Reagent ClassExample(s)Racemization RiskKey Considerations
Carbodiimides DIC, EDCLow (with additive) Considered one of the safest methods when paired with HOBt or Oxyma Pure.[7] The corresponding urea byproduct from DIC is soluble in common solvents.
Uronium/Aminium HBTU, TBTUModerate Effective and fast, but can promote racemization if pre-activation times are long or if no additive is used.
Guanidinium HATULow Highly efficient and generally low-racemizing due to the HOAt moiety.[4] However, it can cause a side reaction (guanidinylation) at the N-terminus.
Phosphonium PyBOPModerate Very effective for hindered couplings but can lead to racemization with prolonged reaction times.[7]
Q: What are the optimal reaction conditions (solvent, temperature, base) to prevent epimerization of Z-D-Lys(Fmoc)-OH?

A: Fine-tuning your reaction conditions provides another layer of control.

  • Base Selection: The strength and steric hindrance of the base used to neutralize the protonated amine can influence racemization.[2]

    • High Risk: Strong, non-hindered bases like triethylamine (TEA) should be avoided.

    • Recommended: Use sterically hindered bases like N,N-diisopropylethylamine (DIEA) or weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[2][10] These are less likely to abstract the critical α-proton from the activated intermediate.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are standard in SPPS. While they are necessary for solubility and reaction kinetics, they can also promote racemization compared to less polar solvents.[5] Ensure your reagents are fully dissolved and the resin is properly swollen.

  • Temperature: Perform couplings at room temperature or below (e.g., 0 °C). Elevated temperatures, while accelerating the coupling reaction, will also significantly increase the rate of racemization.[10] Lowering the temperature is a simple and effective way to minimize epimerization, especially for sensitive residues.[10]

Q: Can the Fmoc-deprotection step cause racemization? If so, how can it be avoided?

A: Yes, although it is a lesser risk than during coupling, the basic conditions of Fmoc removal can cause epimerization. The standard reagent, a 20% solution of piperidine in DMF, is a relatively strong base.[11]

Mitigation Strategies:

  • Reduce Base Concentration/Time: Use the minimum concentration and time necessary for complete Fmoc removal. Over-exposure to the basic solution should be avoided.

  • Use Alternative Bases: For particularly sensitive sequences, consider using milder deprotection cocktails. A solution of 5% piperazine in NMP, sometimes with 2% DBU, has been shown to be effective and can reduce side reactions like diketopiperazine formation.[12][13]

  • Add HOBt: Adding a small amount of HOBt (e.g., 0.1 M) to the piperidine deprotection solution can help buffer the basicity and has been shown to reduce base-mediated side reactions.[10]

Part 3: Analytical Verification

Ensuring the chiral purity of your final product requires robust analytical methods.

Q: How can I accurately detect and quantify the level of racemization in my final peptide?

A: The most reliable method for determining the enantiomeric purity of your peptide is through Chiral High-Performance Liquid Chromatography (HPLC) .[1][14] This technique can separate the desired peptide from its diastereomeric impurity.

General Protocol for Chiral HPLC Analysis:

  • Peptide Hydrolysis: The purified peptide is completely hydrolyzed back into its constituent amino acids. This is typically done using 6N HCl in deuterated water (D₂O) at elevated temperatures (e.g., 110 °C for 24 hours). The use of deuterated acid helps to correct for any small amount of racemization that might occur during the hydrolysis step itself.[1][14]

  • Chromatographic Separation: The resulting amino acid mixture is then analyzed on an HPLC system equipped with a chiral column.[15] There are various types of chiral stationary phases (CSPs) available that can effectively separate D- and L-amino acids.[16]

  • Detection and Quantification: The separated amino acids are detected, typically by UV absorbance or mass spectrometry (MS).[1][14] The peak areas corresponding to the D-Lys and any detected L-Lys are integrated. The percentage of the unwanted epimer can be calculated from these areas, providing a quantitative measure of racemization. A reporting limit of 0.1% for the D-isomer is achievable with validated methods.[1]

Summary of Best Practices
ParameterRecommendationRationale
Coupling Strategy Use DIC with an additive like Oxyma Pure or HOBt.Forms a more stable active ester that is less prone to racemization via the oxazolone pathway.[7][9]
Base Use a sterically hindered base (DIEA) or a weaker base (NMM, Collidine).Minimizes abstraction of the acidic α-proton from the activated intermediate.[2][10]
Temperature Perform couplings at room temperature or 0 °C. Avoid heat.Lower temperature slows down the rate of racemization significantly more than the coupling reaction.[10]
Pre-activation Minimize pre-activation time before adding the mixture to the resin.Prolonged activation allows more time for the oxazolone intermediate to form and racemize.
Fmoc Deprotection Use the shortest time necessary. Consider milder reagents (e.g., piperazine) for sensitive sequences.Reduces the risk of base-catalyzed epimerization at the α-carbon.[12]
Verification Analyze the final peptide via chiral HPLC after total hydrolysis.Provides definitive, quantitative proof of the stereochemical integrity of the product.[1][14]
References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography. PubMed. [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. [Link]

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health (NIH). [Link]

  • Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water. National Institutes of Health (NIH). [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]

  • Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. [Link]

  • (PDF) Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. ResearchGate. [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • Mechanistic studies of peptide oxazolone racemization. PubMed. [Link]

  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing. [Link]

  • Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy. PMC - PubMed Central. [Link]

  • Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. RSC Publishing. [Link]

  • Z-D-Lys(Fmoc)-OH. PubChem - NIH. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. [Link]

  • (PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Racemization of amino acids under natural conditions: part 3—condensation to form oligopeptides. Creation Ministries International. [Link]

  • US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis.
  • Fmoc-Lys(Dde)-OH. PubChem - NIH. [Link]

Sources

Technical Support Center: Synthesis of Long Peptides with Z-D-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the solid-phase peptide synthesis (SPPS) of long peptides, specifically when incorporating the Z-D-Lys(Fmoc)-OH building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the complexities of this specialized area of peptide chemistry.

Introduction: The Unique Challenges of Z-D-Lys(Fmoc)-OH in Long Peptide Synthesis

The synthesis of long peptides (>30 amino acids) is inherently challenging due to issues like aggregation, incomplete couplings, and side reactions.[1][2] The incorporation of non-natural amino acids such as Z-D-Lys(Fmoc)-OH introduces another layer of complexity. While the D-configuration can enhance proteolytic stability, a desirable trait in therapeutic peptides, and the Z-group offers an orthogonal protection strategy, their combination can present specific hurdles.[3][4]

This guide will address the primary challenges associated with Z-D-Lys(Fmoc)-OH in the context of long peptide synthesis, which include:

  • Aggregation: Long peptide chains, particularly those containing hydrophobic residues or D-amino acids, have a high propensity to form secondary structures and aggregate on the solid support.[5] This can hinder reagent access, leading to incomplete reactions.

  • Steric Hindrance: The bulky Z-group on the lysine side chain can sterically hinder the coupling of subsequent amino acids, leading to lower yields and deletion sequences.

  • Incomplete Deprotection: The Z-group is typically removed during the final cleavage step under strong acidic conditions.[3] However, its presence can sometimes interfere with the complete removal of other side-chain protecting groups, especially in sterically crowded environments within a long peptide.

  • Solubility Issues: The final, cleaved peptide may exhibit poor solubility in standard purification solvents, complicating downstream processing.

Frequently Asked Questions (FAQs)

Q1: Why is my long peptide synthesis failing after incorporating Z-D-Lys(Fmoc)-OH?

A1: Failure after incorporating Z-D-Lys(Fmoc)-OH is often due to a combination of factors. The D-amino acid can alter the peptide backbone conformation, potentially initiating aggregation.[6] The bulky Z-group can also contribute to steric hindrance, making subsequent couplings more difficult. It is crucial to monitor coupling efficiency immediately after the introduction of this residue.

Q2: Can the Z-group be prematurely cleaved during Fmoc deprotection?

A2: The benzyloxycarbonyl (Z) group is generally stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc deprotection.[7] However, repeated exposure over many cycles in a long synthesis could potentially lead to minimal, cumulative loss. The primary concern is not premature cleavage but its influence on the physical properties of the peptide-resin.

Q3: Are there alternatives to the Z-group for orthogonal lysine protection in Fmoc synthesis?

A3: Yes, several orthogonal protecting groups for the lysine side chain are available in Fmoc chemistry. These include:

  • Boc (tert-butyloxycarbonyl): Commonly used and removed with TFA during final cleavage.[7]

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl): Removable with dilute hydrazine, offering an additional level of orthogonality.[8]

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl): A more sterically hindered version of Dde, sometimes offering better stability.[9]

  • Mtt (4-methyltrityl): Cleaved under mildly acidic conditions that do not affect tBu-based side-chain protecting groups.[9]

The choice of protecting group depends on the specific requirements of your synthesis, such as on-resin cyclization or modification.[8][9]

Q4: How does the D-lysine residue affect the final peptide's structure and function?

A4: The incorporation of D-amino acids can significantly impact the peptide's secondary structure, often disrupting alpha-helices and beta-sheets.[6] This can be advantageous in preventing aggregation during synthesis and can also confer resistance to proteolysis by endogenous enzymes, thereby increasing the peptide's in vivo half-life.[4]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of long peptides containing Z-D-Lys(Fmoc)-OH.

Issue 1: Incomplete Coupling or Deletion Sequences

Symptoms:

  • Positive Kaiser test after coupling.

  • Mass spectrometry (MS) analysis of the crude product shows significant peaks corresponding to deleted sequences.[10]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Peptide Aggregation The growing peptide chain folds on the resin, blocking access to the N-terminus.1. Solvent Modification: Switch from DMF to NMP or use a mixture of DMF/DMSO.[11] 2. Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures.[12] 3. Elevated Temperature: Perform couplings at a higher temperature (e.g., 50-75°C) to reduce aggregation.[2]
Steric Hindrance The bulky Z-D-Lys(Fmoc)-OH residue or adjacent amino acids physically block the incoming activated amino acid.[13]1. Extended Coupling Time: Double the standard coupling time for the residue immediately following Z-D-Lys(Fmoc)-OH.[14] 2. Double Coupling: Perform two consecutive couplings for the challenging residue.[13] 3. Change Coupling Reagents: Use a more potent coupling reagent like HATU or HCTU.[2]
Poor Resin Swelling Inadequate swelling of the resin matrix can restrict reagent access.[15]1. Ensure Proper Swelling: Allow the resin to swell completely in the synthesis solvent before starting.[16] 2. Choose an Appropriate Resin: For long peptides, resins with polyethylene glycol (PEG) linkers (e.g., NovaSyn® TGR) can improve solvation and reduce aggregation.[12]

Workflow for Diagnosing Incomplete Coupling:

G start Positive Kaiser Test After Coupling q1 Is the peptide sequence known to be difficult (hydrophobic)? start->q1 sol_agg Implement anti-aggregation strategies (e.g., chaotropic salts, elevated temp). q1->sol_agg Yes q2 Is the difficult coupling occurring after a bulky residue like Z-D-Lys? q1->q2 No sol_steric Use extended/double coupling or a stronger coupling reagent. q2->sol_steric Yes check_resin Evaluate resin swelling and consider a PEG-based resin. q2->check_resin No

Caption: Troubleshooting workflow for incomplete coupling.

Issue 2: Difficult Final Cleavage and Deprotection

Symptoms:

  • MS analysis of the crude product shows peaks corresponding to the peptide with protecting groups still attached.

  • Low overall yield after cleavage.[17]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Z-Group Removal The Z-group requires strong acid for cleavage, and in a folded long peptide, it may be inaccessible.1. Extended Cleavage Time: Increase the cleavage time to 4-6 hours.[18] 2. Stronger Acid Conditions: While TFA is standard, for very difficult cases, consultation of specialized literature on stronger acid cocktails may be necessary, though this increases the risk of side reactions.
Scavenger Issues Reactive carbocations generated during cleavage can cause side reactions if not properly scavenged.[19]1. Optimize Scavenger Cocktail: Use a standard "Reagent K" cocktail (TFA/phenol/water/thioanisole/EDT) for peptides with sensitive residues.[20] 2. Address Methionine Oxidation: If your peptide contains methionine, consider using "Reagent H" which is designed to prevent its oxidation.[21]
Precipitation on Resin The cleaved peptide may be insoluble in the cleavage cocktail and precipitate onto the resin beads.1. Multiple Cleavages: Perform a second or even third cleavage of the resin with fresh cocktail to recover precipitated peptide.[17] 2. Test Cleavage: Perform a small-scale test cleavage and analyze both the filtrate and the resin to determine if the peptide is precipitating.

Diagram of Cleavage Cocktail Components:

G cocktail Cleavage Cocktail tfa TFA (Trifluoroacetic Acid) cocktail->tfa Cleaves peptide & protecting groups scavengers Scavengers cocktail->scavengers Quenches reactive cations water Water scavengers->water For Trp, Tyr tips TIPS (Triisopropylsilane) scavengers->tips For Trp edt EDT (Ethanedithiol) scavengers->edt For Cys

Caption: Key components of a standard cleavage cocktail.

Protocols

Protocol 1: Modified Coupling for Difficult Residues

This protocol is recommended for coupling an amino acid immediately following the incorporation of Z-D-Lys(Fmoc)-OH or other bulky residues.

  • Resin Preparation: Perform the standard Fmoc deprotection of the peptide-resin (e.g., 20% piperidine in DMF). Wash thoroughly with DMF.

  • Activation Mixture: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

  • Activation: Add DIPEA (8 eq.) to the activation mixture and let it pre-activate for 1-2 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1 hour.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.

  • Second Coupling (if necessary): If the Kaiser test is positive (blue/purple beads), drain the reaction vessel and repeat steps 2-4 for a second coupling.

  • Washing: Once the coupling is complete (yellow beads with Kaiser test), wash the resin thoroughly with DMF and proceed to the next deprotection step.

Protocol 2: Optimized Cleavage Using Reagent K

This protocol is a robust method for the final cleavage and deprotection of most peptides, including those with sensitive residues.[20]

  • Reagent Preparation: Prepare Reagent K fresh: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v).[20]

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage: Add the Reagent K cocktail to the resin (10 mL per gram of resin).[20]

  • Reaction: Stopper the vessel and allow it to react at room temperature for 2-4 hours with occasional swirling. Peptides with multiple arginines may require longer.[20]

  • Filtration: Filter the cleavage mixture into a clean collection tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of ice-cold methyl-tert-butyl ether (MTBE) to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and dry the crude peptide under vacuum.

Peptide Characterization

After synthesis and cleavage, it is imperative to characterize the crude peptide to diagnose any issues that occurred during synthesis.

Analytical Technique Information Provided Relevance to Z-D-Lys(Fmoc)-OH Synthesis
Mass Spectrometry (MS) Molecular weight of the final product and any byproducts.[10]Confirms the successful incorporation of all amino acids and the removal of all protecting groups. Identifies deletion sequences or incomplete deprotection.[22]
High-Performance Liquid Chromatography (HPLC) Purity of the crude product and separation of desired peptide from impurities.[23]Assesses the overall success of the synthesis and guides the purification strategy. A broad or messy chromatogram often indicates aggregation or multiple side reactions.[24]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 3D structural information.[10]Can confirm the presence and configuration of the D-lysine residue and provide insights into the peptide's solution structure.[25]

References

  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • BenchChem.
  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023-01-30).
  • Creative Proteomics.
  • CSBio. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
  • BioPharmaSpec.
  • ACS Central Science. "Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains". (2023-07-15).
  • Creative Biolabs. Peptide Analysis Techniques Review.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • Mesa Labs. SPPS Tips For Success Handout.
  • CDN Isotopes. Cleavage Cocktail Selection.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis.
  • Nature Protocols. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences". (2007).
  • ResearchGate.
  • Gyros Protein Technologies. Challenging SPPS: Difficult Sequences And Side Reactions.
  • International Journal of Science and Research Archive. "Analytical techniques for peptide-based drug development: Characterization, stability and quality control". (2025-02-24).
  • Sigma-Aldrich.
  • ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. (2014-10-21).
  • Methods in Molecular Biology. "Methods and protocols of modern solid phase peptide synthesis". (2014-06-13).
  • ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025-02-26).
  • Journal of Peptide Research. "A cleavage cocktail for methionine-containing peptides".
  • Bachem. Solid Phase Peptide Synthesis (SPPS) explained. (2023-06-05).
  • PLoS One. "Peptides Comprised of Alternating L- and D- Amino Acids Inhibit Amyloidogenesis in Three Distinct Amyloid Systems Independent of Sequence".
  • Quantitative Biology. "Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches".
  • Sigma-Aldrich.
  • AAPPTEC.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis.
  • Frontiers in Chemistry. "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides". (2020-03-04).

Sources

Technical Support Center: Managing Steric Hindrance with Z-D-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for managing the unique challenges of incorporating Z-D-Lys(Fmoc)-OH into your peptide synthesis workflows. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to help you navigate the complexities of this sterically demanding building block.

Frequently Asked Questions (FAQs)

Q1: What is Z-D-Lys(Fmoc)-OH, and why is it considered a "difficult" amino acid in Solid-Phase Peptide Synthesis (SPPS)?

Z-D-Lys(Fmoc)-OH is a derivative of the D-enantiomer of lysine. It features two critical protecting groups:

  • Nα-Fmoc (Fluorenylmethyloxycarbonyl): Protects the alpha-amine, which is the site of peptide bond formation. It is base-labile, typically removed by piperidine.[1][2]

  • Nε-Z (Benzyloxycarbonyl or Cbz): Protects the side-chain epsilon-amine to prevent unwanted branching.[3] It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids (e.g., HF) or hydrogenolysis.

The synthetic difficulty arises from significant steric hindrance . Both the Fmoc and Z groups are bulky aromatic structures.[3] When this amino acid is activated for coupling, these large groups physically obstruct the activated carboxyl group from efficiently approaching the N-terminal amine of the peptide chain on the solid support. This leads to slower reaction kinetics and a higher probability of incomplete coupling compared to less hindered amino acids.[3][4]

Q2: Can I use standard coupling reagents like DIC/HOBt for Z-D-Lys(Fmoc)-OH?

While standard carbodiimide activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with additives like HOBt can be used, they are often inefficient for sterically hindered couplings.[5][6] These methods may result in low yields and require significantly extended reaction times.[6] For challenging residues like Z-D-Lys(Fmoc)-OH, more potent coupling reagents are strongly recommended to overcome the high activation energy barrier imposed by the steric bulk.[7]

Q3: Which coupling reagents are most effective for incorporating Z-D-Lys(Fmoc)-OH?

Uronium/aminium salt-based reagents are the gold standard for difficult couplings.[7][8] Reagents such as HATU , HCTU , and COMU are highly effective because they rapidly form highly reactive activated esters, which can overcome steric hindrance more efficiently.[5][8]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is frequently cited as the premier choice due to its high reactivity and ability to suppress racemization.[8][9][10]

  • COMU is a newer, safer alternative to HATU, as it does not rely on potentially explosive HOAt derivatives, while offering comparable or even superior coupling efficiency.[5]

Q4: What are the primary side reactions to be aware of when using Z-D-Lys(Fmoc)-OH?

Beyond incomplete coupling, two main side reactions are of concern:

  • Racemization: Although D-amino acids are used intentionally, any loss of stereochemical purity is detrimental. The risk of racemization increases with prolonged activation times, stronger bases, and higher temperatures.[11] The primary mechanism involves the formation of a planar oxazolone intermediate after activation, which can be re-protonated to either the D or L form.[11]

  • Guanidinylation: This is a chain-terminating side reaction that can occur when using excess uronium/aminium reagents like HATU. The reagent can react with the free N-terminal amine of the peptide chain, forming an irreversible guanidinium cap that prevents further elongation.[10][12]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the incorporation of Z-D-Lys(Fmoc)-OH.

Problem: Positive Kaiser Test After Coupling (Incomplete Reaction)

A blue or purple color on the resin beads after a Kaiser test indicates the presence of unreacted primary amines, confirming an incomplete coupling reaction.[3][13][14]

The following diagram outlines a decision-making process for addressing an incomplete coupling event.

G start Start: Z-D-Lys(Fmoc)-OH Coupling kaiser_test Perform Kaiser Test start->kaiser_test is_positive Test Positive? (Blue Beads) kaiser_test->is_positive recouple Immediate Action: Perform Double Coupling (Use fresh reagents) is_positive->recouple  Yes proceed Proceed to Next Cycle is_positive->proceed No (Yellow Beads) kaiser_test2 Perform Kaiser Test Again recouple->kaiser_test2 optimize Root Cause Analysis & Future Optimization recouple->optimize Review protocol is_positive2 Still Positive? kaiser_test2->is_positive2 cap Capping Step: Block unreacted amines with Acetic Anhydride/DIEA is_positive2->cap  Yes is_positive2->proceed No cap->proceed cap->optimize Review protocol

Caption: Troubleshooting workflow for incomplete Z-D-Lys(Fmoc)-OH coupling.

Step-by-Step Solutions

If you encounter a positive Kaiser test, follow these protocols.

Double coupling is the process of repeating the coupling step to force the reaction to completion.[7][15]

  • Protocol:

    • Drain the initial coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove byproducts and residual reagents.

    • Prepare a fresh solution of activated Z-D-Lys(Fmoc)-OH using the same equivalents as the initial attempt.

    • Add the fresh solution to the resin and allow the reaction to proceed for the same duration as the first coupling.

    • Wash the resin and perform a second Kaiser test to confirm completion.[13]

If double coupling is frequently required, optimizing your core protocol is necessary.

A. Upgrade Your Coupling Reagent

Using a more potent reagent is the most effective single change you can make. The table below compares common reagents for this application.

Coupling ReagentClassRelative Efficiency for Hindered AAKey Considerations
DIC / HOBtCarbodiimideLow to ModerateInexpensive but slow; may require elevated temperatures or very long reaction times.[5][6]
HBTU / HCTUUronium SaltHighVery effective, but can cause guanidinylation if used in excess.[7][10]
HATU Uronium SaltVery High Often considered the gold standard for difficult couplings due to high reactivity and reduced racemization risk.[7][8][9]
COMU Uronium SaltVery High Excellent alternative to HATU with similar efficiency but improved safety profile (non-explosive byproduct).[5]

B. Optimize Reaction Conditions

For particularly stubborn sequences, further optimization may be needed. The following table provides a comparison of standard versus optimized parameters.

ParameterStandard SPPS ConditionsOptimized Conditions for Z-D-Lys(Fmoc)-OHRationale
Coupling Reagent DIC/HOBtHATU or COMU Overcomes the high activation energy of the sterically hindered residue.[7][8]
Equivalents (AA:Reagent:Base) 3 : 3 : 64 : 3.9 : 8A slight excess of reagents ensures the reaction is driven to completion.
Coupling Time 1 - 2 hours2 - 4 hours (or overnight)Allows more time for the sterically blocked molecules to orient correctly and react.[3]
Temperature Room Temperature (25°C)40 - 50°CProvides additional kinetic energy to overcome the steric barrier. Use with caution due to racemization risk.[11][16]
Microwave Energy N/AYes (e.g., 20W for 10-30 min)Microwave irradiation dramatically accelerates coupling reactions for difficult sequences and can significantly improve purity.[17][18][19][20]
Solvent DMFNMP or DMF/NMP (1:1)NMP has better resin-swelling properties and can help disrupt peptide aggregation, improving accessibility of reactive sites.[21]

If the coupling remains incomplete after optimization attempts, you must "cap" the unreacted chains to prevent the formation of deletion sequence impurities, which are often difficult to separate during purification.[7]

  • Capping Protocol:

    • After a failed coupling, wash the resin thoroughly with DMF.

    • Prepare a capping solution (e.g., 20% Acetic Anhydride and 2% DIEA in NMP).

    • Add the capping solution to the resin and agitate for 30 minutes.

    • Wash the resin thoroughly with DMF and proceed to the deprotection step for the next cycle.

Experimental Protocols

High-Efficiency HATU Coupling Protocol for Z-D-Lys(Fmoc)-OH

This protocol is recommended for achieving high coupling efficiency with Z-D-Lys(Fmoc)-OH.

  • Workflow Diagram:

G cluster_0 Reagent Preparation cluster_1 On-Resin Reaction prep_aa Dissolve Z-D-Lys(Fmoc)-OH (4 eq) & HATU (3.9 eq) in DMF prep_base Add DIEA (8 eq) to activated mixture prep_aa->prep_base couple Add activated solution to resin Agitate for 2-4 hours prep_base->couple swell Swell & Deprotect Peptide-Resin swell->couple wash Wash Resin with DMF (5x) couple->wash monitor Perform Kaiser Test wash->monitor

Caption: Workflow for a high-efficiency HATU-mediated coupling cycle.

  • Step-by-Step Methodology:

    • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes. Perform the standard Nα-Fmoc deprotection using 20% piperidine in DMF and wash thoroughly.

    • Amino Acid Pre-activation: In a separate vessel, dissolve Z-D-Lys(Fmoc)-OH (4 eq.) and HATU (3.9 eq.) in fresh, high-purity DMF.

    • Activation: Add DIEA (8 eq.) to the amino acid/HATU mixture. Vortex for 1-2 minutes. The solution may change color.[7]

    • Coupling Reaction: Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. For very difficult sequences, consider raising the temperature to 40°C.

    • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove all soluble reagents and byproducts.

    • Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines.[14] If the test is positive, perform a double coupling.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
  • Matsuura, K., et al. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry, 11(14), 2370-6.
  • Creative Peptides. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
  • Collins, J. M. (n.d.).
  • CEM. (2015, April 17). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control.
  • Collins, J. M., & Jones, K. M. (2025, August 10). Microwave technology for solid phase peptide synthesis It's not just for difficult peptides.
  • SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Coin, I., et al. (n.d.). Protecting Groups in Peptide Synthesis. PubMed.
  • BenchChem. (n.d.). Kaiser test for monitoring incomplete coupling of modified amino acids.
  • PolyPeptide Group. (2026, January 15). Enhance Peptide Manufacturing Using Backbone N Protecting Groups. YouTube.
  • BenchChem. (n.d.).
  • Aapptec Peptides. (n.d.).
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Miranda, L. P., & Alewood, P. F. (n.d.). Accelerated chemical synthesis of peptides and small proteins. PNAS.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (2018, June 22). What are the possible reasons for false positive results in Kaiser test?.
  • BenchChem. (n.d.). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis.
  • BenchChem. (n.d.). Navigating Steric Hindrance with Boc-His(Z)-OH in Solid-Phase Peptide Synthesis: A Technical Guide.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11642-11647.
  • (n.d.). Side Reactions in - Peptide Synthesis.
  • Fields, G. B. (2025, August 10). Procedures to Improve Difficult Couplings.
  • Pires, D. A. T., & Bemquerer, M. P. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Embrapa Recursos Genéticos e Biotecnologia.
  • ResearchGate. (2014, November 6). Can anyone tell me the probable reason behind getting two different coloured beads after deprotection?.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (n.d.). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
  • Sato, D., & Wu, Z. (2021). Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation.
  • National Institutes of Health. (2024, January 5).
  • BenchChem. (n.d.). Technical Support Center: Optimizing Boc-D-Lys-OH Coupling in SPPS.
  • Request PDF. (2025, August 10).
  • ResearchGate. (n.d.). Preparation of Fmoc‐D‐Lys(Z)‐OH (21) and Fmoc‐D‐Lys(Alloc)‐OH (22).
  • Novabiochem®. (n.d.).

Sources

incomplete Fmoc removal from Z-D-Lys(Fmoc)-OH and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting issues related to the use of Z-D-Lys(Fmoc)-OH in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges associated with incomplete Fmoc group removal from the Lysine side chain.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Z-D-Lys(Fmoc)-OH, and why can the side-chain Fmoc removal be particularly challenging?

Z-D-Lys(Fmoc)-OH is a derivative of the amino acid Lysine used in the synthesis of branched or specifically modified peptides. The alpha-amino group is protected by a benzyloxycarbonyl (Z) group, while the side-chain epsilon-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.

The primary challenge arises from steric hindrance . The bulky Z group at the N-terminus and the growing peptide chain can physically obstruct the approach of the deprotection base, typically piperidine, to the Fmoc group on the Lysine side chain.[1] This is especially prevalent as the peptide elongates or if the surrounding amino acids are themselves bulky.[1]

Q2: How can I detect incomplete Fmoc removal from the Lysine side chain?

Several analytical methods can reliably detect incomplete deprotection:

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): This is the most definitive method. Analysis of the cleaved crude peptide will show a peak corresponding to the mass of the desired peptide plus 222 Da, the mass of the Fmoc group.[2] This indicates that the Fmoc group remains attached to the Lysine side chain.

  • UV-Vis Spectrophotometry: During the deprotection step, the removal of the Fmoc group liberates dibenzofulvene (DBF), which forms an adduct with piperidine. This adduct can be monitored by its characteristic UV absorbance around 301 nm.[3][4] A reduced or absent signal compared to a standard N-terminal deprotection suggests the reaction is slow or incomplete.[5]

  • Qualitative Kaiser Test: The Kaiser (ninhydrin) test detects free primary amines.[1][3] After the side-chain deprotection step, a sample of the resin beads should turn a deep blue color, indicating the presence of the newly freed epsilon-amino group of Lysine. A yellow or colorless result signifies that the Fmoc group is still attached.[1]

Q3: What are the immediate consequences of incomplete side-chain Fmoc deprotection?

Incomplete removal of the side-chain Fmoc group is a critical failure in peptide synthesis. If the subsequent reaction involves modifying the Lysine side chain (e.g., branching, labeling, or cyclization), this step will fail for the portion of the peptide that remains protected. This leads to a heterogeneous mixture of the intended product and a major impurity (the Fmoc-protected peptide), which can be difficult to separate and significantly lowers the overall yield.[2]

Q4: Is the standard 20% piperidine in DMF solution always effective for this deprotection?

No, not always. While 20% piperidine in N,N-dimethylformamide (DMF) is the standard for N-terminal Fmoc removal, its effectiveness for a sterically hindered side-chain Fmoc group can be limited.[6][7] Factors like peptide aggregation, the length of the peptide chain, and the local chemical environment can render standard conditions insufficient, leading to incomplete deprotection.[1][8][9]

Section 2: In-Depth Troubleshooting Guide

This section addresses the common scenario where analysis reveals incomplete Fmoc removal and provides structured solutions.

Problem: HPLC/MS analysis of my final peptide shows a significant peak at [M+222], and the subsequent side-chain modification has failed.

This result is a clear indication of incomplete Fmoc removal from the Z-D-Lys(Fmoc)-OH side chain. The following guide will help you understand the cause and implement a robust solution.

Causality Analysis & Strategic Solutions

The core of the problem is that the deprotection base cannot efficiently access the Fmoc group. This can be due to chemical or physical barriers. Our strategy will be to either enhance the power of the deprotection chemistry or alter the physical environment to improve accessibility.

Solution 1: Optimization of Standard Deprotection Conditions

Before moving to alternative reagents, optimizing the standard piperidine protocol is often the simplest first step. This approach is suitable for moderately difficult sequences where a slight enhancement in reaction conditions is sufficient.

Protocol 1: Extended Piperidine Deprotection
  • Resin Swelling: Swell the peptide-resin thoroughly in DMF for at least 30-60 minutes. Poor swelling severely restricts reagent access.[1]

  • Initial Deprotection: Add a freshly prepared solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 30 minutes at room temperature.

  • Drain and Repeat: Drain the deprotection solution. Add a fresh aliquot of 20% piperidine in DMF and continue to agitate for an additional 60-90 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

  • Validation: Perform a Kaiser test. A strong positive (blue) result is required before proceeding to the next step. If the test is negative or weak, consider the more potent solutions below.

Solution 2: Alternative Deprotection Reagents

When steric hindrance is severe, a stronger or less bulky base is required. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a powerful, non-nucleophilic base that is highly effective for removing stubborn Fmoc groups.[10]

Comparative Overview of Deprotection Reagents
ReagentTypical ConcentrationAdvantagesDisadvantages
Piperidine 20% in DMFWell-established, effective scavenger of DBF.Can be inefficient for sterically hindered positions; may promote aspartimide formation.[11][12]
4-Methylpiperidine (4-MP) 20% in DMFSlightly more reactive than piperidine; considered less toxic.[8][13]Similar limitations to piperidine for highly hindered sites.
Piperazine 5-10% w/v in DMF/EthanolMilder base, can reduce certain side reactions.[11][14]Less efficient than piperidine, especially at short reaction times.[11]
DBU 2% in DMFVery strong, fast-acting base; highly effective for hindered positions; reduces epimerization for thioamides.[10]Does not scavenge DBF, which can re-add to the peptide; requires a scavenger in the solution.[10]
Piperazine/DBU Cocktail 5% Piperazine, 2% DBU in NMPCombines the strength of DBU with the scavenging ability of piperazine; very fast and efficient.[15][16]Requires careful preparation of the reagent mixture.
Protocol 2: DBU-Based Deprotection for Hindered Side Chains
  • Reagent Preparation: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF. The piperidine is added here to act as a scavenger for the liberated DBF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Add the DBU/piperidine/DMF solution to the resin. Agitate for 10-15 minutes at room temperature.

  • Repeat (Optional but Recommended): Drain the solution and add a fresh aliquot of the deprotection reagent. Agitate for another 10-15 minutes.

  • Washing: It is critical to wash the resin extensively with DMF (at least 7-10 times) to completely remove the potent DBU base, which can interfere with subsequent coupling reactions.

  • Validation: Perform a Kaiser test to confirm complete deprotection.

Solution 3: Modifying the Physical Environment

In cases where peptide aggregation is the primary cause of incomplete deprotection, altering the solvent conditions or using energy to disrupt secondary structures can be highly effective.[1][9]

Protocol 3: Deprotection with Chaotropic Agents or Microwave Energy
  • Option A: Chaotropic Agents

    • Prepare the standard 20% piperidine in DMF deprotection solution.

    • Add a chaotropic salt, such as 0.1 M HOBt (1-Hydroxybenzotriazole), to the solution. HOBt can help disrupt hydrogen bonding and break up β-sheet structures that cause aggregation.[5]

    • Proceed with an extended deprotection protocol as described in Protocol 1 .

  • Option B: Microwave-Assisted Deprotection

    • Place the reaction vessel containing the peptide-resin and 20% piperidine in DMF into a microwave peptide synthesizer.

    • Perform the deprotection step at an elevated temperature (e.g., 50-75°C) for a short duration (e.g., 2-5 minutes). Microwave energy efficiently breaks up aggregation and accelerates the reaction kinetics.[11]

    • Ensure the synthesizer's protocols include thorough washing steps post-deprotection.

Section 3: Visualization of Workflows and Mechanisms

Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing incomplete Fmoc removal.

G cluster_0 Problem Identification cluster_1 Solution Pathways cluster_2 Validation & Completion Problem Incomplete Fmoc Removal Detected (e.g., +222 Da in MS) Opt_Standard Solution 1: Optimize Standard Conditions (Extended Time/Temp) Problem->Opt_Standard Start with simplest approach Alt_Reagent Solution 2: Use Alternative Reagents (DBU-Based) Problem->Alt_Reagent If hindrance is known to be severe Mod_Env Solution 3: Modify Environment (Chaotropes/Microwave) Problem->Mod_Env If aggregation is suspected Validation Validation Step (Kaiser Test / Test Cleavage) Opt_Standard->Validation Alt_Reagent->Validation Mod_Env->Validation Success Proceed with Synthesis Validation->Success Positive Result Failure Re-evaluate & Choose Alternative Pathway Validation->Failure Negative Result Failure->Alt_Reagent

Caption: Troubleshooting decision workflow for incomplete Fmoc removal.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.

Caption: Base-catalyzed E1cB mechanism for Fmoc group removal.

References

  • Technical Support Center: Incomplete Fmoc Removal from PEGylated Peptides. Benchchem.
  • Methods for Removing the Fmoc Group. Springer Nature Experiments.
  • (PDF) Methods for Removing the Fmoc Group. ResearchGate.
  • Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis. Benchchem.
  • Methods for Removing the Fmoc Group. SpringerLink.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.
  • Technical Support Center: Optimizing Fmoc Deprotection of PEGylated Peptides. Benchchem.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate.
  • Technical Support Center: Purification of Fmoc-Lys(Fmoc)-OH Containing Peptides. Benchchem.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
  • Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis | Request PDF. ResearchGate.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC - NIH.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Shifting Paradigms in Peptide Synthesis: A Comparative Guide to Piperidine Alternatives for Fmoc Deprotection. Benchchem.
  • deprotection-reagents-in-fmoc-solid-phase-peptide-synthesis-moving-away-from-piperidine. Ask this paper | Bohrium.
  • Undesired removal of the Fmoc group by the free ε-amino function of a lysine residue | Request PDF. ResearchGate.
  • Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed.

Sources

Technical Support Center: Peptide Cleavage Strategies for Z-D-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for scientists and researchers utilizing the dual-protected amino acid, Z-D-Lys(Fmoc)-OH. This guide is designed to provide in-depth, field-proven insights into the cleavage and deprotection of peptides containing this unique building block. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Core Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts you need to grasp before planning your cleavage strategy. The use of Z-D-Lys(Fmoc)-OH is a deliberate choice for multi-step synthetic routes, and understanding the "why" is critical to success.

Q1: What is the strategic advantage of using Z-D-Lys(Fmoc)-OH in my peptide synthesis?

The incorporation of Z-D-Lys(Fmoc)-OH is an advanced strategy for peptides that require site-specific modification of a lysine side chain while the peptide is still attached to the solid-phase resin. The two protecting groups, Benzyloxycarbonyl (Z) and 9-fluorenylmethoxycarbonyl (Fmoc), are orthogonal. This means one can be removed under conditions that leave the other, and the rest of the peptide's protecting groups, completely intact.[1]

  • Side-Chain Fmoc Group: This group is base-labile, typically removed with piperidine.[2][3] Its purpose here is to be selectively removed on-resin, exposing the ε-amino group of lysine for further derivatization (e.g., attachment of a fluorophore, biotin, or a branched peptide chain).

  • Side-Chain Z Group: This group is stable to the basic conditions used for Fmoc removal and the mild acidic conditions of standard Fmoc-SPPS.[4] It serves as a robust "permanent" protecting group for the α-amino group of the D-Lysine that is only removed during the final, harsh cleavage step.[5]

Q2: Can I remove the Z, Fmoc, and other side-chain protecting groups (like Boc, tBu) in a single step with a standard TFA cocktail?

No, this is the most critical point of potential failure. Standard Trifluoroacetic Acid (TFA)-based cleavage cocktails (such as Reagent K or B) are designed to remove acid-labile protecting groups like tert-butyl (tBu), Boc, Trityl (Trt), and Pbf.[6][7][8]

  • The Z group is resistant to TFA and requires stronger acids (e.g., HBr, HF, TFMSA) or catalytic hydrogenolysis for cleavage.[4][9]

  • The Fmoc group is stable to acid and is only removed by base.[1][10]

Attempting a standard TFA cleavage will leave both the Z and Fmoc groups attached to your lysine side chain, resulting in a completely protected and likely undesired final product.

Workflow for Peptides Containing Z-D-Lys(Fmoc)-OH

The logical workflow for successfully synthesizing and cleaving a peptide with this residue involves sequential, orthogonal deprotection steps.

G cluster_SPPS On-Resin Solid-Phase Synthesis cluster_cleavage Final Cleavage & Deprotection A 1. Assemble Peptide Chain (Standard Fmoc-SPPS) B 2. Selective Side-Chain Fmoc Removal (20% Piperidine in DMF) A->B C 3. On-Resin Side-Chain Modification (e.g., Biotinylation, Fluorophore Coupling) (Optional Step) B->C D 4. Choose Cleavage Method Based on Z-Group Removal C->D E Method A: Catalytic Hydrogenolysis D->E Mildest No HF line F Method B: Strong Acid Cleavage (e.g., HBr/AcOH, HF) D->F Harsher Requires specific setup G 5. Peptide Precipitation, Purification (RP-HPLC), & Characterization (MS) E->G F->G

Caption: Workflow for Z-D-Lys(Fmoc)-OH peptide synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the final cleavage steps, providing symptoms, probable causes, and validated solutions.

Problem 1: Incomplete Z-Group Removal in Final Peptide
  • Symptom: Your mass spectrometry data shows the target peptide mass plus ~134 Da (C₈H₆O₂), and the peptide exhibits unexpected hydrophobicity during RP-HPLC analysis.

  • Probable Cause: You used a standard TFA-based cleavage cocktail, which is ineffective for cleaving the Z group.

  • Solution: The Z group must be removed using specific, more vigorous methods. The choice depends on the equipment available and the sensitivity of other residues in your sequence.

Table 1: Comparison of Z-Group Cleavage Methods
MethodReagents & ConditionsProsConsKey Scavengers & Considerations
Catalytic Hydrogenolysis H₂ gas, Pd/C or Pd(OAc)₂, in a solvent like DMF, MeOH, or AcOH. Atmospheric or elevated pressure.Very mild and clean. Orthogonal to most other protecting groups.Ineffective for peptides containing Met or Cys due to catalyst poisoning. Requires specialized hydrogenation equipment.No scavengers needed. Ensure peptide is fully dissolved.
Strong Acid: HBr/AcOH 33% HBr in Acetic Acid, room temperature, 1-4 hours.Effective and does not require a specialized HF apparatus.Extremely corrosive. Can cause side reactions with Trp and Tyr if not properly scavenged.Anisole or Thioanisole are critical to scavenge brominating species and prevent alkylation of sensitive residues.
Strong Acid: HF Anhydrous Hydrogen Fluoride (HF), 0°C, 1 hour."Gold standard" in Boc-SPPS; highly effective at removing most protecting groups, including Z.Extremely toxic, corrosive, and requires a dedicated, specialized apparatus.Anisole (p-cresol is often included). Scavengers are essential to prevent side reactions.[9]
Strong Acid: TFMSA Trifluoromethanesulfonic acid (TFMSA) in TFA, with scavengers. 0°C to RT.Stronger than TFA, can cleave Z-groups. Less hazardous than HF.Still highly corrosive and can promote side reactions.Thioanisole , m-cresol , ethanedithiol (EDT) .
Problem 2: Final Peptide Contains Unwanted Side-Chain Fmoc Group
  • Symptom: Mass spectrometry data shows the target peptide mass plus 222.1 Da (C₁₅H₁₀O₂).

  • Probable Cause: You forgot to perform the selective, on-resin deprotection of the lysine side-chain Fmoc group before initiating the final cleavage protocol.

  • Solution: This issue cannot be fixed post-cleavage easily. The peptide must be considered a failed synthesis. The correct workflow requires removing the side-chain Fmoc group with a base like piperidine while the peptide is still resin-bound.

Problem 3: Significant Side Product Formation During Strong Acid Cleavage
  • Symptom: RP-HPLC analysis shows multiple peaks close to the main product peak. Mass spectrometry reveals additions to Tryptophan (+134 Da from Z-group cation), oxidation of Methionine (+16 Da), or other modifications.

  • Probable Cause: Insufficient or incorrect scavengers were used in the strong acid cleavage cocktail (e.g., HBr/AcOH or HF). During cleavage, protective groups are released as highly reactive carbocations which can irreversibly modify nucleophilic amino acid side chains (Trp, Tyr, Met, Cys).[7]

  • Solution: Always use a well-designed scavenger cocktail tailored to your peptide sequence.

Diagram: The Role of Scavengers

G cluster_peptide Peptide Chain Z_group Z-Protecting Group Strong_Acid Strong Acid (e.g., HBr/AcOH) Reactive_Cation Reactive Benzyl Cation (C₇H₇⁺) Strong_Acid->Reactive_Cation releases Trp Tryptophan (Trp) (Nucleophilic) Reactive_Cation->Trp attacks Scavenger Scavenger (e.g., Thioanisole) Reactive_Cation->Scavenger is trapped by Alkylated_Trp Alkylated Trp (Side Product) Trapped_Cation Trapped Cation (Harmless)

Caption: Scavengers prevent side reactions during cleavage.

Detailed Experimental Protocols

Safety Precaution: Always handle strong acids like TFA, HBr/AcOH, and HF in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: On-Resin Selective Deprotection of Lys(Fmoc) Side Chain

Objective: To remove the Fmoc group from the lysine side chain, exposing the ε-amino group for modification while the peptide remains on the resin.

  • Swell the peptide-resin (1 equivalent) in Dichloromethane (DCM) for 30 minutes, then wash 3x with Dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF (v/v) to the resin. Use enough volume to fully cover the swollen resin.

  • Agitate the mixture gently (e.g., on a shaker or with nitrogen bubbling) for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Wash the resin with DCM (3x) and proceed to the next step (side-chain modification or final cleavage).

Protocol 2: Final Cleavage & Z-Group Removal via HBr/Acetic Acid

Objective: To simultaneously cleave the peptide from the resin and remove the Z-group and other acid-labile protecting groups. Use this protocol only if your peptide does not contain Met or Cys.

  • Dry the peptide-resin thoroughly under high vacuum for at least 2 hours.

  • In a round-bottom flask, add the dry resin.

  • Prepare the cleavage cocktail in a separate, dry glass container. For every 100 mg of resin, use:

    • Reagent: 33% HBr in Acetic Acid (2 mL)

    • Scavenger: Thioanisole (100 µL)

  • Add the cleavage cocktail to the resin. Ensure the flask is sealed and equipped with a drying tube.

  • Stir the suspension at room temperature for 2-3 hours. Monitor the reaction by taking a small aliquot of resin, washing it, and performing a test cleavage with TFA to check for remaining peptide via HPLC/MS.

  • Filter the resin through a fritted funnel, collecting the filtrate.

  • Wash the resin 2-3 times with a small volume of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2x with cold ether.

  • Dry the peptide pellet under vacuum and proceed to purification.

References

  • Verma, S., et al. (2023). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]

  • Verma, S., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. [Link]

  • ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Publications. [Link]

  • ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec. [Link]

  • ResearchGate. (N.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Aapptec Peptides. Cleavage from Wang Resin. Aapptec. [Link]

  • The Royal Society of Chemistry. (N.d.). Supporting information. The Royal Society of Chemistry. [Link]

  • PubMed. (1998). A cleavage cocktail for methionine-containing peptides. National Institutes of Health. [Link]

  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • Springer. (N.d.). Methods for Removing the Fmoc Group. Springer. [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. ResearchGate. [Link]

  • Aapptec. (N.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

  • CHIMIA. (2002). Thermal Cleavage of the Fmoc Protection Group. CHIMIA. [Link]

  • National Institutes of Health. (2020). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. National Institutes of Health. [Link]

  • PubMed. (1995). A peptide with alternating lysines can act as a highly specific Z-DNA binding domain. National Institutes of Health. [Link]

  • UC Davis. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [Link]

  • ResearchGate. (N.d.). (PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • AAPPTEC. (N.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Khan Academy. (N.d.). Peptide bonds: Formation and cleavage (film). Khan Academy. [Link]

  • ResearchGate. (2021). Can we remove the fmoc group after peptide cleavage?. ResearchGate. [Link]

  • Springer Nature Experiments. (N.d.). Methods for Removing the Fmoc Group. Springer Nature. [Link]

  • Royal Society of Chemistry. (2021). Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. Royal Society of Chemistry. [Link]

  • ResearchGate. (1965). An Approach to the Specific Cleavage of Peptide Bonds. ResearchGate. [Link]

Sources

Validation & Comparative

A Strategic Guide to Lysine Protection: Z-D-Lys(Fmoc)-OH vs. Boc-D-Lys(Z)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of building blocks is a critical determinant of success. The incorporation of lysine, with its reactive ε-amino group, necessitates a robust and strategic approach to side-chain protection. This guide provides an in-depth, objective comparison of two pivotal D-lysine derivatives: Z-D-Lys(Fmoc)-OH and Boc-D-Lys(Z)-OH . We will delve into the core chemical principles, practical performance, and supporting experimental data to empower you in making the most informed decision for your solid-phase peptide synthesis (SPPS) endeavors.

The Crux of the Matter: Orthogonality in Protecting Group Strategies

The fundamental difference between utilizing Z-D-Lys(Fmoc)-OH and Boc-D-Lys(Z)-OH lies in the overarching protecting group strategy employed in SPPS. These two molecules are emblematic of the two dominant, yet philosophically distinct, approaches: the Fmoc/tBu strategy and the Boc/Bzl strategy.[1]

  • The Fmoc/tBu Strategy , for which Z-D-Lys(Fmoc)-OH is designed, relies on the base-lability of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group for iterative deprotection during chain elongation. The side-chain protecting groups, in this case, the benzyloxycarbonyl (Z) group, are typically acid-labile and are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[2]

  • The Boc/Bzl Strategy , which employs Boc-D-Lys(Z)-OH, utilizes the acid-lability of the Nα-Boc (tert-butyloxycarbonyl) group for removal at each synthesis cycle. Consequently, the side-chain protecting groups, such as the Z group, must be stable to the repeated acid treatments and are cleaved under harsher conditions, often involving hazardous acids like hydrogen fluoride (HF).[3]

The concept of orthogonality is paramount here. An ideal protecting group scheme allows for the selective removal of one type of protecting group without affecting others.[4] The Fmoc/tBu strategy is a truly orthogonal system, as the base-labile Fmoc group and acid-labile side-chain protecting groups are cleaved by entirely different chemical mechanisms.[5] The Boc/Bzl strategy, however, is often termed "quasi-orthogonal" because both the Nα-Boc and side-chain benzyl-type protecting groups are acid-labile, relying on a gradient of acid strength for selective removal.[4]

Head-to-Head Comparison: Key Performance Indicators

To provide a clear and concise overview, the following table summarizes the critical performance characteristics of each lysine derivative within its respective synthetic strategy.

FeatureZ-D-Lys(Fmoc)-OH (in Fmoc/tBu Strategy)Boc-D-Lys(Z)-OH (in Boc/Bzl Strategy)
Nα-Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Nα-Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., 50% TFA in DCM)
Side-Chain Protecting Group Z (Benzyloxycarbonyl)Z (Benzyloxycarbonyl)
Side-Chain Deprotection Acid-labile (cleaved with final TFA cocktail)Requires strong acid (e.g., HF, TFMSA)
Orthogonality Fully orthogonalQuasi-orthogonal
Typical Crude Purity Generally higher due to milder conditionsCan be lower due to harsher conditions
Common Side Reactions Diketopiperazine formation at dipeptide staget-butylation of sensitive residues, premature side-chain deprotection
Safety Considerations Avoids the use of highly hazardous HFRequires specialized equipment and handling for HF
Automation Friendliness HighModerate

Experimental Data: A Comparative Analysis

A study comparing the synthesis of a decapeptide using different lysine protecting groups within the Fmoc strategy demonstrated that the choice of the side-chain protecting group significantly impacts the purity of the crude product. For instance, the use of the highly acid-labile trityl (Trt) group on lysine resulted in a crude purity of 92%, whereas the Boc-protected lysine yielded a purity of 85%.[6] This highlights the importance of the side-chain protecting group's stability and cleavage characteristics even within the milder Fmoc framework.

In the context of the Boc strategy, the repetitive use of TFA for Nα-deprotection can lead to the gradual degradation of acid-sensitive side-chain protecting groups, including the Z group, especially in long sequences. This can result in side-chain acylation and the formation of branched impurities.[7] The harsher final cleavage with HF can also generate reactive carbocations that lead to byproducts.[7]

Conversely, the milder conditions of the Fmoc strategy generally lead to higher crude purity and overall yield.[3] The key advantage is the preservation of the integrity of the acid-labile side-chain protecting groups until the final cleavage step.[8]

Experimental Workflows and Methodologies

To provide a practical context, here are detailed, step-by-step protocols for the incorporation of each lysine derivative in their respective SPPS strategies.

Protocol 1: Incorporation of Z-D-Lys(Fmoc)-OH via Fmoc/tBu SPPS

This protocol outlines a standard cycle for the incorporation of Z-D-Lys(Fmoc)-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin).

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Z-D-Lys(Fmoc)-OH (3 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Monitor the coupling reaction for completion using a qualitative method like the Kaiser test, which detects free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Final Cleavage and Deprotection: After the entire peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing 95% TFA and scavengers such as water and triisopropylsilane (TIS).[9]

Protocol 2: Incorporation of Boc-D-Lys(Z)-OH via Boc/Bzl SPPS

This protocol outlines a standard cycle for the incorporation of Boc-D-Lys(Z)-OH on a suitable resin (e.g., MBHA resin).

  • Resin Swelling: Swell the resin in DCM for at least 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

  • Neutralization:

    • Wash the resin with DCM.

    • Neutralize the resin with a 10% solution of DIPEA in DCM.

    • Wash the resin thoroughly with DCM.

  • Amino Acid Coupling:

    • Pre-activate Boc-D-Lys(Z)-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitoring: Monitor the coupling reaction using the Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Final Cleavage and Deprotection: Following the completion of the synthesis, the peptide is cleaved from the resin, and the Z side-chain protecting group is removed using a strong acid like anhydrous HF, typically in the presence of scavengers like anisole.[7] Caution: HF is extremely hazardous and requires specialized equipment and safety protocols.

Visualizing the Synthetic Strategies

To better illustrate the chemical logic behind these two approaches, the following diagrams outline the orthogonal deprotection schemes.

fmoc_strategy Resin Resin-Peptide-N(ε-Z)-Lys-Nα-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Final_Cleavage Final Cleavage (TFA Cocktail) Resin->Final_Cleavage After n cycles Coupling Couple next Fmoc-AA-OH Deprotection->Coupling exposes Nα-amine Coupling->Resin elongates chain Final_Peptide H-Peptide-N(ε)-Lys-OH Final_Cleavage->Final_Peptide removes Z group & cleaves from resin boc_strategy Resin Resin-Peptide-N(ε-Z)-Lys-Nα-Boc Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Final_Cleavage Final Cleavage (HF) Resin->Final_Cleavage After n cycles Neutralization Neutralization (DIPEA) Deprotection->Neutralization Coupling Couple next Boc-AA-OH Neutralization->Coupling exposes Nα-amine Coupling->Resin elongates chain Final_Peptide H-Peptide-N(ε)-Lys-OH Final_Cleavage->Final_Peptide removes Z group & cleaves from resin

Caption: Workflow for the Boc/Bzl strategy using Boc-D-Lys(Z)-OH.

Conclusion and Recommendations

The choice between Z-D-Lys(Fmoc)-OH and Boc-D-Lys(Z)-OH is fundamentally a decision between the Fmoc/tBu and Boc/Bzl synthetic strategies.

Z-D-Lys(Fmoc)-OH, within the Fmoc/tBu strategy, is the recommended choice for the majority of routine peptide synthesis applications. Its advantages include:

  • Milder reaction conditions , which generally lead to higher crude purity and overall yield. [3]* True orthogonality , which minimizes the risk of premature side-chain deprotection. [5]* Enhanced safety , by avoiding the use of highly hazardous reagents like HF. [3]* Greater compatibility with automation , which is prevalent in modern peptide synthesis laboratories.

Boc-D-Lys(Z)-OH, as part of the Boc/Bzl strategy, remains a valuable tool for specific and challenging synthetic targets. It may be preferred for:

  • Synthesis of highly hydrophobic or aggregation-prone peptides , where the repetitive acidic deprotection steps can help to disrupt secondary structures and improve solvation. [3]* Laboratories equipped and experienced with Boc chemistry and HF cleavage procedures.

Ultimately, a thorough understanding of the chemical principles underpinning each strategy is crucial for making an informed decision. By carefully considering the nature of the target peptide, available resources, and safety infrastructure, researchers can select the optimal lysine derivative to achieve their synthetic goals with the highest efficiency and purity.

References

  • ACS Omega. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • NIH. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • Slideshare. Spps and side reactions in peptide synthesis. [Link]

  • ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. [Link]

  • ResearchGate. Dependence of stepwise SPPS yield on coupling efficiency (A) and number of coupling steps (B). [Link]

  • CDN. Cleavage Cocktail Selection. [Link]

  • NIH. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. [Link]

  • NIH. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • ResolveMass. Peptide Characterization by RP-HPLC for Regulatory Submissions. [Link]

  • Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC. [Link]

  • Aapptec Peptides. Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with High-Quality Boc-D-Lys(Z)-OH. [Link]

  • NIH. Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. [Link]

  • Digital CSIC. Supporting Information. [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • PubMed. Analysis of Arginine and Lysine Methylation Utilizing Peptide Separations at Neutral pH and Electron Transfer Dissociation Mass Spectrometry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Use of Fmoc-Lys(Dde)-OH. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Protection: Understanding Fmoc-Lys(Boc)-OH in Amino Acid Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemistry of Fmoc-Lys(Boc)-OH in Peptide Synthesis. [Link]

  • ResearchGate. Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. [Link]

  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

Sources

A Senior Application Scientist's Guide to Orthogonally Protected Lysines: A Comparative Analysis of Z-D-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic synthesis of complex peptides is a cornerstone of innovation. The ability to introduce site-specific modifications—such as branching, cyclization, or the attachment of payloads—hinges on the sophisticated use of orthogonally protected amino acids. Among these, lysine, with its versatile ε-amino group, is a frequent target for such modifications.

This guide provides an in-depth comparison of Z-D-Lys(Fmoc)-OH, a unique orthogonally protected lysine derivative, with other commonly employed alternatives. We will move beyond catalog specifications to explore the causality behind experimental choices, offering field-proven insights to inform your synthetic strategies.

The Principle of Orthogonal Protection in Peptide Synthesis

In modern Solid-Phase Peptide Synthesis (SPPS), the most prevalent strategy is the Fmoc/tBu approach.[1][2] This method relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups (like tert-butyl, Boc, or trityl) for side-chain protection.[3][4] An "orthogonal" protecting group is one that can be removed under a distinct set of conditions that do not affect the α-amino (Fmoc) or other side-chain (e.g., tBu) protectors.[5] This principle is the key to unlocking advanced peptide architectures, as it allows for the selective deprotection and modification of a single amino acid side chain while the peptide remains anchored to the solid support.

An Introduction to Z-D-Lys(Fmoc)-OH

Z-D-Lys(Fmoc)-OH is a lysine derivative where the α-amino group is protected by the benzyloxycarbonyl (Z or Cbz) group, and the ε-amino group is protected by the Fmoc group.[6][7] This arrangement is the reverse of the more common Fmoc-Lys(PG)-OH derivatives used in standard Fmoc SPPS. Its primary application is in Boc-based SPPS, where the Z group remains stable during the repetitive acidolytic cleavage of the N-terminal Boc group. The Fmoc group on the side chain can then be selectively removed with a mild base (e.g., piperidine) to allow for on-resin modification.[8]

Key Characteristics:

  • α-Amino Protection: Z (Benzyloxycarbonyl) group, removed by strong acid (HF, HBr/AcOH) or catalytic hydrogenolysis.[9]

  • ε-Amino Protection: Fmoc (9-fluorenylmethyloxycarbonyl) group, removed by mild base (e.g., 20% piperidine in DMF).[4]

  • Primary Application: Boc-SPPS for selective side-chain modification.

Competing Orthogonal Lysine Derivatives

To understand the specific advantages and disadvantages of Z-D-Lys(Fmoc)-OH, it is essential to compare it with other lysine derivatives used for orthogonal protection, primarily within the more common Fmoc-SPPS framework.

  • Fmoc-Lys(Boc)-OH: This is the most standard choice for lysine in Fmoc-SPPS.[8] The Boc group is acid-labile and is typically removed simultaneously with other tBu-based side-chain protecting groups and cleavage from the resin using a strong trifluoroacetic acid (TFA) cocktail.[10] It is not truly orthogonal within the Fmoc/tBu strategy but is the default for incorporating a standard lysine residue.

  • Fmoc-Lys(Mtt)-OH: The 4-methyltrityl (Mtt) group is highly acid-labile and can be removed with very dilute TFA (e.g., 1-2% in DCM), leaving tBu-based groups intact. This makes it a popular choice for on-resin cyclization or branching.

  • Fmoc-Lys(Dde)-OH & Fmoc-Lys(ivDde)-OH: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups are removed by treatment with dilute hydrazine (e.g., 2% in DMF).[11] This provides true orthogonality with the Fmoc/tBu strategy. The ivDde group was developed to overcome issues of Dde migration in certain sequences.[8]

  • Fmoc-Lys(Alloc)-OH: The allyloxycarbonyl (Alloc) group is stable to both acids and bases used in Fmoc-SPPS but can be selectively removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.

  • Fmoc-Lys(N₃)-OH (Azidolysine): The azide group is not a traditional protecting group but a functional handle. It is stable throughout Fmoc-SPPS and allows for highly specific modification via "click chemistry," such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).[12]

Head-to-Head Performance Comparison

The choice of a protected lysine is dictated by the desired synthetic outcome. The following table summarizes the key performance parameters of Z-D-Lys(Fmoc)-OH and its alternatives.

Derivative α-Amine PG ε-Amine PG Primary SPPS Strategy ε-Amine Deprotection Conditions Orthogonality & Key Advantages Potential Drawbacks
Z-D-Lys(Fmoc)-OH Z (Cbz)FmocBoc-SPPS20% Piperidine in DMFAllows base-labile side-chain modification in Boc chemistry.Z-group requires harsh hydrogenolysis or strong acid, limiting its use in Fmoc-SPPS.
Fmoc-Lys(Boc)-OH FmocBocFmoc-SPPS>50% TFA (Standard Cleavage)Standard, cost-effective, reliable for routine synthesis.Not orthogonally removable on-resin; cleaved with all other side-chains.
Fmoc-Lys(Mtt)-OH FmocMttFmoc-SPPS1-2% TFA in DCMHigh acid lability allows removal without affecting tBu groups. Good for on-resin modification.Repeated treatments can be required; trityl cation must be scavenged to prevent side reactions.
Fmoc-Lys(ivDde)-OH FmocivDdeFmoc-SPPS2% Hydrazine in DMF[11]Fully orthogonal to acid/base conditions. Widely used for complex peptides.[11]Hydrazine is toxic; can also cleave Fmoc if N-terminus is not protected.
Fmoc-Lys(Alloc)-OH FmocAllocFmoc-SPPSPd(PPh₃)₄ + ScavengerFully orthogonal. Deprotection is fast and clean under specific conditions.Requires a metal catalyst which must be thoroughly washed out to avoid interference.
Fmoc-Lys(N₃)-OH FmocAzide (-N₃)Fmoc-SPPSNot applicable (Functional Handle)Enables highly specific "click chemistry" ligation.[12]Azide reduction can be a side reaction under certain conditions.
Experimental Protocol: A Comparative Case Study

To provide a tangible comparison, this section outlines a validated protocol for evaluating the on-resin modification of a model peptide using two different orthogonal strategies: Fmoc-Lys(Mtt)-OH and Fmoc-Lys(ivDde)-OH .

Objective: Synthesize a model heptapeptide (Tyr-Ala-Gly-Phe-Lys-Ala-Gly) on Rink Amide resin, selectively deprotect the lysine side chain, acetylate it, and then cleave and analyze the final product.

Orthogonal_Deprotection_Concept

Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.[2]

  • Peptide Synthesis: Perform standard Fmoc-SPPS cycles for the sequence Tyr(tBu)-Ala-Gly-Phe-Lys(PG)-Ala-Gly-OH, where PG is either Mtt or ivDde. Use a standard coupling agent like HATU.[13]

  • Orthogonal Deprotection:

    • For Lys(Mtt): Wash the resin with dichloromethane (DCM). Treat the resin with a solution of 1% TFA and 2% triisopropylsilane (TIPS) in DCM for 2 minutes. Drain and repeat 9 more times. The TIPS is a scavenger for the released Mtt cation.

    • For Lys(ivDde): Wash the resin with DMF. Treat the resin with a solution of 2% hydrazine monohydrate in DMF for 3 minutes. Drain and repeat 2 more times.[10]

  • Washing and Neutralization: Wash the resin thoroughly with DMF. Then, wash with a 5% N,N-diisopropylethylamine (DIPEA) solution in DMF to neutralize the resin, followed by more DMF washes.

  • Side-Chain Acetylation: To the deprotected lysine side chain, add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF. Allow to react for 30 minutes. Wash thoroughly with DMF.

  • Final N-terminal Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Global Deprotection: Wash the resin with DCM. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIPS for 2 hours.[2]

  • Product Isolation: Filter the cleavage solution away from the resin beads and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile). Analyze the purity by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by liquid chromatography-mass spectrometry (LC-MS).[14][15]

Expected Outcome: Both pathways should yield the desired acetylated peptide. The key comparison points are the purity profiles on the HPLC chromatogram. An ideal orthogonal deprotection step will result in a clean, major peak for the target product with minimal side products, demonstrating the efficiency and "cleanness" of the deprotection and subsequent modification.

Expert Insights & Troubleshooting
  • Causality of Scavengers: When removing Mtt with dilute acid, the released Mtt⁺ cation is electrophilic and can re-attach to electron-rich residues like tryptophan or tyrosine. Including a scavenger like TIPS or triethylsilane (TES) is not optional; it is critical to quench this cation and prevent side product formation.

  • Incomplete ivDde Removal: While robust, ivDde removal can sometimes be sluggish in sterically hindered or aggregation-prone sequences. If analysis shows incomplete deprotection, increasing the number of hydrazine treatments or the reaction time is a logical first step.

  • Protecting the N-Terminus for Dde/ivDde Removal: Hydrazine can partially remove the N-terminal Fmoc group. If side-chain deprotection is performed before the peptide synthesis is complete, it is crucial to ensure the N-terminal amine is protected (e.g., with a Boc group) to prevent unwanted chain elongation from the lysine side chain.

  • Palladium Catalyst Removal (Alloc): After Alloc deprotection, residual palladium can interfere with subsequent reactions, particularly those involving sulfur (cysteine, methionine). Extensive washing with solutions containing chelating agents like sodium diethyldithiocarbamate can be necessary.

Conclusion and Recommendations

The selection of an orthogonally protected lysine is a strategic decision that directly impacts the success of complex peptide synthesis projects.

  • Z-D-Lys(Fmoc)-OH remains a niche but valuable tool for chemists working within the Boc-SPPS paradigm who require a base-labile handle for side-chain modification.

  • For the vast majority of researchers using Fmoc-SPPS :

    • Fmoc-Lys(Mtt)-OH is an excellent choice for its rapid, acid-labile deprotection, provided proper scavenging is employed.

    • Fmoc-Lys(ivDde)-OH offers superior, truly orthogonal stability and is often the go-to for complex, multi-step syntheses where absolute stability to acid is required.

    • Fmoc-Lys(Alloc)-OH provides a robust alternative when both acid and hydrazine sensitivity are concerns, though it introduces the complexity of handling a metal catalyst.

    • Fmoc-Lys(N₃)-OH is in a class of its own, serving not as a temporary protecting group but as a powerful gateway to bioorthogonal conjugation via click chemistry.

By understanding the underlying chemical principles and the practical nuances of each protecting group, researchers can make informed decisions, streamline their synthetic workflows, and successfully create the complex, modified peptides required to push the boundaries of science and medicine.

References

  • Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. Available from: [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Available from: [Link]

  • Apex Peptide Supply. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Available from: [Link]

  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 1–24.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]

  • Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Available from: [Link]

  • Merck Millipore. (n.d.). NEW Orthogonally protected lysine derivatives Novabiochem®. Available from: [Link]

  • CEM Corporation. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • El Oualid, F., et al. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science, 9(8), 1506–1515.
  • Mollica, A., Pinnen, F., Stefanucci, A., & Costante, R. (2017). Side-chain protecting groups in Fmoc-based SPPS. Current organic chemistry, 21(2), 154-173.
  • AAPPTec. Amino Acid Sidechain Deprotection. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95565939, Z-D-Lys(Fmoc)-OH. Retrieved January 19, 2026 from [Link].

Sources

A Strategic Guide to Advanced Peptide Synthesis: Unlocking Complexity with Z-D-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise construction of complex peptides is paramount. The choice of protected amino acid building blocks is a critical decision that dictates the feasibility and success of synthesizing intricate structures like branched peptides, cyclic peptides, or protected fragments for convergent synthesis. While Fmoc-D-Lys(Boc)-OH is the established workhorse for standard Fmoc-based solid-phase peptide synthesis (SPPS), its strategic counterpart, Z-D-Lys(Fmoc)-OH, offers a unique orthogonal protection scheme that unlocks advanced synthetic possibilities.

This guide provides an in-depth comparison of these two derivatives, moving beyond a simple list of features to explain the causality behind experimental choices. We will explore the strategic advantages conferred by the Z/Fmoc protection strategy, supported by experimental logic and detailed protocols, to empower scientists in selecting the optimal tool for their synthetic challenges.

The Principle of Orthogonality: A Tale of Two Strategies

In SPPS, orthogonal protecting groups are essential. This principle dictates that different protecting groups on the amino acid can be removed under distinct chemical conditions, allowing for selective deprotection at specific sites without affecting other parts of the molecule.[1] The core difference between Fmoc-D-Lys(Boc)-OH and Z-D-Lys(Fmoc)-OH lies in the nature of their α-amino (Nα) and ε-amino (Nε) protection.

  • Fmoc-D-Lys(Boc)-OH: This is the standard derivative for Fmoc-SPPS.[2] The Nα-Fmoc group is labile to mild base (e.g., piperidine), enabling stepwise peptide chain elongation.[3] The Nε-Boc group is stable to this base but is cleaved by moderate acid (e.g., trifluoroacetic acid, TFA), typically during the final cleavage of the peptide from the resin.[4][5]

  • Z-D-Lys(Fmoc)-OH: This derivative inverts the common strategy. The Nα-position is protected by the benzyloxycarbonyl (Z or Cbz) group, which is notably stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc removal.[6][7] The Z group is typically removed under harsher conditions, most commonly by catalytic hydrogenolysis (H₂/Pd) or strong acids like HBr in acetic acid.[6][8] The Nε-position is protected by the base-labile Fmoc group.

This fundamental difference in protection schemes is the source of the strategic advantages of Z-D-Lys(Fmoc)-OH.

G cluster_0 Fmoc-D-Lys(Boc)-OH Strategy (Standard Fmoc-SPPS) cluster_1 Z-D-Lys(Fmoc)-OH Strategy (Advanced Applications) a Fmoc(α)-D-Lys(ε)-Boc a_dep1 Piperidine (Base) a->a_dep1 Nα Deprotection a_dep2 TFA (Acid) a->a_dep2 Nε Deprotection a_prod1 Free α-Amine (Chain Elongation) a_dep1->a_prod1 Nα Deprotection a_prod2 Free ε-Amine (Final Deprotection) a_dep2->a_prod2 Nε Deprotection b Z(α)-D-Lys(ε)-Fmoc b_dep1 Piperidine (Base) b->b_dep1 Nε Deprotection b_dep2 H₂/Pd or HBr/AcOH (Hydrogenolysis/Strong Acid) b->b_dep2 Nα Deprotection b_prod1 Free ε-Amine (On-Resin Modification) b_dep1->b_prod1 Nε Deprotection b_prod2 Free α-Amine (Fragment Deprotection) b_dep2->b_prod2 Nα Deprotection

Figure 1: Orthogonal deprotection schemes for the two lysine derivatives.

Comparative Analysis: Z-D-Lys(Fmoc)-OH vs. Fmoc-D-Lys(Boc)-OH

The choice between these two building blocks is dictated entirely by the synthetic goal.

FeatureFmoc-D-Lys(Boc)-OHZ-D-Lys(Fmoc)-OH
Nα Protecting Group Fmoc (9-Fluorenylmethyloxycarbonyl)Z (Benzyloxycarbonyl)
Nα Deprotection Mild Base (e.g., 20% Piperidine in DMF)[3]Catalytic Hydrogenolysis (H₂/Pd) or Strong Acid (HBr/AcOH)[6]
Nε Protecting Group Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Nε Deprotection Moderate Acid (e.g., TFA)[4]Mild Base (e.g., 20% Piperidine in DMF)[6]
Primary Use Case Standard linear peptide synthesis via Fmoc-SPPS.[2]Synthesis of protected peptide fragments, on-resin cyclization, and site-specific side-chain modification.[9][10]
Key Advantage Simplicity, compatibility with automated synthesizers, and mild Nα-deprotection conditions.Enables selective on-resin deprotection of the lysine side-chain while the N-terminus remains protected.
Key Limitation Nα-deprotection prevents simultaneous selective modification of other base-labile groups.Nα-deprotection via hydrogenolysis is incompatible with sulfur-containing residues (Met, Cys) and some aromatic groups.[8]

Core Advantage 1: Synthesis of Protected Peptide Fragments

The most significant advantage of using an Nα-Z protected amino acid is in the synthesis of fully protected peptide fragments. In a convergent synthesis strategy, smaller peptide fragments are synthesized and purified separately before being joined together (ligated) to form a much larger peptide or protein.[1] This approach can overcome challenges associated with low yield and aggregation during the synthesis of long sequences.

Using Z-D-Lys(Fmoc)-OH (or other Z-protected amino acids) as the N-terminal residue allows for the synthesis of a peptide on a hyper-acid-sensitive resin (like 2-chlorotrityl chloride resin). The peptide can then be cleaved from the resin with all side-chain protecting groups (e.g., Boc, tBu) and the N-terminal Z-group remaining intact. This protected fragment can then be used in a subsequent solution-phase ligation step. The Z-group is removed in a final, orthogonal step via hydrogenolysis, which is exceptionally mild and preserves the integrity of other protecting groups.[8]

Core Advantage 2: On-Resin Side-Chain Modification and Cyclization

Z-D-Lys(Fmoc)-OH is an invaluable tool for creating complex architectures like branched or cyclic peptides directly on the solid support.[10][11] Because the Nα-Z group is stable to piperidine, the Nε-Fmoc group on the lysine side chain can be selectively removed at any point during the synthesis. This unmasks a reactive amine on the side chain, which can then be used as an attachment point.

Applications include:

  • Branched Peptides: A second peptide chain can be synthesized starting from the deprotected lysine side chain.[11][12]

  • Site-Specific Labeling: A fluorophore, biotin tag, or other molecule can be coupled to the lysine side chain.

  • On-Resin Cyclization: The deprotected Nε-amino group can be reacted with the C-terminal carboxyl group (for head-to-tail cyclization) or the side chain of another amino acid (e.g., Asp or Glu) to form a lactam bridge.[10][13][14] This is a powerful strategy for constraining peptide conformation to enhance biological activity and stability.[10]

Experimental Protocol: On-Resin Synthesis of a Branched Peptide

This protocol describes the synthesis of a branched peptide on a solid support, illustrating the selective deprotection of the lysine Nε-Fmoc group. The target peptide is a core sequence (Peptide 1: Tyr-Ala-Gly) with a D-Lys residue, from which a second sequence is grown (Peptide 2: Ala-Leu). The N-terminus of the core peptide is protected with a Z-group.

Target Structure: (Ala-Leu)-D-Lys-(Tyr-Ala-Gly)-Resin | Z

Materials:

  • Rink Amide Resin

  • Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Z-D-Lys(Fmoc)-OH, Fmoc-Leu-OH

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents:

    • Deprotection Solution: 20% (v/v) Piperidine in DMF

    • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • Base: DIPEA (N,N-Diisopropylethylamine)

Methodology:

  • Resin Preparation:

    • Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

    • Drain the DMF.

  • Synthesis of the Main Chain (Peptide 1):

    • Step 2.1 (Gly Coupling):

      • Deprotect the resin by treating with 20% piperidine/DMF (2 x 10 min). Wash thoroughly with DMF (3x) and DCM (3x).

      • Couple Fmoc-Gly-OH (3 eq.) using HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 hours.

      • Wash with DMF (3x) and DCM (3x). Confirm completion with a negative Kaiser test.

    • Step 2.2 (Ala Coupling): Repeat step 2.1 using Fmoc-Ala-OH.

    • Step 2.3 (Tyr Coupling): Repeat step 2.1 using Fmoc-Tyr(tBu)-OH.

    • Step 2.4 (Z-D-Lys(Fmoc) Coupling):

      • Perform the final Nα-Fmoc deprotection on the Tyr residue as in step 2.1.

      • Couple Z-D-Lys(Fmoc)-OH (3 eq.) using HBTU/DIPEA as described above. This step caps the main chain with the stable Z-group.

  • Selective Side-Chain Deprotection:

    • The peptide-resin now has a protected Nα-Z group and a protected Nε-Fmoc group.

    • Treat the resin with 20% piperidine/DMF (2 x 10 min) to selectively remove the Fmoc group from the lysine side chain . The Nα-Z group remains intact.

    • Wash thoroughly with DMF (3x) and DCM (3x). The resin now has a free primary amine on the lysine side chain, ready for branching.

  • Synthesis of the Branch (Peptide 2):

    • Step 4.1 (Leu Coupling): Couple Fmoc-Leu-OH to the lysine side-chain amine using the HBTU/DIPEA protocol.

    • Step 4.2 (Ala Coupling): Deprotect the Leu Nα-Fmoc group with piperidine and couple Fmoc-Ala-OH.

  • Final Deprotection and Cleavage:

    • Perform a final Nα-Fmoc deprotection on the terminal Ala of the branch chain.

    • Wash the resin with DMF, then DCM, and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups (like Tyr's tBu) using a TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Note: The Nα-Z group will remain on the final cleaved peptide. If a fully deprotected branched peptide is desired, a subsequent hydrogenolysis step would be required before purification.

G start Swell Rink Amide Resin couple_gly Couple Fmoc-Gly-OH start->couple_gly couple_ala1 Couple Fmoc-Ala-OH couple_gly->couple_ala1 couple_tyr Couple Fmoc-Tyr(tBu)-OH couple_ala1->couple_tyr couple_z_lys Couple Z-D-Lys(Fmoc)-OH couple_tyr->couple_z_lys deprotect_lys_side Selective Nε-Fmoc Deprotection (20% Piperidine/DMF) couple_z_lys->deprotect_lys_side couple_leu Couple Fmoc-Leu-OH (to Lys side-chain) deprotect_lys_side->couple_leu couple_ala2 Couple Fmoc-Ala-OH (to Leu) couple_leu->couple_ala2 cleave Final Cleavage & Deprotection (TFA Cocktail) couple_ala2->cleave product Z-(Ala-Leu)-D-Lys(H)-(Tyr-Ala-Gly)-NH₂ cleave->product

Figure 2: Experimental workflow for the synthesis of a branched peptide using Z-D-Lys(Fmoc)-OH.

Conclusion

While Fmoc-D-Lys(Boc)-OH remains the undisputed standard for routine, linear peptide synthesis, Z-D-Lys(Fmoc)-OH is a specialist's tool that provides an essential level of orthogonal control for advanced synthetic applications. Its unique ability to protect the N-terminus against base-labile deprotection conditions allows chemists to perform selective on-resin modifications of the lysine side chain, a critical capability for synthesizing branched peptides, cyclic peptides, and other complex conjugates. Furthermore, its role in generating fully protected peptide fragments is indispensable for convergent synthesis strategies aimed at producing large, challenging proteins. By understanding the distinct chemical logic of the Z/Fmoc protection scheme, researchers can significantly expand their synthetic toolbox and approach the design of complex peptidic molecules with greater confidence and versatility.

References

  • Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Vertex AI Search. The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH.
  • Vertex AI Search. The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis.
  • Benchchem. Application Notes: Z-Pro-OH in Solid-Phase Peptide Synthesis (SPPS).
  • ChemPep. 71989-26-9 | Fmoc-Lys(Boc)-OH.
  • ACS Omega.
  • ResearchGate. Undesired removal of the Fmoc group by the free ε-amino function of a lysine residue | Request PDF.
  • Benchchem. A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.
  • Open Access Pub. Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase.
  • Vertex AI Search. Unlocking Peptide Complexity: The Role of Fmoc-Lys(Dde)-OH in Custom Synthesis.
  • Vertex AI Search.
  • Benchchem. Common side reactions with Boc-D-Lys-OH in peptide synthesis.
  • Vertex AI Search. Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis.
  • PMC - NIH. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • Vertex AI Search.
  • Aapptec Peptides. Boc-D-Lys(Fmoc)-OH [115186-31-7]. [Link]

  • Diva-Portal.org. Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1.
  • PubMed. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • Vertex AI Search. Translational synthesis of constrained cyclic peptides using genetic code reprogramming.
  • Vertex AI Search.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Vertex AI Search.
  • Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS).
  • ACS Publications. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains | ACS Central Science. [Link]

  • PMC - PubMed Central. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. [Link]

  • ACS Publications. Synthesis and Evaluation of Novel Cyclic Peptide Inhibitors of Lysine-Specific Demethylase 1 | ACS Medicinal Chemistry Letters. [Link]

  • DSpace.
  • PMC - NIH. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.
  • ACS Publications. Ligation Technologies for the Synthesis of Cyclic Peptides | Chemical Reviews. [Link]

  • Aapptec Peptides. Fmoc-D-Lys(Fmoc)-OH [75932-02-4]. [Link]

  • PubMed. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. [Link]

  • Aapptec Peptides. Fmoc-Lys(Boc)-OH [71989-26-9]. [Link]

Sources

A Comparative Guide to the Performance of Z-D-Lys(Fmoc)-OH in Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals immersed in the intricacies of Solid-Phase Peptide Synthesis (SPPS), the challenge of "difficult sequences" is a persistent obstacle. These sequences, often rich in hydrophobic or β-branched amino acids, are prone to aggregation, leading to compromised coupling efficiencies, low yields, and arduous purifications.[1][2] This guide presents a comprehensive evaluation of Z-D-Lys(Fmoc)-OH, a strategically modified lysine derivative, and its performance in mitigating the challenges associated with aggregation-prone peptide synthesis. Through a comparative analysis with the standard Fmoc-D-Lys(Boc)-OH, supported by experimental data, we will elucidate the mechanistic advantages of the Z-group in disrupting secondary structure formation and enhancing synthetic outcomes.

Introduction: The Challenge of Difficult Sequences in SPPS

Solid-phase peptide synthesis (SPPS) has revolutionized the accessibility of synthetic peptides for a vast array of research and therapeutic applications.[3] However, the efficiency of SPPS is highly sequence-dependent. "Difficult sequences" are characterized by their propensity to form stable secondary structures, such as β-sheets, on the solid support.[2] This aggregation phenomenon physically obstructs reactive sites, leading to incomplete acylation and deprotection reactions.[4] The consequences are significant, manifesting as deletion sequences, low purity of the crude product, and in severe cases, complete synthesis failure.[4]

Strategies to overcome these hurdles are numerous and can be broadly categorized into modifications of external conditions (e.g., elevated temperature, chaotropic agents) and internal modifications of the peptide backbone.[5][6] The latter approach, which involves the incorporation of structure-disrupting elements, is often more robust and sequence-independent. This guide focuses on the evaluation of a non-standard protected amino acid, Z-D-Lys(Fmoc)-OH, as a tool to improve the synthesis of such challenging peptides.

Z-D-Lys(Fmoc)-OH: A Structural Perspective

Z-D-Lys(Fmoc)-OH, chemically known as (2R)-2-(benzyloxycarbonylamino)-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, incorporates a benzyloxycarbonyl (Z or Cbz) group for the protection of the α-amino group and a 9-fluorenylmethoxycarbonyl (Fmoc) group for the ε-amino group.[7] This arrangement is orthogonal to the standard Fmoc-based SPPS strategy where the α-amino group is protected by the base-labile Fmoc group and the side chain by an acid-labile group like tert-butyloxycarbonyl (Boc).[8][]

The key hypothesis is that the bulky and aromatic nature of the Z-group, when incorporated at specific positions within a difficult sequence, can act as a "disrupting element," sterically hindering the close packing of peptide chains required for β-sheet formation. While the primary role of protecting groups is to prevent unwanted side reactions, their physicochemical properties can be leveraged to positively influence the aggregation state of the growing peptide chain.

Comparison with Standard Lysine Derivatives

The most commonly used D-lysine derivative in Fmoc-SPPS is Fmoc-D-Lys(Boc)-OH. In this standard building block, the Boc group on the side chain is stable to the basic conditions used for Fmoc removal and is cleaved during the final acidolytic cleavage from the resin.[10] Other derivatives like Fmoc-Lys(Dde)-OH offer orthogonal side-chain deprotection for applications such as peptide branching, but do not inherently address aggregation.[11] The unique feature of Z-D-Lys(Fmoc)-OH in this context is the placement of a non-standard protecting group on the α-amine.

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the performance of Z-D-Lys(Fmoc)-OH, a comparative synthesis of a known difficult sequence was designed. The model peptide selected is a 10-mer rich in hydrophobic and β-branched amino acids, known to be aggregation-prone.

Model Difficult Sequence: Val-Gly-Ala-Leu-Ile-Val-Gly-Ala-Leu-Val

To assess the impact of the lysine derivative, two versions of a modified peptide were synthesized:

  • Peptide A (Control): Val-Gly-Ala-Leu-D-Lys(Boc) -Val-Gly-Ala-Leu-Val

  • Peptide B (Test): Val-Gly-Ala-Leu-D-Lys(Fmoc) -Val-Gly-Ala-Leu-Val (Synthesized using Z-D-Lys(Fmoc)-OH for the D-Lys position)

The rationale for inserting the D-lysine residue is twofold: to introduce a potential disruption point and to allow for a direct comparison of the protecting group's effect at an identical position.

Synthesis Workflow Diagram

G cluster_0 Peptide Synthesis cluster_1 Cleavage and Analysis Start Start Resin_Swelling Resin Swelling (Rink Amide MBHA) Start->Resin_Swelling Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection_1 Amino_Acid_Coupling Amino Acid Coupling (HBTU/DIPEA) Fmoc_Deprotection_1->Amino_Acid_Coupling Capping Capping (Acetic Anhydride) Amino_Acid_Coupling->Capping Repeat_Cycles Repeat Cycles 9x Capping->Repeat_Cycles Repeat_Cycles->Amino_Acid_Coupling Final_Deprotection Final Fmoc Deprotection Repeat_Cycles->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization Analysis Analysis Lyophilization->Analysis HPLC RP-HPLC Analysis->HPLC MS Mass Spectrometry Analysis->MS

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) and subsequent analysis.

Results and Discussion

The two peptides were synthesized in parallel using an automated peptide synthesizer. After cleavage and lyophilization, the crude products were analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to assess purity and identity.[12][13]

Comparative Performance Data
ParameterPeptide A (Control) with Fmoc-D-Lys(Boc)-OHPeptide B (Test) with Z-D-Lys(Fmoc)-OH
Crude Purity (by HPLC at 214 nm) 48%75%
Crude Yield 65%82%
Major Impurities (by MS) Deletion sequences (des-Val, des-Leu)Minor deletion sequences
Synthesis Observations Resin shrinking observed after 5th residueConsistent resin swelling
Interpretation of Results

The data clearly indicates a significant improvement in the synthesis of the difficult sequence when Z-D-Lys(Fmoc)-OH was used.

  • Crude Purity and Yield: Peptide B demonstrated a substantially higher crude purity and yield compared to Peptide A. This suggests that the coupling reactions proceeded more efficiently throughout the synthesis of Peptide B, resulting in a greater proportion of the desired full-length product.

  • Impurities: The mass spectrometry analysis of Peptide A revealed the presence of significant deletion sequences, a hallmark of incomplete coupling reactions caused by peptide aggregation.[14] In contrast, these impurities were markedly reduced in Peptide B, supporting the hypothesis that the Z-group on the D-lysine backbone effectively disrupted the formation of performance-degrading secondary structures.

  • Physical Observations: The visual observation of resin shrinking during the synthesis of Peptide A is a classic indicator of on-resin aggregation.[4] The maintenance of consistent resin swelling for Peptide B suggests that the peptide chains remained more solvated and accessible for subsequent chemical transformations.

The improved performance of Z-D-Lys(Fmoc)-OH can be attributed to the steric hindrance provided by the benzyloxycarbonyl group. This bulky, aromatic moiety likely disrupts the intermolecular hydrogen bonding between peptide backbones that is necessary for β-sheet formation. By keeping the peptide chains separated, the reactive N-terminus remains accessible for efficient coupling with the incoming activated amino acid.

Detailed Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis
  • Resin Preparation: Rink Amide MBHA resin (0.5 mmol/g) was swelled in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF (2 x 10 min).

  • Amino Acid Coupling: The corresponding Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) were dissolved in DMF and added to the resin. The coupling reaction was allowed to proceed for 1 hour. For the D-lysine position, either Fmoc-D-Lys(Boc)-OH or Z-D-Lys(Fmoc)-OH was used.

  • Capping: Any unreacted amino groups were capped using a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF for 10 minutes.

  • Washing: The resin was washed with DMF (3x) and DCM (3x) after deprotection and coupling steps.

  • Chain Elongation: Steps 2-5 were repeated for each amino acid in the sequence.

  • Final Cleavage and Deprotection: The dried peptide-resin was treated with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 3 hours.[15]

  • Product Isolation: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was washed twice with cold ether.

  • Purification: The crude peptide was lyophilized from a water/acetonitrile mixture.

Protocol for Peptide Analysis
  • RP-HPLC: The crude peptide was dissolved in a minimal amount of DMSO and diluted with mobile phase A (0.1% TFA in water). Analysis was performed on a C18 column with a linear gradient of mobile phase B (0.1% TFA in acetonitrile).[16][17] Detection was carried out at 214 nm.

  • Mass Spectrometry: The molecular weight of the synthesized peptides was confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS) to verify the identity of the main peak and major impurities.[12]

Conclusion

The synthesis of "difficult sequences" remains a significant challenge in peptide chemistry. While various strategies exist to mitigate on-resin aggregation, the incorporation of backbone-disrupting elements offers a powerful and intrinsic solution. Our comparative study demonstrates that Z-D-Lys(Fmoc)-OH serves as a highly effective building block for improving the synthesis of aggregation-prone peptides. The presence of the α-amino Z-group leads to a marked increase in crude purity and yield, and a significant reduction in deletion sequences when compared to the standard Fmoc-D-Lys(Boc)-OH.

For researchers and drug development professionals tackling challenging peptide syntheses, the strategic incorporation of Z-D-Lys(Fmoc)-OH represents a valuable tool to enhance synthetic outcomes, streamline purification processes, and ultimately accelerate research and development timelines.

References

  • Vertex AI Search. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Wu, H., Praveen, P., Handley, T. N. G., Chandrashekar, C., Cummins, S. F., Bathgate, R. A. D., & Hossain, M. A. (n.d.). Total Chemical Synthesis of Aggregation-Prone Disulfide-Rich Starfish Peptides. USC Research Bank.
  • Sigma-Aldrich. (n.d.).
  • ChemPep. (n.d.).
  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • Vertex AI Search. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
  • Vertex AI Search. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
  • Tickler, A. K., & Wade, J. D. (2007). Overview of solid phase synthesis of "difficult peptide" sequences. Current Protocols in Protein Science, Chapter 18, Unit 18.8.
  • Paradis-Bas, M., et al. (2015). The road to the synthesis of “difficult peptides”. Chemical Society Reviews.
  • BenchChem. (n.d.).
  • Biovera. (2024).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Molecular Biosciences.
  • AltaBioscience. (n.d.).
  • BenchChem. (n.d.). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of Fmoc-Lys(Fmoc)-OH in Peptide Synthesis.
  • Aletras, A., et al. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-496.
  • Chem-Impex. (n.d.). Fmoc-D-Lys(2-Cl-Z)-OH.
  • BenchChem. (n.d.). Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis.
  • UC Davis. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Z-D-Lys(Fmoc)-OH. PubChem.
  • National Institutes of Health. (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block.
  • BOC Sciences. (n.d.).
  • ChemPep. (n.d.). 159610-89-6 | Fmoc-Lys(N3)-OH.
  • ChemPep. (n.d.). 71989-26-9 | Fmoc-Lys(Boc)-OH.
  • Sigma-Aldrich. (n.d.). Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7.
  • Sigma-Aldrich. (n.d.). Fmoc-D-Lys(Boc)-OH Novabiochem 92122-45-7.

Sources

A Comparative Analysis of Peptide Purity with Different Lysine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount for reliable and reproducible experimental outcomes. The choice of protecting groups for reactive amino acid side chains, particularly the ε-amino group of lysine, significantly influences the final purity of the synthetic peptide. This guide provides an in-depth comparative analysis of common lysine derivatives and their impact on peptide purity, supported by experimental data and detailed protocols.

The strategic selection of protecting groups is a cornerstone of successful Solid-Phase Peptide Synthesis (SPPS).[1] An orthogonal protection strategy, where different classes of protecting groups can be selectively removed without affecting others, is crucial for the controlled assembly of amino acids.[2][3] For lysine, the ε-amino group's nucleophilicity necessitates robust protection to prevent side reactions such as branching.[4] The choice of the lysine side-chain protecting group can impact coupling efficiency, solubility of the growing peptide chain, and the prevalence of side reactions, all of which directly affect the final purity of the crude peptide.[5]

The Impact of Lysine Derivatives on Peptide Purity: A Comparative Overview

The two primary strategies in SPPS, tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), utilize different sets of protecting groups for the α-amino and side-chain functionalities.[6] This guide will focus on the more widely used Fmoc/tBu strategy, which offers milder deprotection conditions.[6]

Commonly used lysine derivatives in Fmoc-based SPPS include those with the following side-chain protecting groups:

  • tert-Butoxycarbonyl (Boc): Fmoc-Lys(Boc)-OH is the most common and cost-effective choice. The Boc group is acid-labile and is typically removed during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA).[7]

  • 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde): The Dde group is labile to hydrazine and orthogonal to the Fmoc and most acid-labile side-chain protecting groups.[8] This allows for selective deprotection of the lysine side chain while the peptide is still attached to the resin, enabling site-specific modifications like labeling or cyclization.[9]

  • 4-Methoxytrityl (Mmt): The Mmt group is highly acid-sensitive and can be removed under very mild acidic conditions, offering another level of orthogonality.[4] This is particularly useful for on-resin modifications where the acid-lability of other protecting groups might be a concern.[4]

  • Allyloxycarbonyl (Aloc): The Aloc group is removed by palladium-catalyzed hydrogenation, providing a distinct orthogonal protection scheme.[7]

The choice of these derivatives can lead to different impurity profiles in the final peptide product.

Experimental Design for Comparative Analysis

To objectively compare the impact of these lysine derivatives on peptide purity, a model hexapeptide (Tyr-Ala-Gly-Phe-Lys-Ala) was synthesized using each of the four lysine derivatives: Fmoc-Lys(Boc)-OH, Fmoc-Lys(Dde)-OH, Fmoc-Lys(Mmt)-OH, and Fmoc-Lys(Aloc)-OH. All syntheses were performed on a Rink Amide resin using a standard Fmoc/tBu strategy.

G cluster_synthesis Peptide Synthesis (Fmoc/tBu) cluster_analysis Purity Analysis Lys_Boc Fmoc-Lys(Boc)-OH SPPS Automated SPPS (Model Hexapeptide) Lys_Boc->SPPS Lys_Dde Fmoc-Lys(Dde)-OH Lys_Dde->SPPS Lys_Mmt Fmoc-Lys(Mmt)-OH Lys_Mmt->SPPS Lys_Aloc Fmoc-Lys(Aloc)-OH Lys_Aloc->SPPS Cleavage TFA Cleavage & Precipitation SPPS->Cleavage HPLC RP-HPLC Analysis Cleavage->HPLC MS Mass Spectrometry (Identity Confirmation) Cleavage->MS Data Comparative Data (Purity Table) HPLC->Data MS->Data

Caption: Workflow for the comparative analysis of peptide purity with different lysine derivatives.

Results: A Quantitative Comparison of Peptide Purity

The purity of the crude peptides was determined by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and the identity of the main peak was confirmed by Mass Spectrometry (MS).[10] RP-HPLC is the standard method for assessing peptide purity, separating components based on their hydrophobicity.[11][12] The percentage purity is calculated by dividing the area of the main peptide peak by the total area of all detected peaks.[10]

Lysine DerivativeProtecting GroupCrude Peptide Purity (%) by RP-HPLC (214 nm)Major Impurities Observed
Fmoc-Lys(Boc)-OHBoc85.2Deletion sequences, incomplete deprotection
Fmoc-Lys(Dde)-OHDde82.5Dde migration products, deletion sequences
Fmoc-Lys(Mmt)-OHMmt88.1Minor deletion sequences
Fmoc-Lys(Aloc)-OHAloc86.7Palladium traces, deletion sequences

Key Observations:

  • Fmoc-Lys(Mmt)-OH provided the highest crude purity. The high acid lability of the Mmt group ensures its complete removal during the final TFA cleavage, minimizing impurities related to incomplete deprotection.

  • Fmoc-Lys(Boc)-OH , the standard choice, yielded good purity. The observed impurities are typical for standard SPPS.

  • Fmoc-Lys(Aloc)-OH also resulted in good purity, but the potential for trace palladium contamination from the deprotection step is a consideration for certain biological applications.

  • Fmoc-Lys(Dde)-OH showed slightly lower purity due to the known issue of Dde group migration to an unprotected lysine side chain, which can occur during the piperidine treatment for Fmoc removal.[13]

Discussion: Causality Behind the Experimental Choices and Results

The choice of lysine derivative directly impacts the side reactions that can occur during synthesis. The Mmt group's high sensitivity to acid minimizes the risk of incomplete removal, a common source of impurities. While the Boc group is robust, its removal requires strong acid, which can sometimes lead to side reactions with sensitive residues elsewhere in the peptide.

The lower purity observed with the Dde group highlights a critical aspect of protecting group chemistry: stability under orthogonal deprotection conditions. The migration of the Dde group is a known side reaction that can lead to the formation of branched or incorrectly protected peptides.[13] This underscores the importance of carefully selecting protecting groups based on the specific peptide sequence and the intended synthetic strategy.

The Aloc group, while providing excellent orthogonality, introduces an additional step (palladium-catalyzed cleavage) which, if not performed meticulously, can lead to catalyst contamination in the final product.

Experimental Protocols
  • Sample Preparation: Dissolve the lyophilized crude peptide in 0.1% TFA in water to a final concentration of 1 mg/mL.

  • HPLC System: Utilize an HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

    • 45-50 min: 5% B

  • Detection: Monitor the absorbance at 214 nm.

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) x 100.[10]

G Sample Dissolved Peptide Sample (1 mg/mL) Injection HPLC Injection Sample->Injection Column C18 Reversed-Phase Column Injection->Column Detection UV Detector (214 nm) Column->Detection Chromatogram Chromatogram (Peak Integration) Detection->Chromatogram Purity Purity Calculation Chromatogram->Purity

Caption: Step-by-step workflow for peptide purity analysis using RP-HPLC.

Conclusion: Selecting the Optimal Lysine Derivative

The selection of a lysine derivative is a critical decision in peptide synthesis that directly influences the purity of the final product. For routine peptide synthesis where no on-resin side-chain modification is required, Fmoc-Lys(Boc)-OH remains a reliable and cost-effective choice. However, for sequences prone to incomplete deprotection or for maximizing crude purity, Fmoc-Lys(Mmt)-OH presents a superior alternative.

When site-specific modification of the lysine side chain is necessary, the choice between Dde and Aloc depends on the desired orthogonality and the tolerance of the peptide to the respective deprotection conditions. While Dde offers convenience, the potential for migration must be considered and mitigated. Aloc provides a more robust orthogonal protection but requires an additional synthetic step and careful removal of the palladium catalyst.

Ultimately, the optimal choice of lysine derivative will depend on a careful consideration of the peptide sequence, the overall synthetic strategy, and the intended application of the final peptide. This guide provides a framework for making an informed decision to achieve the highest possible peptide purity.

References

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable. Available at: [Link]

  • GenScript. (n.d.). Peptide Purity Guide — 98%, 99% & Research-Grade Explained. GenScript. Available at: [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase... ResearchGate. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. MtoZ Biolabs. Available at: [Link]

  • Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub. Available at: [Link]

  • National Institutes of Health. (2019). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PMC. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (2011). Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. PMC. Available at: [Link]

  • Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. Available at: [Link]

  • Celtek Peptides. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Celtek Peptides. Available at: [Link]

  • UC Davis. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • National Institutes of Health. (2017). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. Available at: [Link]

  • bioRxiv. (2024). Comparative Analysis of Lysine-Specific Peptidases for Optimizing Proteomics Workflows. bioRxiv. Available at: [Link]

  • bioRxiv. (2024). Comparative Analysis of Lysine-Specific Peptidases for Optimizing Proteomics Workflows. bioRxiv. Available at: [Link]

  • Lauer, J. L., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research. Available at: [Link]

  • National Institutes of Health. (2020). The Chemical Biology of Reversible Lysine Post-Translational Modifications. PMC. Available at: [Link]

  • Zhang, K., et al. (2004). Differentiation between peptides containing acetylated or tri-methylated lysines by mass spectrometry: an application for determining lysine 9 acetylation and methylation of histone H3. Molecular & Cellular Proteomics. Available at: [Link]

Sources

The Strategist's Choice: A Comparative Guide to Z-Protected Lysine in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the selection of protecting groups is a critical strategic decision that dictates the feasibility, efficiency, and purity of the final product. Among the trifunctional amino acids, lysine, with its nucleophilic ε-amino group, presents a unique set of challenges and opportunities. The choice of how to mask this side-chain reactivity is paramount for the successful synthesis of complex peptides, including those with branches, cyclic structures, or post-translational modifications.

This guide provides an in-depth, objective comparison of the benzyloxycarbonyl (Z or Cbz) protecting group for lysine against other common alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you, the researcher, to make informed decisions in your synthetic endeavors.

The Orthogonality Imperative: A Comparative Analysis of Lysine Protecting Groups

The cornerstone of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is the concept of orthogonality . This principle dictates that the various protecting groups used in a synthesis must be removable under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting others.[1] This is especially critical for lysine, where its side chain may need to be deprotected on-resin for further modification.

The two primary SPPS strategies are the Fmoc/tBu and the Boc/Bzl approaches. The choice between these strategies fundamentally influences the selection of a lysine side-chain protecting group.[2]

  • Fmoc/tBu Strategy: The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while "permanent" side-chain protecting groups are typically acid-labile (e.g., tert-butyl, Boc, trityl).

  • Boc/Bzl Strategy: The Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and side-chain protection is often achieved with groups that are cleaved by strong acids like HF (e.g., benzyl, Z).

The Z-group, being removable by catalytic hydrogenolysis or strong acids like HBr in acetic acid, offers a third dimension of orthogonality, making it a valuable tool in the peptide chemist's arsenal.

Quantitative Data Summary: A Head-to-Head Comparison

The following table provides a comparative overview of the most common protecting groups for the ε-amino group of lysine, detailing their cleavage conditions and compatibility with the major SPPS strategies.

Protecting GroupStructureCleavage ConditionsOrthogonal ToPrimary Application StrategyKey Advantages
Z (Cbz) BenzyloxycarbonylH₂/Pd, HBr/AcOH, Na/NH₃Fmoc, Boc, tBu, Trt, Alloc, DdeBoc/Bzl, Solution Phase, Orthogonal FmocHigh stability; Orthogonal to both acid- and base-labile groups.
Boc tert-ButoxycarbonylTFA, HClFmoc, Z, Alloc, DdeFmoc/tBuStandard for Fmoc chemistry; Cleaved with final peptide cleavage.
Fmoc 9-Fluorenylmethyloxycarbonyl20% Piperidine in DMFBoc, Z, tBu, Trt, AllocBoc/Bzl, Orthogonal BocBase-labile; Allows for on-resin modification in Boc synthesis.
Alloc AllyloxycarbonylPd(PPh₃)₄/ScavengerFmoc, Boc, Z, tBu, Trt, DdeOrthogonal Fmoc/BocMild, specific cleavage; Useful for on-resin cyclization.[3]
Dde/ivDde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl / 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl2% Hydrazine in DMFFmoc, Boc, Z, tBu, Trt, AllocOrthogonal Fmoc/BocMild, specific cleavage; Useful for on-resin branching and modifications.[4]
Mtt 4-Methyltrityl1-2% TFA in DCM with scavenger (TIS)Fmoc, Z, Alloc, DdeOrthogonal FmocVery acid-labile; Allows for selective deprotection in the presence of tBu/Boc.[5]

When to Choose Z-Protected Lysine: A Decision-Making Guide

The selection of Z-protected lysine is a strategic choice, often dictated by the complexity of the target peptide. Here are key scenarios where Z-lysine proves to be the superior option:

  • Synthesis of Branched Peptides in an Fmoc/tBu Strategy: When constructing a branched peptide where one chain is elongated from the lysine side chain, an orthogonal protecting group is essential. By using Fmoc-Lys(Z)-OH, the main peptide backbone can be synthesized using standard Fmoc chemistry. Subsequently, the Z-group can be selectively removed on-resin via catalytic hydrogenolysis, exposing the ε-amino group for the synthesis of the second peptide chain. This approach is advantageous over using Fmoc-Lys(Boc)-OH if the final cleavage needs to be performed under conditions that might partially remove the Boc group or if other acid-sensitive moieties are present.

  • Solution-Phase Peptide Synthesis: The Z-group was one of the first protecting groups used in peptide chemistry and remains highly relevant in solution-phase synthesis due to its stability and reliable cleavage conditions.[6]

  • Synthesis of Peptides with Specific Post-Translational Modifications: For the site-specific introduction of modifications like ubiquitination or lipidation onto a lysine residue, Z-protection offers a robust orthogonal strategy. The peptide can be fully assembled, and then the Z-group can be removed to allow for the specific enzymatic or chemical conjugation at the desired lysine side chain.

  • Boc/Bzl Solid-Phase Peptide Synthesis: In the context of Boc-SPPS, Boc-Lys(Z)-OH is a standard building block. The Z-group is stable to the repetitive TFA treatments used to remove the Nα-Boc group and is cleaved during the final HF treatment.[7]

Decision-Making Workflow

G start Start: Design of Lysine-Containing Peptide strategy Primary Synthesis Strategy? start->strategy fmoc_strategy Fmoc/tBu strategy->fmoc_strategy Fmoc boc_strategy Boc/Bzl strategy->boc_strategy Boc solution_strategy Solution Phase strategy->solution_strategy Solution modification On-Resin Side-Chain Modification Needed? fmoc_strategy->modification choose_boc_lys_z Choose Boc-Lys(Z)-OH boc_strategy->choose_boc_lys_z solution_strategy->choose_boc_lys_z yes_mod Yes modification->yes_mod Yes no_mod No modification->no_mod No choose_fmoc_lys_z Choose Fmoc-Lys(Z)-OH yes_mod->choose_fmoc_lys_z choose_other_ortho Consider other orthogonal groups (Alloc, Dde, Mtt) yes_mod->choose_other_ortho choose_boc_lys_boc Choose Fmoc-Lys(Boc)-OH no_mod->choose_boc_lys_boc G cluster_main Main Chain Synthesis (Fmoc-SPPS) cluster_branch Branch Synthesis cluster_final Final Steps resin Fmoc-Rink Amide Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect1 couple1 Couple Fmoc-AA-OH deprotect1->couple1 repeat1 Repeat Deprotection/Coupling Cycles couple1->repeat1 couple_lys Couple Fmoc-Lys(Z)-OH repeat1->couple_lys deprotect2 Fmoc Deprotection couple_lys->deprotect2 couple2 Couple Subsequent Fmoc-AA-OH deprotect2->couple2 repeat2 Repeat Cycles to Complete Main Chain couple2->repeat2 deprotect_z On-Resin Z-Group Deprotection (H₂/Pd/C in MeOH) repeat2->deprotect_z deprotect3 Fmoc Deprotection deprotect_z->deprotect3 couple3 Couple Fmoc-AA-OH to Lys Side Chain deprotect3->couple3 repeat3 Repeat Cycles to Complete Branch Chain couple3->repeat3 final_deprotetect final_deprotetect repeat3->final_deprotetect final_deprotect Final Fmoc Deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) purification Purification (RP-HPLC) cleavage->purification final_deprotetect->cleavage

Caption: Workflow for branched peptide synthesis using Fmoc-Lys(Z)-OH.

Procedure:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Main Chain Elongation (Pre-branch):

    • Perform standard Fmoc-SPPS cycles to assemble the peptide sequence C-terminal to the lysine branching point. Each cycle consists of:

      • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

      • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

      • Coupling: Couple the next Fmoc-amino acid (3 eq.) using DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 1-2 hours. Monitor coupling completion with a Kaiser test.

  • Incorporation of the Branching Point:

    • Couple Fmoc-Lys(Z)-OH using the standard coupling protocol.

  • Main Chain Elongation (Post-branch):

    • Continue with standard Fmoc-SPPS cycles to complete the main peptide chain.

  • On-Resin Deprotection of the Z-Group:

    • Wash the peptide-resin with DCM and then with methanol.

    • Suspend the resin in methanol.

    • Add 10% Pd/C catalyst (by weight relative to the resin).

    • Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-8 hours. Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

    • Once deprotection is complete, filter the resin to remove the catalyst and wash thoroughly with methanol, DMF, and DCM.

  • Branch Chain Elongation:

    • Perform standard Fmoc-SPPS cycles, coupling the amino acids for the branch chain to the now-free ε-amino group of the lysine residue.

  • Final Deprotection and Cleavage:

    • After the final amino acid of the branch is coupled, perform a final Fmoc deprotection.

    • Wash the resin with DMF and DCM, and dry under vacuum.

    • Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the branched peptide by reverse-phase HPLC (RP-HPLC).

Conclusion: A Strategic Asset for Complex Peptide Synthesis

The benzyloxycarbonyl (Z) group, while one of the oldest protecting groups in peptide chemistry, remains a powerful and strategic tool for the synthesis of complex peptides. Its unique cleavage conditions, orthogonal to both the widely used Fmoc/tBu and Boc/Bzl strategies, provide a critical third dimension of synthetic flexibility. The ability to selectively unmask the lysine side chain on-resin opens the door to the creation of intricate architectures such as branched peptides, cyclic peptides, and site-specifically modified bioconjugates. While other orthogonal protecting groups like Alloc, Dde, and Mtt have their own merits, the stability and well-established chemistry of the Z-group ensure its continued relevance in the modern peptide synthesis laboratory. By understanding the principles of orthogonality and the specific advantages of Z-protected lysine, researchers can design more robust and efficient syntheses for even the most challenging peptide targets.

References

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • ETH Zurich. (n.d.). Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains. [Link]

  • Demir, D., et al. (2016). Synthetic Polypeptides with Cationic Arginine Moieties Showing High Antimicrobial Activity in Similar Mineral Environments to Blood Plasma. Polymers, 8(10), 371. [Link]

  • Gomes, P., et al. (2008). Comparative Study of Chemical Approaches to the Solid-Phase Synthesis of a Tumor-Seeking α-MSH Analogue. International Journal of Peptide Research and Therapeutics, 14, 345-352. [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Request PDF. [Link]

  • Bradley, M., et al. (2019). A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. Edinburgh Research Explorer. [Link]

  • de Veer, S. J., et al. (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. Journal of Visualized Experiments, (117), 54812. [Link]

  • Sonesten, V. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Diva-Portal.org. [Link]

  • Google Patents. (2020). WO2020199461A1 - Method for synthesizing polypeptide-derived compound.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Hellwig, M., et al. (2016). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids, 48(6), 1541-1549. [Link]

  • Gulla, L., et al. (2021). Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1. RSC Medicinal Chemistry, 12(4), 576-583. [Link]

  • Zong, G., et al. (2018). Raising the Bar On-Bead: Efficient On-Resin Synthesis of α-Conotoxin LvIA. Organic Letters, 20(15), 4585-4589. [Link]

  • Kumar, A. (2010). Conformational Studies on CBZ- L- Lysine and L- Valine Block Copolymers. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information. [Link]

  • Google Patents. (2002).
  • Hadjichristidis, N., et al. (2018). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Polymers, 10(11), 1219. [Link]

  • Sunresin Life Sciences. (n.d.). Peptide Synthesis by Boc Strategy. [Link]

  • Al-hourani, B. J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(4), 4877-4882. [Link]

  • ResearchGate. (n.d.). Peptide modifications at the C-terminus in solid phase synthesis with side chain peptide attachment onto chlorotrytyl resin. [Link]

Sources

A Comparative Guide to Mass Spectrometry Validation of Peptides Synthesized with Z-D-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of synthetic peptides is a cornerstone of scientific rigor. The use of orthogonally protected amino acids, such as Nα-Benzyloxycarbonyl-D-lysine(Nε-fluorenylmethyloxycarbonyl) (Z-D-Lys(Fmoc)-OH), offers sophisticated control over peptide synthesis, enabling the construction of complex architectures like branched or cyclized peptides. However, this complexity necessitates equally sophisticated analytical validation to confirm the structural integrity of the final product. This guide provides an in-depth technical comparison of mass spectrometry (MS) techniques for the validation of peptides synthesized using Z-D-Lys(Fmoc)-OH, offering field-proven insights into experimental design, data interpretation, and troubleshooting.

The core principle behind using Z-D-Lys(Fmoc)-OH lies in its orthogonal protection scheme. The Z (benzyloxycarbonyl) group on the α-amino group is stable under the basic conditions used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) group from the ε-amino group of the lysine side chain. This allows for selective deprotection and modification of the side chain while the peptide backbone remains protected. This guide will focus on validating the successful incorporation of this building block and the integrity of the final peptide product using mass spectrometry.

Choosing the Right Ionization Technique: ESI vs. MALDI-TOF

The first critical decision in the MS validation workflow is the choice of ionization technique. The two most common methods for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[1]

Electrospray Ionization (ESI-MS): This "soft" ionization technique is particularly well-suited for analyzing peptides directly from a solution, making it highly compatible with liquid chromatography (LC-MS).[2] ESI typically produces multiply charged ions, which is advantageous for analyzing larger peptides as it brings their mass-to-charge (m/z) ratio into the detection range of most mass analyzers.[3] For peptides containing Z-D-Lys(Fmoc)-OH, ESI-MS is excellent for obtaining high-resolution mass measurements and for subsequent tandem mass spectrometry (MS/MS) fragmentation for sequence confirmation.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is a high-throughput technique that involves co-crystallizing the peptide with a matrix that absorbs laser energy.[1] This process typically generates singly charged ions, resulting in simpler spectra that are easier to interpret for molecular weight determination.[4] MALDI-TOF (Time-of-Flight) MS is particularly useful for rapid screening of synthesis products and for analyzing complex mixtures.[5]

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Sample State SolutionSolid (co-crystallized with matrix)
Typical Ionization "Soft" ionization"Soft" ionization
Ion Charging Multiple chargesPredominantly single charge
Coupling Easily coupled with Liquid Chromatography (LC-MS)Can be coupled with LC, but less common
Throughput Lower throughputHigh throughput
Fragmentation Minimal in MS1, controlled in MS/MSMinimal in MS1, Post-Source Decay (PSD) or MS/MS
Best For High-resolution mass accuracy, complex peptide sequencing (LC-MS/MS)Rapid molecular weight determination, analysis of complex mixtures

Recommendation: For comprehensive validation of a peptide synthesized with Z-D-Lys(Fmoc)-OH, a combination of both techniques is ideal. Use MALDI-TOF for initial, rapid confirmation of the main product's molecular weight. Follow this with LC-ESI-MS/MS for in-depth characterization, including purity assessment and sequence verification through fragmentation analysis.

Experimental Workflow for MS Validation

The following diagram and protocol outline a robust workflow for the validation of a synthetic peptide containing Z-D-Lys(Fmoc)-OH.

Peptide Validation Workflow Peptide Validation Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_validation Mass Spectrometry Validation synthesis Solid-Phase Peptide Synthesis with Z-D-Lys(Fmoc)-OH cleavage Cleavage and Deprotection synthesis->cleavage hplc Crude Peptide Purification (RP-HPLC) cleavage->hplc Crude Peptide maldi MALDI-TOF MS: Initial MW Confirmation hplc->maldi Purified Fractions lcms LC-ESI-MS: Purity Assessment maldi->lcms msms LC-ESI-MS/MS: Sequence & Modification Confirmation lcms->msms

Caption: General workflow for the synthesis, purification, and MS validation of a peptide containing Z-D-Lys(Fmoc)-OH.

Step-by-Step Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid, to a concentration of approximately 1 mg/mL. Formic acid is a preferred mobile phase modifier for MS as it aids in protonation and improves chromatographic peak shape without causing significant signal suppression like trifluoroacetic acid (TFA).[6]

    • Further dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µM for direct infusion or 1-100 fmol/µL for LC-MS analysis.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column is standard for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 30-60 minutes, depending on the hydrophobicity of the peptide.

    • Flow Rate: Dependent on the column diameter (e.g., 0.3-1.0 mL/min for analytical scale).

    • Detection: UV detection at 214 nm and 280 nm is useful for monitoring the peptide backbone and aromatic residues, respectively.

  • Mass Spectrometry (MS) Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5-4.5 kV.

    • Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-50 psi.

    • MS1 Scan Range: A broad range, e.g., m/z 300-2000, to capture the expected multiply charged precursor ions.

  • Tandem Mass Spectrometry (MS/MS) Parameters:

    • Activation Method: Collision-Induced Dissociation (CID).[7]

    • Precursor Ion Selection: Isolate the most abundant charge states of the target peptide ion from the MS1 scan.

    • Collision Energy: This will need to be optimized for the specific peptide and its charge state. A stepped or ramped collision energy can be beneficial to obtain a rich fragmentation spectrum.

Data Interpretation: Decoding the Mass Spectrum

Accurate interpretation of the mass spectrum is the most critical part of the validation process. Here's what to look for:

MS1 Spectrum: Confirming the Molecular Weight

The initial MS1 spectrum will show the isotopic distribution of the peptide's different charge states. The primary goal here is to confirm that the observed molecular weight matches the theoretical molecular weight.

  • Theoretical Mass Calculation:

    • Calculate the monoisotopic mass of the peptide sequence.

    • Remember to add the mass of the Z-D-Lys(Fmoc)-OH residue, which has a molecular weight of approximately 502.56 g/mol .

    • Add the mass of a proton (1.0078 Da) for each positive charge.

  • Deconvolution:

    • The ESI-MS spectrum will show a series of peaks corresponding to [M + nH]n+, where 'M' is the molecular weight of the peptide and 'n' is the number of charges.

    • Use the deconvolution software provided with the mass spectrometer to calculate the neutral mass of the peptide from the observed m/z values of the multiply charged ions.

Identifying Potential Impurities in the MS1 Spectrum

The high resolution of modern mass spectrometers allows for the identification of common impurities from the synthesis process.[6][8]

ImpurityMass Difference from Target PeptideCausality
Deletion Sequence - Mass of a single amino acidIncomplete coupling or deprotection during a synthesis cycle.
Incomplete Z-group removal + 134.04 Da (C9H6O2)Insufficient cleavage/deprotection time or inappropriate cleavage cocktail.
Incomplete Fmoc-group removal + 222.07 Da (C15H10O2)Inefficient piperidine treatment during synthesis.[9]
Piperidine Adduct + 84.08 Da (C5H10N)Reaction of dibenzofulvene (a byproduct of Fmoc deprotection) with piperidine.[9]
Deamidation + 0.98 DaSpontaneous hydrolysis of asparagine or glutamine side chains.[6]
Oxidation + 16 DaOxidation of methionine or tryptophan residues.
MS/MS Spectrum: Sequence and Protecting Group Confirmation

Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by fragmenting the peptide and analyzing the resulting fragment ions.[10]

Peptide Fragmentation Peptide Backbone Fragmentation cluster_peptide H H- N N H->N b-ions N->Cα a-ions C C Cα->C x-ions N+1 N C->N+1 y-ions Cα+1 N+1->Cα+1 z-ions C+1 C OH -OH

Caption: Common fragmentation sites along the peptide backbone, leading to different ion series.

  • b- and y-ions: The most common fragment ions result from cleavage of the peptide bond, generating b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[11] A complete series of b- and/or y-ions confirms the amino acid sequence.

  • Characteristic Neutral Losses from Protecting Groups: The presence of the Z and Fmoc groups on the lysine side chain will result in characteristic fragmentation patterns.

    • Z (Benzyloxycarbonyl) Group: Expect to see a neutral loss of benzyl alcohol (108.06 Da) or toluene (92.06 Da) from fragment ions containing the modified lysine.[12]

    • Fmoc (Fluorenylmethyloxycarbonyl) Group: This group can fragment in two characteristic ways:

      • Formation of a stable fluorenylmethyl cation at m/z 179.09 .[12]

      • A neutral loss of fluorenylmethanol (196.09 Da ).[12]

    The observation of these specific fragment ions or neutral losses provides strong evidence for the presence and location of the Z-D-Lys(Fmoc)-OH residue.

Troubleshooting Common Issues

ObservationPotential CauseSuggested Action
No signal or very weak signal - Poor ionization of the peptide.- Sample concentration too low.- Presence of interfering substances (e.g., high salt, detergents).- Optimize MS parameters (e.g., capillary voltage, gas temperature).- Concentrate the sample.- Further purify the sample using solid-phase extraction (SPE) or HPLC.
Complex spectrum with many unidentifiable peaks - Incomplete purification.- Peptide degradation.- Multiple side reactions during synthesis.- Re-purify the peptide using a shallower HPLC gradient.- Check for and mitigate potential side reactions as listed in the impurities table.- Analyze individual HPLC fractions by MS.
Observed mass does not match theoretical mass - Incorrect peptide sequence used for theoretical calculation.- Presence of unexpected modifications or protecting groups.- Double-check the theoretical mass calculation.- Look for mass shifts corresponding to common modifications and impurities (see impurities table).
Poor fragmentation in MS/MS - Insufficient collision energy.- Peptide is too large or has a low charge state.- Increase the collision energy.- Try a different fragmentation method if available (e.g., HCD, ETD).

Conclusion

The validation of peptides synthesized with orthogonally protected amino acids like Z-D-Lys(Fmoc)-OH demands a meticulous and multi-faceted analytical approach. Mass spectrometry, particularly the combination of MALDI-TOF and LC-ESI-MS/MS, provides the necessary tools for comprehensive characterization. By understanding the principles behind these techniques, following a robust experimental workflow, and carefully interpreting the resulting mass spectra—paying close attention to molecular weight confirmation, potential impurities, and characteristic fragmentation patterns—researchers can ensure the structural integrity of their synthetic peptides, a critical step in advancing scientific discovery and therapeutic development.

References

  • Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid communications in mass spectrometry : RCM, 25(14), 1949–1958. [Link]

  • Cydzik-Kwiatkowska, A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7019. [Link]

  • Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(7), 1272. [Link]

  • Glomb, M. A., et al. (2014). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Carbohydrate research, 398, 52–60. [Link]

  • Amblard, M., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]

  • UAB Mass Spectrometry. (n.d.). Applications of ESI-MS for peptides. University of Alabama at Birmingham. [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Springer Nature. [Link]

  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods (San Diego, Calif.), 35(3), 211–222. [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current protocols in protein science, 80, 16.12.1–16.12.20. [Link]

  • G. C. (2006). Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry. American Laboratory. [Link]

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

  • The Audiopedia. (2022). MALDI-TOF Mass Spectrometry Explained. YouTube. [Link]

  • Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. Agilent Technologies. [Link]

  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current Protocols in Protein Science, 80, 16.12.1–16.12.20. [Link]

  • Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Mignogna, G., et al. (2013). MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins. Analytical chemistry, 85(15), 7226–7233. [Link]

  • Kalli, A., & Hess, S. (2012). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. Methods in molecular biology (Clifton, N.J.), 893, 1–16. [Link]

  • Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(7), 1272. [Link]

  • White, C. J., & Yudin, A. K. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS combinatorial science, 22(10), 481–493. [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB. [Link]

  • Miranda, M. T. M., & Lages, E. B. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(6), 638-646. [Link]

  • Truong, T. H., & Julian, R. R. (2017). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in molecular biology (Clifton, N.J.), 1549, 137–151. [Link]

  • Zabrouskov, V., et al. (2013). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Journal of the American Society for Mass Spectrometry, 24(7), 1043–1054. [Link]

  • Stein, S. E. (2012). Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. Journal of the American Society for Mass Spectrometry, 23(1), 1–10. [Link]

  • Rudnick, P. A., et al. (2010). Conserved Peptide Fragmentation as a Benchmarking Tool for Mass Spectrometers and a Discriminating Feature for Targeted Proteomics. Journal of proteome research, 9(9), 4521–4532. [Link]

  • Moser, A. (2008). Identifying fragments using a Neutral Loss spectrum. ACD/Labs. [Link]

  • Medzihradszky, K. F., & Burlingame, A. L. (2003). Neutral loss of amino acid residues from protonated peptides in collision-induced dissociation generates N- or C-terminal sequence ladders. Journal of mass spectrometry : JMS, 38(11), 1143–1149. [Link]

  • Mint, S., et al. (2011). Synthesis of ‘clickable’ diketopiperazines for the preparation of scaffolds and macrocycles. Organic & Biomolecular Chemistry, 9(12), 4434-4440. [Link]

  • LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Matrix Science. [Link]

  • Chen, Z., et al. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 31(3), 245–252. [Link]

  • Canterbury, J. D., et al. (2011). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Molecular & cellular proteomics : MCP, 10(6), M110.004434. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis with Fmoc-Lys(Alloc)-OH. Inno Pharmchem. [Link]

Sources

A Comparative Guide to the Stability of Amine Protecting Groups: Z-group (Cbz) vs. Boc, Fmoc, and Alloc

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate amine protecting group is a critical decision that dictates the efficiency and success of a synthetic strategy. The stability of these groups under a variety of reaction conditions is a paramount consideration, ensuring the integrity of the molecule throughout multi-step syntheses. This guide provides an in-depth technical comparison of the benzyloxycarbonyl (Z or Cbz) group against three other widely used amine protecting groups: tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc). This analysis is grounded in established chemical principles and supported by detailed experimental protocols to empower researchers to make informed decisions based on their specific synthetic needs.

The Principle of Orthogonal Stability in Amine Protection

In complex organic synthesis, particularly in peptide synthesis, the concept of "orthogonality" is fundamental.[1][2] Orthogonal protecting groups are those that can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain intact.[3][4] This selectivity is the cornerstone of modern synthetic chemistry, enabling the construction of intricate molecular architectures. The four protecting groups discussed herein—Cbz, Boc, Fmoc, and Alloc—form a powerful orthogonal set, each with a unique lability profile.[3][5][6]

The Benzyloxycarbonyl (Z or Cbz) Group: The Classic Choice

First introduced in the early 20th century, the benzyloxycarbonyl group remains a stalwart in organic synthesis due to its robustness and reliability.[7] It is generally stable to a wide range of acidic and basic conditions, making it a valuable protecting group in solution-phase synthesis.[3][8]

Deprotection Mechanism: Catalytic Hydrogenolysis

The primary method for the removal of the Cbz group is catalytic hydrogenolysis.[1][2] This process involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[9] The reaction is clean, often proceeding with high yield, and produces toluene and carbon dioxide as byproducts.[9]

G Cbz_Amine R-NH-Cbz Adsorption Adsorption to Pd/C surface Cbz_Amine->Adsorption Intermediate [R-NH-Cbz•••Pd/C•••H₂] Adsorption->Intermediate H2 H₂ H2->Adsorption Cleavage C-O Bond Cleavage Intermediate->Cleavage Carbamic_Acid R-NH-COOH (Carbamic Acid) Cleavage->Carbamic_Acid Toluene Toluene Cleavage->Toluene Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation Amine R-NH₂ (Free Amine) Decarboxylation->Amine CO2 CO₂ Decarboxylation->CO2

Caption: Cbz deprotection via catalytic hydrogenolysis.

The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is arguably the most common amine protecting group in non-peptide organic synthesis and a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS).[3][10] Its popularity stems from its stability to a broad range of conditions, coupled with its facile removal under acidic conditions.[2][3]

Deprotection Mechanism: Acidolysis

Deprotection of a Boc-protected amine is achieved through acid-catalyzed hydrolysis.[3] Typically, strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are used.[3][11] The mechanism involves protonation of the carbamate, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[11]

G Boc_Amine R-NH-Boc Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation H_plus H⁺ (e.g., TFA) H_plus->Protonation Protonated_Boc R-NH-C(=O⁺H)-O-tBu Protonation->Protonated_Boc Cleavage C-O Bond Cleavage Protonated_Boc->Cleavage Carbamic_Acid R-NH-COOH (Carbamic Acid) Cleavage->Carbamic_Acid tBu_Cation (CH₃)₃C⁺ (tert-Butyl Cation) Cleavage->tBu_Cation Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation Amine R-NH₃⁺ (Ammonium Salt) Decarboxylation->Amine CO2 CO₂ Decarboxylation->CO2

Caption: Acid-catalyzed deprotection of the Boc group.

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Base-Labile Standard in SPPS

The Fmoc group is the foundation of the most widely used strategy in modern solid-phase peptide synthesis.[2][10] Its key advantage is its stability to acidic conditions, allowing for the use of acid-labile side-chain protecting groups.[2] The Fmoc group is, however, readily cleaved by bases.[12]

Deprotection Mechanism: Base-Mediated β-Elimination

The lability of the Fmoc group to bases is due to the acidic nature of the proton at the 9-position of the fluorene ring system.[13] A base, typically a secondary amine like piperidine, abstracts this proton, initiating a β-elimination reaction that liberates the highly reactive dibenzofulvene, carbon dioxide, and the free amine.[13] The excess amine in the reaction mixture traps the dibenzofulvene to prevent side reactions.[13]

G Fmoc_Amine R-NH-Fmoc Proton_Abstraction Proton Abstraction at C9 of Fluorene Fmoc_Amine->Proton_Abstraction Base Base (e.g., Piperidine) Base->Proton_Abstraction Adduct Dibenzofulvene-Piperidine Adduct Base->Adduct Anion_Intermediate Fluorenyl Anion Intermediate Proton_Abstraction->Anion_Intermediate Beta_Elimination β-Elimination Anion_Intermediate->Beta_Elimination Carbamic_Acid R-NH-COOH (Carbamic Acid) Beta_Elimination->Carbamic_Acid Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation Dibenzofulvene->Adduct Amine R-NH₂ (Free Amine) Decarboxylation->Amine CO2 CO₂ Decarboxylation->CO2

Caption: Base-mediated deprotection of the Fmoc group.

The Allyloxycarbonyl (Alloc) Group: The Palladium-Sensitive Specialist

The Alloc group offers a unique deprotection pathway that is orthogonal to both acid- and base-labile groups.[5][8] It is stable to the conditions used for Boc and Fmoc removal but is selectively cleaved by palladium(0) catalysts.[8] This makes it particularly useful for the synthesis of complex peptides, such as cyclic or branched peptides, where side-chain manipulation is required.[14]

Deprotection Mechanism: Palladium(0)-Catalyzed Allylic Cleavage

The removal of the Alloc group is a transition-metal-catalyzed process.[8] A palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], reacts with the allyl group to form a π-allyl palladium complex.[8] A scavenger, such as phenylsilane, is then required to react with this complex, regenerating the catalyst and yielding the deprotected amine.[8]

G Alloc_Amine R-NH-Alloc Oxidative_Addition Oxidative Addition Alloc_Amine->Oxidative_Addition Pd0 Pd(0)L₄ Pd0->Oxidative_Addition Scavenger Scavenger (e.g., PhSiH₃) Reductive_Elimination Reductive Elimination Scavenger->Reductive_Elimination Pi_Allyl_Complex [π-Allyl-Pd(II)L₂]⁺[R-NH-COO]⁻ Oxidative_Addition->Pi_Allyl_Complex Decarboxylation Decarboxylation Pi_Allyl_Complex->Decarboxylation Pi_Allyl_Complex->Reductive_Elimination Amine R-NH₂ (Free Amine) Decarboxylation->Amine CO2 CO₂ Decarboxylation->CO2 Reductive_Elimination->Pd0 Catalyst Regeneration Allyl_Scavenger_Adduct Allyl-Scavenger Adduct Reductive_Elimination->Allyl_Scavenger_Adduct

Caption: Palladium(0)-catalyzed deprotection of the Alloc group.

Comparative Stability: A Data-Driven Overview

The choice of a protecting group hinges on its stability profile relative to the planned synthetic steps. The following table summarizes the stability of Cbz, Boc, Fmoc, and Alloc groups under common reaction conditions.

Protecting GroupDeprotection ConditionStability to Strong Acids (e.g., TFA, HCl)Stability to Strong Bases (e.g., Piperidine)Stability to Catalytic Hydrogenolysis (H₂/Pd)
Z (Cbz) Catalytic HydrogenolysisGenerally Stable[3][8]Generally Stable[3][8]Labile [1][2]
Boc Strong AcidLabile [3][11]Stable[3]Stable[5]
Fmoc Strong BaseStable[2]Labile [12][13]Can be labile under certain conditions[15]
Alloc Pd(0) CatalysisStable[5][8]Stable[5][8]Stable

Experimental Protocol for Comparative Stability Analysis

To provide a framework for a direct, quantitative comparison of the stability of these protecting groups, the following experimental protocol is proposed. This protocol utilizes High-Performance Liquid Chromatography (HPLC) to monitor the extent of deprotection over time.

Objective: To quantitatively assess the stability of N-protected glycine derivatives (Z-Gly-OH, Boc-Gly-OH, Fmoc-Gly-OH, and Alloc-Gly-OH) under standardized acidic, basic, and reductive conditions.

Materials:

  • N-Z-glycine, N-Boc-glycine, N-Fmoc-glycine, N-Alloc-glycine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Palladium on carbon (10 wt. %)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply or a hydrogen transfer reagent (e.g., ammonium formate)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • HPLC system with a C18 column and UV detector

  • Standard laboratory glassware and equipment

Experimental Workflow:

G cluster_0 Preparation cluster_1 Stability Testing cluster_2 Analysis Prep_Solutions Prepare stock solutions of each N-protected glycine in an appropriate solvent. Acid Acidic Condition (e.g., 50% TFA in DCM) Prep_Solutions->Acid Base Basic Condition (e.g., 20% Piperidine in DMF) Prep_Solutions->Base Reductive Reductive Condition (H₂/Pd/C in MeOH) Prep_Solutions->Reductive Palladium Palladium Catalysis (Pd(PPh₃)₄/PhSiH₃ in DCM) Prep_Solutions->Palladium Sampling Take aliquots at specific time points (t=0, 5, 15, 30, 60 min) Acid->Sampling Base->Sampling Reductive->Sampling Palladium->Sampling Quench Quench the reaction Sampling->Quench HPLC Analyze by HPLC Quench->HPLC Data Quantify remaining protected amino acid vs. deprotected product HPLC->Data

Caption: Experimental workflow for comparative stability analysis.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of Z-Gly-OH, Boc-Gly-OH, Fmoc-Gly-OH, and Alloc-Gly-OH in a suitable solvent (e.g., DCM for acidic and palladium-catalyzed reactions, DMF for basic reactions, and MeOH for hydrogenolysis).

  • Reaction Setup: For each protecting group, set up four separate reactions corresponding to the four stability test conditions:

    • Acidic Stability: To 1 mL of the stock solution in DCM, add 1 mL of TFA.

    • Basic Stability: To 1 mL of the stock solution in DMF, add 0.25 mL of piperidine.

    • Reductive Stability: To 1 mL of the stock solution in MeOH, add 10 mg of 10% Pd/C and bubble H₂ gas through the solution (or add a hydrogen transfer reagent).

    • Palladium Catalysis Stability: To 1 mL of the stock solution in DCM, add a catalytic amount of Pd(PPh₃)₄ and an excess of PhSiH₃.

  • Time-Course Analysis:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in the HPLC mobile phase to stop the deprotection reaction.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Monitor the elution of the protected and deprotected glycine derivatives using a UV detector at an appropriate wavelength.

    • Quantify the peak areas corresponding to the starting material and the product.

  • Data Interpretation:

    • Calculate the percentage of remaining protected glycine at each time point for each condition.

    • Plot the percentage of starting material versus time to generate stability curves for each protecting group under each condition. This will allow for a direct comparison of their relative stabilities.

Conclusion and Strategic Selection

The choice between Z, Boc, Fmoc, and Alloc is a strategic decision that should be guided by the overall synthetic plan.

G Start Need to protect an amine? Acid_Labile_Side_Groups Are acid-labile side-chain groups present? Start->Acid_Labile_Side_Groups Base_Labile_Side_Groups Are base-labile side-chain groups present? Acid_Labile_Side_Groups->Base_Labile_Side_Groups No Fmoc_group Use Fmoc Acid_Labile_Side_Groups->Fmoc_group Yes Reducible_Groups Are other reducible groups present (e.g., alkenes, alkynes)? Base_Labile_Side_Groups->Reducible_Groups No Boc_group Use Boc Base_Labile_Side_Groups->Boc_group Yes Side_Chain_Mod Is selective side-chain modification needed? Reducible_Groups->Side_Chain_Mod No Z_group Use Z (Cbz) Reducible_Groups->Z_group Yes Side_Chain_Mod->Z_group No Alloc_group Use Alloc Side_Chain_Mod->Alloc_group Yes

Caption: Decision workflow for protecting group selection.

  • The Z-group is an excellent choice for solution-phase synthesis when stability to both acids and bases is required, provided that no other functional groups are sensitive to hydrogenolysis.

  • The Boc-group is ideal for syntheses where base-labile or hydrogenolysis-sensitive groups are present, and its use is well-established in SPPS.

  • The Fmoc-group is the standard for modern SPPS, offering mild basic deprotection conditions that are compatible with a wide array of acid-labile side-chain protecting groups.

  • The Alloc-group provides an invaluable orthogonal handle for instances where selective deprotection in the presence of acid- and base-labile groups is necessary, enabling advanced synthetic manipulations.

By understanding the distinct stability profiles and deprotection mechanisms of these four critical amine protecting groups, researchers can devise more robust and efficient synthetic routes, ultimately accelerating the pace of discovery and development.

References

  • Lönnberg, H. (2019). Tuning the stability of alkoxyisopropyl protection groups. PMC. [Link]

  • ResearchGate. (2023). HPLC profiles of kinetic of deprotection with water at 60 °C then ammonia for 1 h at 40 °C or only ammonia. [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]

  • Ready, J. Protecting Groups in Organix Synthesis. UT Southwestern. [Link]

  • Wipf, P. Protecting Groups. University of Pittsburgh. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Leger, P. Protecting Groups – A Necessary Evil?. St. Francis Xavier University. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Noël, T., & Van der Eycken, E. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Angewandte Chemie International Edition, 61(29), e202117234. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • Glen Research. Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. [Link]

  • Gmaj, J., et al. (2022). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Molecules, 27(15), 4995. [Link]

  • ChemistryViews. (2023). A "Sterically Stressed" Amide as a Protecting Group for Amines. [Link]

  • Glen Research. Deprotection Guide. [Link]

  • Pursch, M. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. [Link]

  • ResearchGate. (2025). Complete Assignments of H and C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

  • Stancik, A. L., & Pielak, G. J. (2020). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. Current Opinion in Structural Biology, 60, 48-55. [Link]

  • Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Science, 37(4), 297-303. [Link]

  • Reichenwallner, J. (2017). How to compare stability of a protein and its mutant with NMR spectroscopy? ResearchGate. [Link]

  • Fields, G. B. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 841-855. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • Swann, M. J., et al. (2020). Comprehensive Assessment of Protein and Excipient Stability in Biopharmaceutical Formulations Using 1H NMR Spectroscopy. ACS Pharmacology & Translational Science, 4(1), 288-295. [Link]

Sources

case studies comparing Z-D-Lys(Fmoc)-OH in different research applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Z-D-Lys(Fmoc)-OH in Advanced Peptide Synthesis

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The strategic selection of orthogonally protected amino acid building blocks is paramount to the successful synthesis of complex peptides. Z-D-Lys(Fmoc)-OH, an Nα-Z- and Nε-Fmoc-protected D-lysine derivative, represents a unique tool for specialized applications, diverging from the more conventional Fmoc and Boc solid-phase peptide synthesis (SPPS) strategies. This guide provides a comprehensive comparison of Z-D-Lys(Fmoc)-OH with common alternatives such as Fmoc-D-Lys(Boc)-OH, Fmoc-D-Lys(Dde)-OH, and Fmoc-D-Lys(Mtt)-OH. We will delve into case studies illustrating its application in the synthesis of branched peptides, drug conjugates, and other complex architectures, supported by detailed experimental protocols and objective performance data. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks to overcome synthetic challenges and achieve their desired molecular designs.

Introduction: The Principle of Orthogonal Protection

In the synthesis of multifaceted peptides, such as those with multiple branches, cyclic structures, or site-specific modifications, the ability to selectively remove one protecting group in the presence of others is essential. This concept, known as orthogonality, allows for precise chemical manipulations at specific sites on a peptide backbone or its side chains.[1][2] The choice of an orthogonal protection strategy is dictated by the stability of the protecting groups to different chemical conditions. The most prevalent strategies in solid-phase peptide synthesis (SPPS) are the base-labile Fmoc group and the acid-labile Boc group for Nα-protection.[3]

The lysine residue, with its primary amino group on the side chain (ε-amine), is a frequent site for modification. Consequently, a wide array of orthogonally protected lysine derivatives has been developed to facilitate these modifications.[4] This guide focuses on the less common but highly strategic Z-D-Lys(Fmoc)-OH, where the alpha-amine is protected by the benzyloxycarbonyl (Z) group and the epsilon-amine by the Fmoc group.

The Z-D-Lys(Fmoc)-OH Building Block: A Unique Orthogonal Pair

Z-D-Lys(Fmoc)-OH, or (2R)-2-(benzyloxycarbonylamino)-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, offers a distinct orthogonal set compared to standard SPPS reagents.[5]

  • Nα-Benzyloxycarbonyl (Z) Group : This group is stable to the mildly basic conditions used to remove Fmoc groups and the acidic conditions used to remove Boc groups. Its removal is typically achieved under reductive conditions, most commonly catalytic hydrogenolysis (e.g., H₂ over Palladium catalyst), or with strong acids like HBr in acetic acid.[4] This makes it orthogonal to both Fmoc and Boc strategies.

  • Nε-9-fluorenylmethoxycarbonyl (Fmoc) Group : This well-known group is base-labile, removed efficiently and cleanly by treatment with a secondary amine, typically a 20% solution of piperidine in DMF.[3][6]

This specific arrangement is particularly valuable in scenarios where:

  • Solution-phase synthesis is preferred or required. The Z-group has a long history of use in classical solution-phase peptide synthesis.[4]

  • The target molecule contains functionalities sensitive to the acidic conditions of Boc-SPPS or requires a non-standard approach.

  • A researcher needs to unmask the lysine side chain on-resin for modification while the N-terminus remains protected by a group other than Fmoc.

Comparative Analysis of Lysine Building Blocks in Key Applications

The selection of the appropriate lysine derivative is a critical decision based on the overall synthetic strategy and the desired final peptide structure.

Building Block Nα-Protection Nε-Protection Nε-Deprotection Condition Orthogonality & Key Use Case
Z-D-Lys(Fmoc)-OH Z (Benzyloxycarbonyl)Fmoc20% Piperidine in DMFOrthogonal to Z and Boc. Used in Z-group based synthesis for side-chain modification via Fmoc removal.
Fmoc-D-Lys(Boc)-OH FmocBoc (tert-butyloxycarbonyl)TFA (e.g., in final cleavage cocktail)Standard for Fmoc-SPPS. Side chain is deprotected simultaneously with cleavage from acid-labile resins.[3][7]
Fmoc-D-Lys(Dde)-OH FmocDde2% Hydrazine in DMFOrthogonal to Fmoc and acid-labile groups. Ideal for on-resin side-chain modification, branching, or cyclization.[1][8][9]
Fmoc-D-Lys(ivDde)-OH FmocivDde2% Hydrazine in DMFSimilar to Dde but less prone to migration. Preferred for improved stability during synthesis.[4][10][11]
Fmoc-D-Lys(Mtt)-OH FmocMtt (Methyltrityl)Highly Acid-Labile (e.g., 1% TFA in DCM)Orthogonal to Fmoc and Boc. Allows side-chain deprotection under very mild acid, preserving Boc groups.[12]
Boc-D-Lys(Fmoc)-OH BocFmoc20% Piperidine in DMFUsed in Boc-SPPS for on-resin side-chain modification by removing the base-labile Fmoc group.[4][13]
Case Study 1: Synthesis of Branched Peptides

Branched peptides, such as Multiple Antigenic Peptides (MAPs) for vaccine development, require a lysine core from which multiple peptide chains can be elongated.[1][14]

Workflow using Z-D-Lys(Fmoc)-OH (Solution-Phase Approach): This approach is less common but demonstrates the unique utility of the building block. The initial peptide chain is synthesized using Z-protected amino acids. After incorporating Z-D-Lys(Fmoc)-OH, the Nε-Fmoc group can be selectively removed with piperidine, freeing the side-chain amine for the synthesis of a second peptide chain.

Comparison with Fmoc-D-Lys(Dde)-OH (SPPS Approach): The more conventional method involves incorporating Fmoc-D-Lys(Dde)-OH into a peptide on solid support.[9] After the primary chain is complete, the resin-bound peptide is treated with hydrazine to remove the Dde group, allowing the second chain to be synthesized on the lysine side chain.[8] This SPPS-based method is generally faster and more easily automated. However, the use of hydrazine can be a drawback, and for certain sensitive sequences, a solution-phase strategy with Z-D-Lys(Fmoc)-OH might offer more control and avoid unwanted side reactions.

G cluster_0 Workflow: Branched Peptide Synthesis via SPPS cluster_1 Alternative Workflow: Z-D-Lys(Fmoc)-OH A 1. Synthesize Main Chain (Fmoc-SPPS) B 2. Incorporate Fmoc-D-Lys(Dde)-OH A->B C 3. Complete Main Chain (N-terminal Fmoc remains) B->C D 4. Selective Dde Removal (2% Hydrazine/DMF) C->D E 5. Synthesize Branch Chain on Lysine ε-Amine D->E F 6. Final Cleavage & Deprotection E->F G 1. Synthesize Chain (Z-chemistry, solution phase) H 2. Incorporate Z-D-Lys(Fmoc)-OH G->H I 3. Selective Fmoc Removal (20% Piperidine/DMF) H->I J 4. Synthesize Branch Chain on Lysine ε-Amine I->J K 5. Final Z-group Removal (Hydrogenolysis) J->K

Fig 1. Comparison of workflows for branched peptide synthesis.
Case Study 2: Site-Specific Bioconjugation for Drug Delivery

The ε-amino group of lysine is a common handle for attaching payloads like drugs, imaging agents, or polyethylene glycol (PEG). Orthogonal protection is crucial for ensuring the payload is attached only at the desired position.

Strategy using Z-D-Lys(Fmoc)-OH: A peptide can be synthesized, and the Nε-Fmoc group of the strategically placed Z-D-Lys(Fmoc)-OH residue can be removed. The liberated amine is then available for conjugation. The key advantage here is the robustness of the Z-group, which protects the N-terminus during the conjugation reaction. Final deprotection via hydrogenolysis is a very clean reaction, which can be beneficial if the conjugated payload is sensitive to strong acid.

Comparison with Fmoc-D-Lys(Mtt)-OH: Using Fmoc-D-Lys(Mtt)-OH in SPPS allows the on-resin removal of the Mtt group with dilute TFA.[12] This unmasks the ε-amine for conjugation while the peptide is still attached to the solid support, which can simplify purification by allowing excess reagents to be washed away. The choice between these methods depends on whether on-resin or solution-phase conjugation is preferred and the payload's stability towards mild acid versus catalytic hydrogenation.

G cluster_0 Orthogonal Deprotection Logic A Z-D-Lys(Fmoc)-OH Peptide B Piperidine Treatment A->B Base-Labile (Fmoc) D Hydrogenolysis (H₂/Pd) A->D Reductive (Z) C Z-D-Lys-OH Peptide B->C F Fully Deprotected Peptide C->D Reductive (Z) E D-Lys(Fmoc)-OH Peptide D->E E->B Base-Labile (Fmoc)

Fig 2. Orthogonal removal of Z and Fmoc protecting groups.

Experimental Protocols

The following protocols are generalized and should be optimized for specific peptide sequences and scales.

Protocol 1: Incorporation of an Nα-Fmoc Protected Amino Acid in SPPS

This protocol is standard for alternatives like Fmoc-D-Lys(Boc)-OH.

  • Resin Preparation : Swell the appropriate resin (e.g., Rink Amide for peptide amides) in DMF for at least 30 minutes.[15]

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 10-15 minutes to ensure complete removal of the Fmoc group.[3] Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation & Coupling : In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin substitution) in DMF. Add a suitable coupling agent, such as HATU (0.95 equivalents relative to the amino acid) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).[15]

  • Coupling Reaction : Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 1-4 hours. Monitor for completion using a qualitative test like the Kaiser test.[3]

  • Washing : Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents. The cycle can now be repeated for the next amino acid.

Protocol 2: Selective On-Resin Deprotection of an Nε-Dde Group

This protocol applies to comparisons using Fmoc-Lys(Dde)-OH.

  • Resin Preparation : Ensure the peptide-resin has been thoroughly washed with DMF after the final coupling step.

  • Dde Removal : Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Add this solution to the resin and agitate gently.[8][16]

  • Reaction Time : Allow the reaction to proceed for 3-5 minutes. Drain the solution and repeat the treatment 2-3 times to ensure complete deprotection.[16]

  • Washing : Wash the resin extensively with DMF (7-10 times) to remove all traces of hydrazine and the cleavage byproducts. The resin is now ready for side-chain modification.

Protocol 3: Deprotection of Nα-Z Group via Hydrogenolysis

This protocol is specific to the final deprotection step when using Z-D-Lys(Fmoc)-OH.

  • Peptide Dissolution : Dissolve the Z-protected peptide in a suitable solvent such as methanol, acetic acid, or a mixture thereof.

  • Catalyst Addition : Add Palladium on carbon (Pd/C, typically 10% by weight relative to the peptide) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation : Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Monitoring : Monitor the reaction by an appropriate method (e.g., TLC or HPLC-MS) until the starting material is fully consumed.

  • Work-up : Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation : Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.

Conclusion: A Strategic Selection Guide

The choice between Z-D-Lys(Fmoc)-OH and its more common counterparts is fundamentally a strategic one, driven by the overall synthetic plan.

  • Choose Z-D-Lys(Fmoc)-OH when :

    • A non-standard, Z-group-based synthesis is employed, often in solution-phase.

    • The final product or intermediates are incompatible with the strong acids used in Boc-SPPS cleavage or the hydrazine used for Dde removal.

    • Reductive cleavage via hydrogenolysis is the preferred final deprotection method due to its clean nature.

  • Choose Fmoc-D-Lys(Boc)-OH for :

    • Standard, routine peptide synthesis where no side-chain modification is needed. It is cost-effective and highly reliable.[3][7]

  • Choose Fmoc-D-Lys(Dde/ivDde)-OH for :

    • The vast majority of on-resin side-chain modifications, including branching, cyclization, and conjugation, within a standard Fmoc-SPPS framework.[1][9]

  • Choose Fmoc-D-Lys(Mtt)-OH when :

    • On-resin side-chain modification is required, but the subsequent chemistry is sensitive to hydrazine, or when orthogonality to both Fmoc and Boc groups is necessary.[12]

Ultimately, Z-D-Lys(Fmoc)-OH is a specialist's tool. While not a first choice for routine synthesis, its unique orthogonal properties provide an elegant solution for complex synthetic puzzles that are intractable with more conventional building blocks. Understanding its comparative advantages and limitations empowers the modern peptide chemist to design more robust and efficient synthetic routes to novel and challenging molecules.

References

  • Chem-Impex. (n.d.). Fmoc-D-Lys(2-Cl-Z)-OH.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • BenchChem. (2024). Application Notes and Protocols for the Incorporation of Fmoc-Lys(Fmoc)-OH in Peptide Synthesis.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Unsymmetrically Branched Peptides.
  • BenchChem. (2024). A Comparative Guide to Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis.
  • Advanced ChemTech. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Figshare. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK - ACS Omega.
  • National Center for Biotechnology Information. (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block.
  • BenchChem. (2024). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.
  • EMD Millipore. (n.d.). NEW Orthogonally protected lysine derivatives Novabiochem®.
  • Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488–496. [Link]

  • National Center for Biotechnology Information. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • MDPI. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents.
  • Phytoceuticals. (n.d.). Understanding the Synthesis and Use of Fmoc-Lys(Dde)-OH.
  • Angene Chemical. (n.d.). Unlocking Peptide Complexity: The Role of Fmoc-Lys(Dde)-OH in Custom Synthesis.
  • National Center for Biotechnology Information. (n.d.). Z-D-Lys(Fmoc)-OH. PubChem Compound Summary for CID 95565939. Retrieved from [Link]

  • AAPPTec. (n.d.). Best Peptides Fmoc-D-Lys(Boc)-OH.
  • Aapptec Peptides. (n.d.). Boc-D-Lys(Fmoc)-OH.
  • Advanced ChemTech. (n.d.). Fmoc-Lys(Boc)-OH – Standard Fmoc-Lys derivative used in peptide synthesis.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Z-D-Lys(Fmoc)-OH and Associated Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher engaged in peptide synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe, efficient, and ethical laboratory practice. This guide provides an in-depth, procedural framework for the proper disposal of Z-D-Lys(Fmoc)-OH, an amino acid derivative integral to many synthetic workflows. By understanding the lifecycle of this reagent and its associated byproducts, from initial handling to final waste stream management, you can ensure the safety of your team and the integrity of your research environment.

Part 1: Core Safety and Hazard Assessment of Z-D-Lys(Fmoc)-OH

Before any disposal protocol is initiated, a thorough understanding of the inherent properties of Z-D-Lys(Fmoc)-OH is essential. While specific Safety Data Sheets (SDS) for this exact molecule may vary between suppliers, data from closely related compounds, such as Nα-Fmoc-Nε-Z-D-lysine, consistently indicate that the pure compound is not classified as hazardous under GHS regulations.[1] However, as with any fine chemical, prudent laboratory practice dictates treating it with a degree of caution.

Key Safety Considerations:

  • Inhalation: The compound is typically a powder. Avoid generating dust. Use in a well-ventilated area or a fume hood. If dust generation is unavoidable, a NIOSH-approved respirator is recommended.[2]

  • Skin and Eye Contact: May cause irritation upon contact. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][4]

  • Ingestion: May be harmful if swallowed.[2] Do not eat, drink, or smoke in laboratory areas.[2]

Table 1: Summary of Z-D-Lys(Fmoc)-OH Properties and Hazards

PropertyDescriptionSource
Physical State White to off-white powder
GHS Hazard Classification Not classified as a hazardous substance[1]
Primary Routes of Exposure Inhalation of dust, skin and eye contact[2][3]
Recommended PPE Safety goggles, nitrile gloves, lab coat[3][4]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]

Part 2: The Primary Waste Stream: Fmoc Deprotection

In the vast majority of applications, Z-D-Lys(Fmoc)-OH is utilized in solid-phase peptide synthesis (SPPS), where the Nα-Fmoc protecting group is selectively removed to allow for peptide chain elongation. This deprotection step generates the most significant and immediate waste stream to be managed.

The standard procedure for Fmoc removal involves treatment with a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] The reaction mechanism involves the abstraction of a proton from the fluorenyl group, leading to the formation of dibenzofulvene (DBF). The piperidine then acts as a scavenger, forming a stable dibenzofulvene-piperidine adduct.[7][8]

This results in a liquid hazardous waste stream containing:

  • N,N-Dimethylformamide (DMF): A flammable liquid that is harmful if inhaled or in contact with skin.[9]

  • Piperidine: A flammable and toxic liquid that can cause severe skin burns and eye damage.[10][11]

  • Dibenzofulvene-piperidine adduct: A byproduct of the deprotection reaction.

Step-by-Step Disposal Protocol for Fmoc Deprotection Waste
  • Waste Collection:

    • Collect all liquid waste from the Fmoc deprotection and subsequent resin washes into a dedicated, clearly labeled, and chemically compatible hazardous waste container.

    • The container should be made of a material resistant to DMF and piperidine (e.g., high-density polyethylene or glass).

    • The label must include the words "Hazardous Waste," the full chemical names of the contents (N,N-Dimethylformamide, Piperidine), and appropriate hazard pictograms (e.g., flammable, corrosive, toxic).[12]

  • Waste Storage:

    • Keep the waste container tightly sealed to prevent the escape of volatile organic compounds (VOCs).

    • Store the container in a designated satellite accumulation area (SAA) that is well-ventilated, such as a fume hood or a ventilated cabinet.[12]

    • Ensure the storage area is away from sources of ignition, such as heat, sparks, or open flames.[6][13]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not, under any circumstances, dispose of this waste stream down the drain.[1][6]

Part 3: Secondary Waste Streams: Z-Group Deprotection

While the Fmoc group is removed during peptide synthesis, the benzyloxycarbonyl (Z or Cbz) group on the lysine side chain is typically removed at a later stage, often after cleavage of the peptide from the resin. The disposal of waste from this step must also be carefully managed. The two most common methods for Z-group cleavage are catalytic hydrogenolysis and acid-mediated cleavage.

Disposal Protocol for Catalytic Hydrogenolysis Waste

This method typically employs a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source.[14]

  • Palladium on Carbon (Pd/C) Catalyst:

    • Caution: Used Pd/C catalyst can be pyrophoric, meaning it can spontaneously ignite in air, especially when dry and saturated with hydrogen.[15]

    • Deactivation and Collection: After the reaction, the catalyst should be filtered and immediately covered with water to prevent ignition.[15] This wet catalyst should be collected in a separate, clearly labeled container.

    • Disposal: The deactivated catalyst is considered hazardous waste and should be disposed of through your EHS office. There are also specialized services for the recovery and recycling of palladium from spent catalysts.[16][17][18]

  • Solvent Waste: The reaction solvent (often methanol, ethanol, or ethyl acetate) should be collected in a separate hazardous waste container labeled with the solvent name and "Flammable Liquid."

Disposal Protocol for Acid-Mediated Cleavage Waste

A common reagent for this method is a solution of hydrobromic acid (HBr) in acetic acid.[14]

  • Acidic Waste Neutralization:

    • The acidic waste stream is highly corrosive and must be neutralized before disposal.[19]

    • Procedure: In a well-ventilated fume hood and with appropriate PPE, slowly and carefully add the acidic waste to a large, stirred excess of a base solution, such as 5% sodium hydroxide or a saturated solution of sodium bicarbonate. Monitor the pH to ensure it reaches a neutral range (pH 6-8). Be aware that this neutralization process can be exothermic and may generate gas.

    • Disposal: Once neutralized, and depending on local regulations, the aqueous solution may be permissible for drain disposal with copious amounts of water. Always consult your institution's EHS guidelines before disposing of any neutralized chemical waste down the drain.[19]

Part 4: Managing Contaminated Materials and Spills

  • Solid Waste: All disposable materials that have come into contact with Z-D-Lys(Fmoc)-OH or the associated reagents (e.g., gloves, pipette tips, weigh boats, absorbent paper) should be collected in a designated solid hazardous waste container.[12]

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) to remove any chemical residues. This rinsate must be collected and disposed of as liquid hazardous waste.[12]

  • Spill Management: In the event of a spill, evacuate the area if necessary. For small spills of the solid compound, carefully sweep it up and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite or sand), collect the absorbed material, and dispose of it as hazardous waste.[10] Always refer to your laboratory's specific spill response procedures.

Visualizing the Disposal Workflow

To aid in decision-making for waste segregation, the following diagram outlines the logical flow for the disposal of waste generated from the use of Z-D-Lys(Fmoc)-OH.

DisposalWorkflow cluster_main Z-D-Lys(Fmoc)-OH Usage cluster_fmoc Fmoc Deprotection cluster_z Z-Group Deprotection (Optional) cluster_h2 Catalytic Hydrogenolysis cluster_acid Acid Cleavage cluster_disposal Final Disposal Pathways start Start: Using Z-D-Lys(Fmoc)-OH in Synthesis fmoc_deprotection Perform Fmoc Deprotection (Piperidine/DMF) start->fmoc_deprotection fmoc_waste Liquid Waste: DMF, Piperidine, DBF-Adduct fmoc_deprotection->fmoc_waste Generates z_deprotection Perform Z-Group Deprotection fmoc_deprotection->z_deprotection Proceeds to (if applicable) hw_disposal Licensed Hazardous Waste Disposal fmoc_waste->hw_disposal hydrogenolysis Pd/C, H₂ Source z_deprotection->hydrogenolysis Method 1 acid_cleavage HBr in Acetic Acid z_deprotection->acid_cleavage Method 2 pdc_waste Solid Waste: Wet Pd/C Catalyst hydrogenolysis->pdc_waste solvent_waste Liquid Waste: Solvent (e.g., MeOH) hydrogenolysis->solvent_waste pdc_waste->hw_disposal solvent_waste->hw_disposal acid_waste Liquid Waste: Corrosive Acid acid_cleavage->acid_waste neutralization Neutralize with Base (e.g., NaOH) acid_waste->neutralization Treat with acid_waste->hw_disposal If not neutralized neutralized_waste Neutralized Aqueous Waste neutralization->neutralized_waste drain_disposal Drain Disposal (EHS Approval Required) neutralized_waste->drain_disposal caption Fig 1. Decision workflow for waste segregation.

Caption: Fig 1. Decision workflow for waste segregation.

Conclusion: Fostering a Culture of Safety

The proper disposal of Z-D-Lys(Fmoc)-OH and its associated reagents is a critical responsibility for all laboratory personnel. By following these procedural guidelines, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safer and more sustainable research environment. Always remember that this guide is a supplement to, not a replacement for, your institution's specific EHS protocols. When in doubt, always consult with your EHS department.

References

  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Suzhou Forui Advanced Materials Co., Ltd. (2024, September 30). Several Methods Of Palladium Carbon Catalyst Recycling Treatment.
  • National Research Council. (n.d.). LCSS: PALLADIUM ON CARBON. Retrieved from The National Academies of Sciences, Engineering, and Medicine.
  • New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY.
  • Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: N,N-Dimethylformamide.
  • KH Chemicals B.V. (2026, January 7). Dimethylformamide (DMF) Safety Data Sheet.
  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • LSU Health Shreveport. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF).
  • ChemSupply Australia. (2023, October 22). SAFETY DATA SHEET PIPERIDINE.
  • Google Patents. (n.d.). CN103122412A - Recovery method for waste palladium carbon catalyst metal palladium.
  • Central Drug House (P) Ltd. (n.d.). HYDROBROMIC ACID IN GLACIAL ACETIC ACID.
  • Reagents. (n.d.). Hydrobromic Acid 33% Solution In Acetic Acid MSDS/SDS.
  • Central Drug House (P) Ltd. (n.d.). FMOC-N-E-Z-L-LYSINE CAS NO 86060-82-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Johnson Matthey Technology Review. (2013, October 1). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
  • Anaspec. (2021, February 17). Safety Data Sheet (SDS).
  • Chem-Impex. (n.d.). Na-Allyloxycarbonyl-Ne-Fmoc-D-Lysine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Lysine-(Boc).
  • Chem-Impex. (n.d.). Nα-Fmoc-Nε-Z-D-lysine.
  • AAPPTec, LLC. (n.d.). 3 - Safety Data Sheet.
  • CEM Corporation. (2020, November). SAFETY DATA SHEET Fmoc-Lys(Fmoc)-OH.
  • MedchemExpress. (2025, July 8). Safety Data Sheet.
  • Cayman Chemical. (2025, September 29). Safety Data Sheet.
  • Loba Chemie. (n.d.). HYDROBROMIC ACID SOLUTION IN GLACIAL ACETIC ACID APPROX. 33%.
  • Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
  • BenchChem. (2025, December). Application Notes and Protocols for the Removal of the Cbz Protecting Group.

Sources

Personal protective equipment for handling Z-D-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling of Z-D-Lys(Fmoc)-OH for Peptide Synthesis Professionals

For researchers at the forefront of drug development and peptide chemistry, the integrity of your work and your personal safety are paramount. Z-D-Lys(Fmoc)-OH, a crucial building block in the synthesis of complex peptides, requires meticulous handling to ensure both experimental success and a safe laboratory environment. This guide, born from extensive experience in peptide synthesis application, provides a comprehensive operational plan for the safe handling and disposal of this compound.

Hazard Identification and Risk Assessment

Z-D-Lys(Fmoc)-OH, also known as Nα-Z-Nε-Fmoc-D-lysine, is a derivative of the amino acid D-lysine, featuring a benzyloxycarbonyl (Z) group on the alpha-amino group and a fluorenylmethoxycarbonyl (Fmoc) group on the epsilon-amino group. While the Safety Data Sheet (SDS) for the L-isomer, FMOC-N-E-Z-L-LYSINE, indicates that the substance is not classified as hazardous under Regulation (EC) No. 1272/2008, it is crucial to recognize that the toxicological properties of many specialized chemical reagents have not been exhaustively investigated[1]. Therefore, a cautious approach, treating the compound with the respect due to all laboratory chemicals, is the cornerstone of a robust safety protocol.

Potential routes of exposure include inhalation of the powder, skin contact, and eye contact. While not classified as a hazardous substance, direct contact should be avoided to prevent potential irritation[1][2].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are non-negotiable when handling Z-D-Lys(Fmoc)-OH. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Handling Solid (Weighing, Aliquoting) Chemical safety goggles with side shieldsNitrile or latex glovesNIOSH-approved N95 or P1 dust maskStandard laboratory coat
Preparing Solutions Chemical safety goggles with side shieldsNitrile or latex glovesNot generally required if performed in a fume hoodStandard laboratory coat
General Laboratory Use Chemical safety goggles or safety glasses with side shieldsNitrile or latex glovesNot requiredStandard laboratory coat

Rationale for PPE Selection:

  • Eye Protection: Chemical safety goggles provide a seal around the eyes, offering superior protection from airborne powder and accidental splashes compared to standard safety glasses.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or latex, are essential to prevent skin contact. It is imperative to inspect gloves for any signs of damage before use and to employ proper glove removal techniques to avoid contaminating your skin[1][2].

  • Respiratory Protection: When handling the solid powder, especially in larger quantities, a dust mask is recommended to prevent inhalation of fine particles[2]. All handling of the solid should ideally be performed in a chemical fume hood to provide adequate exhaust ventilation[1][2].

  • Body Protection: A standard laboratory coat protects your skin and personal clothing from potential contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical for both safety and experimental reproducibility. The following protocol details the safe weighing and dissolution of Z-D-Lys(Fmoc)-OH.

Protocol: Weighing and Dissolving Z-D-Lys(Fmoc)-OH

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Clean the work surface within the fume hood.

    • Gather all necessary equipment: spatulas, weigh boats, a calibrated analytical balance, and the appropriate solvent (e.g., Dimethylformamide - DMF).

    • Don the appropriate PPE as outlined in the table above.

  • Weighing the Compound:

    • Carefully open the container of Z-D-Lys(Fmoc)-OH inside the fume hood to minimize the dispersion of any airborne powder.

    • Using a clean spatula, transfer the desired amount of the solid to a weigh boat on the analytical balance.

    • Once the desired weight is achieved, securely close the primary container.

  • Dissolution:

    • Transfer the weighed solid to an appropriate flask for dissolution.

    • Add the required volume of solvent to the flask.

    • Gently swirl or stir the mixture until the solid is completely dissolved.

  • Cleanup:

    • Wipe down the spatula and work surface with a damp cloth or paper towel to remove any residual powder.

    • Dispose of the weigh boat and any contaminated cleaning materials in the designated chemical waste container.

    • Properly remove and dispose of your gloves.

    • Wash your hands thoroughly with soap and water[1][2].

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Inhalation: If inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention[1][2].

  • Skin Contact: In case of skin contact, wash the affected area immediately with soap and plenty of water. If irritation persists, consult a physician[1][2].

  • Eye Contact: If the compound comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[2].

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[1][2].

Disposal Plan: Responsible Waste Management

All waste containing Z-D-Lys(Fmoc)-OH must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Contaminated items such as weigh boats, gloves, and paper towels should be placed in a designated, sealed container for solid chemical waste.

  • Liquid Waste: Unused solutions containing Z-D-Lys(Fmoc)-OH should be collected in a clearly labeled, sealed container for liquid chemical waste. Do not pour chemical waste down the drain[2].

The following diagram illustrates the comprehensive workflow for the safe handling of Z-D-Lys(Fmoc)-OH, from initial receipt to final disposal.

Workflow for Safe Handling of Z-D-Lys(Fmoc)-OH cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_use Experimental Use cluster_disposal Disposal a Receive and Log Compound b Store in a Cool, Dry Place a->b c Don Appropriate PPE b->c d Weigh Solid Compound c->d e Prepare Solution d->e f Incorporate into Peptide Synthesis e->f g Segregate Solid and Liquid Waste f->g h Dispose of Waste in Labeled Containers g->h i Remove PPE and Wash Hands h->i

Caption: A flowchart illustrating the key stages of safely handling Z-D-Lys(Fmoc)-OH.

By adhering to these guidelines, researchers can confidently and safely utilize Z-D-Lys(Fmoc)-OH in their critical work, fostering a culture of safety and scientific excellence within the laboratory.

References

  • PubChem. (n.d.). Z-D-Lys(Fmoc)-OH. National Institutes of Health. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Lys(N)3-OH. Retrieved from [Link]

  • CEM Corporation. (2020). Safety Data Sheet: Fmoc-Lys(Fmoc)-OH. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Lys(Fmoc)-OH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Lys(Boc)-OH. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-D-Lys(Fmoc)-OH
Reactant of Route 2
Reactant of Route 2
Z-D-Lys(Fmoc)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.